5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKCABHRSIAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577888 | |
| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121206-76-6 | |
| Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole CAS number 121206-76-6
An In-Depth Technical Guide to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS: 121206-76-6)
Introduction
This compound, identified by the CAS number 121206-76-6, is a heterocyclic organic compound featuring a bromo-substituted indole core linked to a methyl-piperidine moiety at the 3-position. While a seemingly specific molecule, it holds considerable significance in the field of medicinal chemistry and pharmaceutical development. Its primary role is that of a pivotal precursor in the industrial synthesis of Naratriptan, a selective serotonin 5-HT1 receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2][3]
This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical characteristics, details validated synthesis and purification protocols, explores its central application in pharmaceutical manufacturing, and outlines essential safety and handling procedures. The narrative emphasizes the rationale behind methodological choices, providing a framework of expertise and trustworthiness for scientists working with this important intermediate.
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. Proper characterization is crucial for confirming identity, purity, and stability during synthesis and storage.
| Property | Value | Source(s) |
| CAS Number | 121206-76-6 | [4][5] |
| Molecular Formula | C₁₄H₁₇BrN₂ | [4][6] |
| Molecular Weight | 293.21 g/mol | [4] |
| Appearance | Not explicitly detailed, but likely a solid | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [4] |
| Purity | Typically ≥99% as assessed by HPLC | [1][6] |
Analytical Characterization: The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1] Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern, which is particularly useful in identifying the correct isotopic distribution for the bromine atom (¹:¹ ratio for m/z and m/z+2).[1]
Synthesis Methodologies: From Bench to Scale-Up
The synthesis of this compound is a well-documented process, with methodologies optimized to improve yield, purity, and scalability. The two predominant routes are a classical two-step condensation-reduction and a more streamlined one-pot reductive amination.
Route A: Two-Step Condensation and Reduction
This traditional approach involves two distinct chemical transformations. The causality is straightforward: first, an alkene intermediate is formed, which is then reduced to the desired saturated piperidine-indole conjugate.
Experimental Protocol:
Step 1: Condensation to form 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
-
Charge a suitable reactor with 5-bromoindole (1.0 eq), N-methyl-4-piperidone (1.1 eq), and potassium hydroxide (KOH, 0.2 eq).[1]
-
Add ethanol as the solvent to achieve a workable concentration (e.g., ~3 mL per gram of 5-bromoindole).[1]
-
Heat the mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress by HPLC.[1]
-
Upon completion, cool the reaction mixture to 0-5°C to precipitate the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under reduced pressure. This intermediate typically has a melting point of 266-268°C.[1]
Step 2: Reduction to this compound
-
Suspend the intermediate from Step 1 in a suitable solvent mixture, such as acetic acid.
-
Carefully add a reducing agent like sodium borohydride (NaBH₄) portion-wise, maintaining the temperature between 40-45°C.[1] This temperature control is critical to ensure selective reduction without side reactions.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Perform an aqueous workup to quench the excess reducing agent and neutralize the acid.
-
Extract the product into an appropriate organic solvent, wash, dry, and concentrate to yield the final compound.
Trustworthiness Note: A key challenge in this route is the potential for the unreacted alkene intermediate to co-purify with the final product, which can complicate downstream processes.[1] Optimization of the reduction step is paramount to ensure the impurity level is below acceptable limits (e.g., <0.05%).[1]
Route B: One-Pot Synthesis via Silane Reduction
To overcome the challenges of the two-step process, a more efficient one-pot procedure using a silane reductant has been developed. This method is often preferred for industrial scale-up as it avoids the isolation of the intermediate, thereby saving time and resources.[1][7][8]
Conceptual Workflow: This process combines the condensation and reduction into a single operation. The reaction of an indole with a ketone in the presence of a proton donor and a hydride source (like triethylsilane) facilitates a direct reductive alkylation at the C3 position of the indole.[7]
-
5-bromoindole and N-methyl-4-piperidone are combined in a reactor.
-
A combination of triethylsilane (hydride source) and a strong acid (proton donor) is introduced.[7][8]
-
The reaction proceeds directly to the final product without the formation of a stable alkene intermediate.[1] This significantly simplifies purification and improves overall process efficiency.
Diagram: Comparison of Synthetic Workflows
Caption: Contrasting the multi-step Route A with the streamlined one-pot Route B.
Application in Pharmaceutical Development
The principal application of this compound is its role as the penultimate intermediate in the synthesis of Naratriptan hydrochloride, a potent anti-migraine agent.[1][3]
From Intermediate to Active Pharmaceutical Ingredient (API): The conversion to Naratriptan involves a subsequent reaction, typically a palladium-catalyzed coupling reaction (e.g., Suzuki or Heck coupling), where the bromine atom at the 5-position is replaced with the requisite N-methyl-ethanesulfonamide side chain. The indole scaffold and the basic nitrogen of the piperidine ring are crucial pharmacophoric elements for binding to the 5-HT₁D receptor.[1][9]
Diagram: Role in Naratriptan Synthesis and Action
Caption: Pathway from key intermediate to the therapeutic effect of Naratriptan.
Exploratory Research: Beyond its established role, preliminary research has investigated this molecule and its derivatives for other biological activities. Some studies suggest potential interactions with cannabinoid receptors (CB1 and CB2) and possible neuroprotective effects relevant to Alzheimer's disease research, although these findings are nascent and require substantial further validation.[8]
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a controlled laboratory or manufacturing environment. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related compounds can inform best practices.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus if involved in a fire.[11]
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[4]
-
Disposal: Dispose of waste material through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations.[11]
Conclusion
This compound is more than a mere catalog chemical; it is a cornerstone intermediate in the production of a critical therapeutic agent. Its synthesis has been thoughtfully optimized to enhance efficiency and purity, reflecting the rigorous demands of pharmaceutical manufacturing. While its primary value lies in the Naratriptan supply chain, the inherent biological relevance of the indole scaffold suggests that its potential in other areas of medicinal chemistry remains an open field for exploration. For the practicing scientist, a thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.
References
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. Available at: [Link]
-
Semantic Scholar. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
ACS Publications. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
ResearchGate. (Date not available). Synthesis of 5-Substituted Indole Derivatives. Part 4: Naratriptan from a-Anilinoacetaldehyde Dimethylacetal by TiCl4-Mediated Cyclisation. Available at: [Link]
-
PA SL. (Date not available). 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Available at: [Link]
-
Chemsigma. (Date not available). (S)-2,6-Diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl)methyl]hexanamide hydrate dihydrochloride. Available at: [Link]
-
ChemSrc. (Date not available). 3-[(1-methylpiperidin-4-yl)methyl]-1H-indole. Available at: [Link]
-
BuyersGuideChem. (Date not available). Product Search. Available at: [Link]
-
Chemsigma. (Date not available). 5-FLUORO-3-(1-METHYL-4-PIPERIDINYL)INDOLE. Available at: [Link]
-
Molkem. (Date not available). (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. Available at: [Link]
-
Cleanchem Laboratories. (Date not available). MATERIAL SAFETY DATA SHEETS NARATRIPTAN IMPURITY 1. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-2,6-Diamino-N-[(1-(1-oxotridecyl)-2-piperidinyl)methyl]hexanamide hydrate dihydrochloride [141774-20-1] | Chemsigma [chemsigma.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 121206-76-6 [smolecule.com]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aaronchem.com [aaronchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Introduction
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of Naratriptan, a medication used for the treatment of migraine headaches.[1][2][3][4] The biological activity and pharmaceutical developability of a compound are intrinsically linked to its physicochemical properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals to optimize synthetic routes, formulate effective drug delivery systems, and predict in vivo behavior.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on scientifically rigorous experimental methodologies for their determination. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Core Physicochemical Properties
The key physicochemical parameters that dictate the behavior of a drug candidate include its acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility. These properties are interconnected and collectively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Description | Importance in Drug Development |
| pKa | The negative logarithm of the acid dissociation constant. It indicates the strength of an acid or base. | Governs the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding. |
| logP/logD | The logarithm of the partition coefficient (P) or distribution coefficient (D) between an organic and an aqueous phase. | A measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for off-target effects. |
| Solubility | The maximum concentration of a substance that can dissolve in a solvent at a given temperature. | Crucial for drug formulation and bioavailability. Poor solubility can lead to inadequate absorption and therapeutic effect. |
Acid Dissociation Constant (pKa) Determination
The structure of this compound contains two key ionizable centers: the secondary amine within the indole ring (weakly acidic) and the tertiary amine in the methylpiperidine moiety (basic). Determining the pKa values for these groups is essential for predicting the compound's charge state at physiological pH.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its accuracy and precision.[5][6] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise identification of the pKa values at the points of inflection.[7][8]
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa of this compound using a standardized potentiometric titration method.[7][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is a concern, a co-solvent such as methanol may be used, though this can affect the pKa value.[6][9]
-
Ionic Strength Adjustment: Add KCl solution to the sample to maintain a constant ionic strength throughout the titration.[7][8]
-
Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure complete protonation of all basic sites.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions on the titration curve, which correspond to the inflection points.[7]
Visualization of the Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: LogP and LogD Determination
Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its distribution within the body. For ionizable compounds like this compound, it is important to distinguish between logP (for the neutral species) and logD (the distribution coefficient at a specific pH).[10][11][12]
Causality Behind Experimental Choice: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[11][12][13] This technique involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then measuring the concentration of the compound in each phase.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This protocol describes the determination of the logD of this compound at a physiologically relevant pH of 7.4.[11][12]
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[11]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a vial, add a known volume of the n-octanol and PBS phases. Spike with a small volume of the compound's stock solution.
-
Equilibration: Shake the vials for a sufficient time (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase and determine the concentration of the compound using a validated HPLC method.
-
Calculation: The logD is calculated using the following formula: logD = log([Compound]octanol / [Compound]aqueous)
Visualization of the Experimental Workflow
Caption: Workflow for LogD determination using the shake-flask method.
Solubility Determination
Aqueous solubility is a critical factor for oral bioavailability.[14] For early-stage drug discovery, kinetic solubility is often measured, while thermodynamic solubility provides a more definitive value for lead optimization.[15][16]
Causality Behind Experimental Choices
-
Kinetic Solubility: This high-throughput method is useful for rapid screening of compounds.[15][16][17] It involves adding a DMSO stock solution of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[18]
-
Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is more representative of the true solubility.[14][19][20] It involves incubating an excess of the solid compound in a buffer until equilibrium is reached.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a common method for determining the kinetic solubility of this compound.[15][17][18]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer) or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[18]
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Add a small volume of each DMSO solution to wells containing PBS, pH 7.4.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[15]
-
Precipitate Detection/Quantification:
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed or the measured concentration in the saturated solution.
Experimental Protocol: Thermodynamic Solubility Assay
This protocol details the determination of the thermodynamic solubility of this compound.[14][19][20]
Materials:
-
Solid this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Thermomixer or shaking incubator
-
Filtration device (e.g., syringe filters)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess of the solid compound to a vial containing PBS, pH 7.4.
-
Equilibration: Incubate the vials in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[19]
-
Filtration: Filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: The measured concentration is the thermodynamic solubility.
Visualization of the Solubility Workflow
Caption: Comparative workflows for kinetic and thermodynamic solubility assays.
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a detailed framework for the experimental determination of its pKa, logD, and solubility. By employing these robust and well-established methodologies, researchers can generate high-quality data to inform decision-making throughout the drug discovery and development process. A thorough understanding of these properties is not merely an academic exercise but a critical step in translating a promising molecule into a safe and effective therapeutic agent.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]
-
LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
-
LogP / LogD shake-flask method v1. (2024, September 23). ResearchGate. Retrieved from [Link]
- Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 858-861.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]
-
In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 1(1), 1-13.
-
Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]
-
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]
- Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development.
-
An Improved Process for the Synthesis of this compound. (2010, May 25). Semantic Scholar. Retrieved from [Link]
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987).
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2018). Applied and Environmental Microbiology, 84(11), e00328-18.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
- van der Water, B. E., & Schoonen, W. G. E. J. (2017). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 5(4), 225-250.
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). Macedonian Pharmaceutical Bulletin, 64(1), 3-16.
-
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. (2010). ResearchGate. Retrieved from [Link]
-
5-Bromoindole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]
-
CAS No : 121206-76-6 | Product Name : 5-Bromo-3-(1-methyl-4-piperidinyl)indole. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018). Molecules, 23(11), 2955.
-
Naratriptan. (n.d.). PubChem. Retrieved from [Link]
-
(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
3-Bromo-1-methyl-1H-indole. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Current Organic Synthesis, 18(5), 450-471.
-
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole | Intermediate of Eletriptan HBr. (n.d.). Molkem. Retrieved from [Link]
-
SID 46530540. (n.d.). PubChem. Retrieved from [Link]
-
Bisaryl Naratriptan | 1346604-16-7 - SynZeal. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. evotec.com [evotec.com]
- 15. enamine.net [enamine.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Foreword: The Structural Imperative of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Structural Analysis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Naratriptan, a triptan-class drug for the treatment of migraine.[1][2] The structural integrity of this intermediate is paramount; its precise three-dimensional architecture, connectivity, and purity directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will move beyond mere data reporting to explore the causality behind methodological choices, ensuring a robust and self-validating analytical workflow suitable for research and drug development professionals.
The molecule itself is a composite of two key heterocyclic systems: a substituted indole and an N-methylpiperidine ring.[3] This duality presents unique analytical challenges and opportunities. The indole core is a common motif in biologically active compounds, while the piperidine moiety introduces conformational flexibility.[4][5] Our analysis will therefore employ a synergistic combination of spectroscopic and computational methods to build a complete structural picture, from atomic connectivity to solid-state packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution patterns on both the indole and piperidine rings.[6][7]
Expert Rationale: Solvent Selection and Experimental Design
The choice of solvent is a critical first step. While deuterated chloroform (CDCl₃) is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this class of compounds. The acidic N-H proton of the indole ring is often broad or exchanges too rapidly to be observed in CDCl₃ but typically presents as a sharp, observable singlet in DMSO-d₆, providing a key diagnostic signal.[8] All predicted data herein assumes DMSO-d₆ as the solvent. The experimental design must include not only standard 1D ¹H and ¹³C spectra but also 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon connectivities, respectively.
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum on a spectrometer operating at a minimum of 400 MHz.
-
Key parameters: spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16 scans.
-
Process the data with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum, and calibrate the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: spectral width of ~200 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a standard gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
Acquire a gradient-selected HSQC spectrum to correlate each proton to its directly attached carbon. This is crucial for unambiguous assignment of both piperidine and indole ring signals.
-
Data Presentation: Predicted Spectral Data
The following tables summarize the expected chemical shifts based on established data for indole and piperidine derivatives.[8][9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| Indole NH -1 | ~11.0 | br s | - | Diagnostic for indole N-H in DMSO. |
| Indole CH -2 | ~7.25 | d | ~2.5 | Small coupling to N-H. |
| Indole CH -4 | ~7.60 | d | ~1.8 | Meta coupling to H-6 is negligible. |
| Indole CH -6 | ~7.05 | dd | J=8.5, 1.8 | Ortho coupling to H-7, meta to H-4. |
| Indole CH -7 | ~7.30 | d | ~8.5 | Ortho coupling to H-6. |
| Piperidine CH -4' | ~2.80 | m | - | Methine proton at the junction. |
| Piperidine CH ₂-2',6' (axial) | ~2.00 | m | - | |
| Piperidine CH ₂-2',6' (equatorial) | ~2.95 | m | - | |
| Piperidine CH ₂-3',5' (axial) | ~1.70 | m | - | |
| Piperidine CH ₂-3',5' (equatorial) | ~1.85 | m | - |
| N-CH ₃ | ~2.20 | s | - | Sharp singlet for the N-methyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Position | Predicted δ (ppm) |
|---|---|
| Indole C-2 | ~124.5 |
| Indole C-3 | ~114.0 |
| Indole C-3a | ~128.0 |
| Indole C-4 | ~123.0 |
| Indole C-5 | ~112.5 (C-Br) |
| Indole C-6 | ~120.0 |
| Indole C-7 | ~113.5 |
| Indole C-7a | ~135.0 |
| Piperidine C-4' | ~35.0 |
| Piperidine C-2',6' | ~55.0 |
| Piperidine C-3',5' | ~31.0 |
| N-CH₃ | ~46.0 |
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the method of choice due to the presence of the basic nitrogen in the piperidine ring, which is readily protonated.[11]
Expert Rationale: The Bromine Isotope Pattern
A key confirmatory feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[1] This provides a high degree of confidence in the presence and number of bromine atoms in the molecule. Tandem MS (MS/MS) experiments are crucial for probing the structure by inducing fragmentation at specific bonds.[12][13]
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.
-
LC Separation (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to MS analysis. A simple gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) is typically sufficient.
-
MS Acquisition (Full Scan):
-
Analyze the sample using an ESI source in positive ion mode.
-
Acquire a full scan spectrum over a mass range of m/z 100-500.
-
Confirm the presence of the [M+H]⁺ ion doublet at approximately m/z 293 and 295.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Select the precursor ion (e.g., m/z 293) for collision-induced dissociation (CID).
-
Optimize collision energy to generate a rich fragmentation spectrum.
-
Identify key fragment ions to support the proposed structure.
-
Data Presentation: Expected Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by cleavages within the piperidine ring, a common pathway for such structures.[14]
Table 3: Predicted High-Resolution MS and MS/MS Fragments
| m/z (Calculated) | Formula | Description |
|---|---|---|
| 293.0651 / 295.0631 | C₁₄H₁₈BrN₂⁺ | [M+H]⁺ Molecular ion doublet |
| 207.9865 / 209.9845 | C₉H₆BrN⁺ | Loss of N-methylpiperidine moiety |
| 98.1021 | C₆H₁₂N⁺ | Fragment corresponding to the N-methyl-tetrahydropyridinium ion |
| 58.0657 | C₃H₈N⁺ | Common fragment from N-methylpiperidine cleavage |
X-Ray Crystallography: The Definitive 3D Structure
While NMR and MS define connectivity, only single-crystal X-ray crystallography can provide an unambiguous, high-resolution 3D model of the molecule in the solid state.[15] This technique reveals precise bond lengths, bond angles, and the molecule's conformation, including the orientation of the piperidine ring relative to the indole plane.
Expert Rationale: From Crystal to Structure
The primary challenge is often growing a single crystal of sufficient quality. This process is empirical, requiring the screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the workflow is standardized. The resulting structure provides invaluable data, confirming the regiochemistry of the bromine atom and the piperidine attachment, and revealing intermolecular interactions like hydrogen bonding that govern the crystal packing.[16]
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Screen for suitable crystallization conditions. Slow evaporation from solvents such as ethanol, acetone, or ethyl acetate is a good starting point.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions.
-
-
Data Validation and Interpretation: The final model is validated using metrics like R-factor and goodness-of-fit. The output includes atomic coordinates, bond lengths, angles, and crystal packing diagrams.
Computational Modeling: A Synergistic Approach
Computational chemistry offers a powerful way to complement experimental data.[17] Using methods like Density Functional Theory (DFT), we can predict molecular geometries, NMR chemical shifts, and vibrational frequencies.[18] This is particularly useful for assigning complex NMR signals or understanding the relative stability of different piperidine ring conformations (e.g., chair with equatorial vs. axial indole).
Expert Rationale: Validating Experimental Observations
A common application is to perform a geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). Following this, NMR shielding constants can be calculated and converted into chemical shifts.[19] Comparing these calculated shifts with the experimental data provides strong validation for the structural assignment. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, offering insights into potential sites of intermolecular interactions.[18]
Integrated Analytical Workflow
The true power of this multi-technique approach lies in its integration. Each method provides a piece of the puzzle, and together they form a self-validating system for complete structural elucidation.
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound requires a rigorous and integrated analytical strategy. By synergistically applying NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, researchers can achieve an unambiguous and comprehensive understanding of the molecule's identity, purity, and three-dimensional nature. The protocols and rationale outlined in this guide provide a robust framework for ensuring the quality and integrity of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. Available at: [Link]
-
Alkem Laboratories Ltd. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Semantic Scholar. Available at: [Link]
-
Zanolli, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Scientist Channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. Available at: [Link]
-
Polli, J. E., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. Available at: [Link]
-
Zanolli, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Vessecchi, R., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
-
Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. Available at: [Link]
-
PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Available at: [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]
-
Anyan, K. M., et al. (2013). Identification of indole derivatives by two-dimensional NMR-based comparative metabolomics. PLoS ONE. Available at: [Link]
-
Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives. Available at: [Link]
-
El-Ghozzi, M., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available at: [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
-
Kumar, V., & Kumar, P. (2015). Biomedical Importance of Indoles. Molecules. Available at: [Link]
-
Szczęśniak, G., et al. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 121206-76-6 [smolecule.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. mkuniversity.ac.in [mkuniversity.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biochem158.stanford.edu [biochem158.stanford.edu]
The Serotonergic Tapestry: A Technical Guide to the Mechanism of Action of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, consistently provides a foundation for compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position, coupled with a 1-methylpiperidin-4-yl moiety at the 3-position, creates a versatile chemical architecture capable of interacting with a key family of therapeutic targets: the serotonin (5-hydroxytryptamine, 5-HT) receptors. This in-depth technical guide elucidates the multifaceted mechanism of action of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole derivatives, offering insights into their established and potential interactions with the serotonergic system.
The Core Scaffold: A Gateway to Serotonin Receptors
The parent compound, this compound, serves as a crucial intermediate in the synthesis of Naratriptan, a well-established anti-migraine agent.[1][2][3] This lineage provides a strong indication of the inherent serotonergic activity of this chemical class. Naratriptan itself is a selective agonist of the 5-HT1B and 5-HT1D receptor subtypes. Its therapeutic effect in migraine is attributed to the constriction of cranial blood vessels and the inhibition of nociceptive transmission in the trigeminal nervous system, both mediated by these receptors. This foundational knowledge suggests that derivatives of this compound are predisposed to interact with the 5-HT1 receptor family.
Diversification of Function: Targeting the 5-HT6 Receptor
While the parent scaffold points towards 5-HT1B/1D agonism, strategic modifications to the indole core can dramatically shift the pharmacological profile. A notable example is the development of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives, which have been identified as potent and selective antagonists of the 5-HT6 receptor.[4]
The 5-HT6 receptor, primarily expressed in the central nervous system, is implicated in cognitive function, learning, and memory. Its modulation is a key area of research for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The antagonistic activity of these derivatives at the 5-HT6 receptor highlights the principle of chemical diversification, where subtle changes to a core structure can unlock entirely new therapeutic applications.
Structure-Activity Relationship (SAR) at the 5-HT6 Receptor
Structure-activity relationship studies of these arylsulfonyl derivatives have revealed key insights into their interaction with the 5-HT6 receptor. For instance, substitutions on the aryl ring, such as fluorine, have been shown to enhance binding affinity.[4] Specifically, compounds with a 5-fluoro or 6-fluoro substitution on the indole ring exhibit significant inhibitory activity towards the 5-HT6 receptor.[4] This underscores the importance of the electronic and steric properties of substituents in dictating receptor affinity and selectivity.
Elucidating the Mechanism: A Guide to Experimental Protocols
The characterization of the mechanism of action of this compound derivatives relies on a suite of in vitro and in vivo assays. These protocols are essential for determining binding affinity, functional activity (agonist, antagonist, or inverse agonist), and downstream signaling effects.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[5][6] This technique involves competing a radiolabeled ligand with the unlabeled test compound for binding to a receptor preparation.
Experimental Protocol: 5-HT Receptor Radioligand Binding Assay
-
Receptor Preparation:
-
Utilize cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing relevant ions (e.g., 10 mM MgCl2, 0.2 mM EDTA).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]5-CT for 5-HT1/5 receptors, [3H]ketanserin for 5-HT2A receptors, or [3H]LSD for multiple 5-HT receptors).
-
Add increasing concentrations of the unlabeled this compound derivative.
-
To determine non-specific binding, include wells with a high concentration of a known, non-radioactive ligand for the target receptor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinities of a Hypothetical Derivative
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 150 |
| 5-HT1B | 25 |
| 5-HT1D | 30 |
| 5-HT2A | >1000 |
| 5-HT6 | 5 |
Functional Assays: Differentiating Agonists from Antagonists
Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist) or blocks its activation by the endogenous ligand (antagonist).[7][8] The choice of assay depends on the signaling pathway coupled to the specific 5-HT receptor subtype.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement for Gs or Gi coupled receptors)
-
Cell Culture: Use a cell line stably expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Add increasing concentrations of the this compound derivative.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the derivative for a specific time, followed by the addition of a known agonist (e.g., serotonin) at its EC50 concentration.
-
-
Incubation: Incubate the plate at 37°C for a defined period.
-
cAMP Measurement:
-
Lyse the cells to release intracellular cyclic adenosine monophosphate (cAMP).
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the derivative's concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
Antagonist Mode: Plot the response to the agonist against the logarithm of the derivative's concentration to determine the IC50 (concentration that inhibits 50% of the agonist response). Calculate the pA2 value to quantify the antagonist potency.
-
Signaling Pathway Visualization
Caption: Generalized G-protein signaling pathway for 5-HT receptors.
The Broader Serotonergic Landscape and Future Directions
The demonstrated activities at 5-HT1B/1D and 5-HT6 receptors are likely just the beginning of the story for this compound derivatives. The indole scaffold is a common feature in ligands for numerous other 5-HT receptor subtypes, including the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[9] Future research should focus on a comprehensive profiling of a diverse library of these derivatives against a wide panel of 5-HT receptors.
Experimental Workflow Visualization
Caption: A typical drug discovery workflow for novel serotonergic agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting the serotonergic system. With established links to 5-HT1B/1D agonism through its connection to Naratriptan and demonstrated potential for potent and selective 5-HT6 antagonism, this class of compounds offers a rich field for further investigation. A systematic approach to synthesis, screening, and functional characterization, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of these versatile indole derivatives.
References
- Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development.
- Nirogi, R. V. S., et al. (2015). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and biological evaluation as a novel class of 5-HT6 Receptor Antagonists. Journal of Chemical Sciences, 127(3), 439–445.
- Kenakin, T. (2001). Functional methods for quantifying agonists and antagonists. Journal of Receptor and Signal Transduction Research, 21(2-3), 117-137.
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753.
-
Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]
- Hoyer, D., Hannon, J. P., & Martin, G. R. (2002). Molecular, pharmacological and functional diversity of 5-HT receptors. Pharmacology Biochemistry and Behavior, 71(4), 533–554.
- Leopoldo, M., Lacivita, E., & Perrone, R. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(10), 1900.
- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 954-957.
- Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology & Therapeutics, 241, 108252.
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. In NCBI Bookshelf. Retrieved from [Link]
-
Nirogi, R. V. S., et al. (2015). [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Synthesis, SAR and biological evaluation as a novel class of 5-HT6 Receptor Antagonists. Journal of Chemical Sciences, 127(3), 439-445. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Retrieved from [Link]
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. Retrieved from [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved from [Link]
- Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152.
-
Leopoldo, M., Lacivita, E., & Perrone, R. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 24(10), 1900. Retrieved from [Link]
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 954-957. Retrieved from [Link]
Sources
- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Functional methods for quantifying agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
This compound stands as a pivotal intermediate in contemporary medicinal chemistry. Its significance is most notably highlighted in the synthesis of Naratriptan, a selective 5-HT1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] The structural architecture of this molecule, featuring a substituted indole core linked to a piperidine moiety, is a common motif in pharmacologically active compounds targeting the central nervous system. The bromine atom at the 5-position of the indole ring offers a versatile handle for further synthetic transformations, enabling the exploration of a broad chemical space in drug discovery programs.
This guide provides an in-depth analysis of the prevalent and scalable synthetic routes to this key intermediate. We will dissect two primary, field-proven strategies: a traditional two-step condensation and reduction sequence, and a more streamlined one-pot reductive amination. The causality behind experimental choices, mechanistic underpinnings, and practical considerations for purification and characterization will be thoroughly discussed to provide a self-validating framework for researchers.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways have demonstrated efficacy and scalability for the preparation of this compound. The choice between these routes often depends on factors such as desired purity profile, available equipment, and process safety considerations.
-
Two-Step Synthesis via an Enamine Intermediate: This classical approach involves an initial base-catalyzed condensation of 5-bromoindole with N-methyl-4-piperidone to form a stable enamine intermediate. This intermediate is then isolated and subsequently reduced to the target compound.
-
One-Pot Reductive Amination: A more convergent approach that combines the condensation and reduction steps into a single operation. This method utilizes a silane-based reducing agent in an acidic medium to directly yield the desired product from the starting materials.
The following sections will provide a detailed examination of each of these synthetic strategies, including step-by-step protocols and a discussion of the underlying chemical principles.
Strategy 1: Two-Step Synthesis via Condensation and Reduction
This method provides a robust and high-yielding pathway to the target molecule, with the advantage of isolating and characterizing the intermediate, which can be beneficial for process control.
Overall Workflow
Caption: Workflow for the two-step synthesis.
Step 1: Base-Catalyzed Condensation
The initial step involves an aldol-type condensation reaction between 5-bromoindole and N-methyl-4-piperidone. The use of a strong base, such as potassium hydroxide (KOH), is critical for the deprotonation of the indole N-H, which, however, is not the key mechanistic event. The C3 position of the indole ring is inherently nucleophilic and attacks the carbonyl carbon of the piperidone. The subsequent dehydration of the resulting alcohol intermediate is facile under the reaction conditions, leading to the formation of a conjugated enamine.
Caption: Mechanism of condensation.
-
Materials:
-
5-Bromoindole (1.0 eq)
-
N-Methyl-4-piperidone (1.1 eq)
-
Potassium Hydroxide (KOH) (0.2 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a suitable reactor, charge 5-bromoindole, N-methyl-4-piperidone, potassium hydroxide, and ethanol.[1]
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0-5 °C.
-
The product will precipitate as a solid. Filter the solid and wash with cold ethanol.
-
Dry the solid under reduced pressure at 50 °C to yield the enamine intermediate.[1]
-
Step 2: Reduction of the Enamine Intermediate
The isolated enamine is then reduced to the target saturated piperidine derivative. While catalytic hydrogenation is a viable option, a more convenient and scalable method involves the use of sodium borohydride in the presence of acetic acid.[2] The acetic acid protonates the enamine, forming an iminium ion, which is a much more electrophilic species and readily reduced by the hydride delivered from sodium borohydride.
Caption: Mechanism of enamine reduction.
-
Materials:
-
5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Acetic Acid (as solvent and proton source)
-
Methanol
-
-
Procedure:
-
Suspend the enamine intermediate in methanol.
-
Add sodium borohydride portion-wise to the suspension.
-
Slowly add acetic acid to the mixture, maintaining the temperature between 40-45 °C.[2]
-
Stir the reaction mixture at this temperature until the reaction is complete (monitor by HPLC).
-
Cool the mixture and adjust the pH to approximately 9.0 with an aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
Strategy 2: One-Pot Reductive Amination using Triethylsilane
This elegant, one-pot procedure offers improved process efficiency by avoiding the isolation of the enamine intermediate. The reaction is driven by the formation of an iminium ion in situ, which is then immediately reduced by triethylsilane. Methanesulfonic acid serves as both the catalyst for the condensation and the activator for the silane reducing agent.
Overall Workflow
Caption: Workflow for the one-pot synthesis.
Reaction Mechanism
In this concerted process, the methanesulfonic acid catalyzes the condensation of 5-bromoindole and N-methyl-4-piperidone to form an iminium ion intermediate. Triethylsilane then acts as a hydride donor to reduce the iminium ion to the final product.
Caption: Mechanism of one-pot silane reduction.
Experimental Protocol: One-Pot Synthesis of this compound
-
Materials:
-
5-Bromoindole (1.0 eq)
-
N-Methyl-4-piperidone (1.1 eq)
-
Triethylsilane (3.0 eq)
-
Methanesulfonic Acid (1.5 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
Charge a reactor with triethylsilane, methanesulfonic acid, 5-bromoindole, and toluene.[1]
-
Heat the solution to 70 °C.
-
Prepare a solution of N-methyl-4-piperidone in toluene and add it dropwise to the reaction mixture.
-
Maintain the temperature at 70 °C for 30 minutes after the addition is complete.
-
Monitor the reaction by HPLC to confirm completion.
-
Cool the reaction mixture to 5 °C and quench with a 10% aqueous sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry under reduced pressure at 50 °C to obtain the product.[1]
-
Data Summary and Comparison
| Parameter | Two-Step Synthesis | One-Pot Synthesis | Reference |
| Intermediate | 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Not Isolated | [1] |
| Intermediate Yield | 95% | N/A | [1] |
| Intermediate Purity (HPLC) | 99.5% | N/A | [1] |
| Final Product Yield | ~90% (for reduction step) | 91.2% | [1] |
| Final Product Purity (HPLC) | 99.8% (after optimization) | 98.5% | [1] |
| Key Reagents | KOH, NaBH₄, Acetic Acid | Triethylsilane, Methanesulfonic Acid | [1] |
| Process Complexity | Higher (two distinct steps) | Lower (single operation) | - |
Purification and Characterization
Purification
For both synthetic routes, the crude product can be effectively purified by recrystallization . A common solvent system for this is a mixture of ethanol and water. The high purity achieved in the two-step process is often attributed to the ability to purify the intermediate before the final reduction step.
Characterization
The identity and purity of this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and for monitoring the progress of the reactions. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include:
-
A broad singlet for the indole N-H proton (around 8.2 ppm), which is exchangeable with D₂O.[3]
-
Aromatic protons on the indole ring (typically between 7.0 and 7.8 ppm).
-
A singlet for the N-methyl group on the piperidine ring (around 2.4 ppm).[3]
-
A series of multiplets for the aliphatic protons of the piperidine ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₄H₁₇BrN₂), the mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z 292 and 294).[1]
Alternative Synthetic Considerations: The Fischer Indole Synthesis
While the methods described above are highly effective for the synthesis of this specific 3-substituted indole, it is worthwhile to consider the classical Fischer indole synthesis as a potential alternative for analogous structures. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5]
For the target molecule, a conceivable Fischer synthesis route would involve the reaction of 4-bromophenylhydrazine with N-methyl-4-piperidone to form the corresponding hydrazone, followed by acid-catalyzed cyclization.
Caption: Conceptual Fischer indole synthesis route.
However, the Fischer indole synthesis can have limitations, including the potential for the formation of regioisomers with unsymmetrical ketones and the harsh acidic conditions required, which may not be compatible with all functional groups.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The two-step condensation/reduction pathway offers excellent purity and control, while the one-pot silane-based reductive amination provides a more streamlined and efficient alternative for large-scale production. A thorough understanding of the underlying reaction mechanisms, coupled with robust analytical characterization, is essential for the successful and reproducible synthesis of this important pharmaceutical intermediate. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, purity specifications, and process safety considerations.
References
-
Shashikumar, N. D., Krishnamurthy, G., Rao, S. R. K., & Nagarajan, K. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(3), 656–659. [Link]
-
Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). Naratriptan. National Center for Biotechnology Information. Retrieved from [Link]
-
Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5631–5635. [Link]
- Fry, J. L., & Orfanopoulos, M. (1981). Reduction of Aldehydes and Ketones. In Comprehensive Organic Chemistry (Vol. 8, pp. 103-125). Pergamon. (Note: A general reference for the well-established mechanism of NaBH4 reduction).
-
Shashikumar, N. D., et al. (2010). Supporting Information for An Improved Process for the Synthesis of this compound. ACS Publications. (Note: While not directly linked, the primary article contains the NMR data). [Link]
Sources
The Lynchpin of Naratriptan Synthesis: A Technical Guide to the Role of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist, is a crucial therapeutic agent for the acute treatment of migraine headaches. Its synthesis is a topic of significant interest in medicinal and process chemistry. This technical guide provides an in-depth exploration of a key intermediate, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , detailing its pivotal role in the construction of the naratriptan molecule. We will dissect the synthetic pathways leading to and from this intermediate, elucidate the underlying reaction mechanisms, and provide field-proven experimental protocols. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis of triptans and related indole-based pharmaceuticals.
Introduction: The Significance of Naratriptan and Its Synthesis
Naratriptan is a second-generation triptan designed to offer an improved tolerability profile compared to the first-generation drug, sumatriptan.[1] Its efficacy in alleviating the debilitating symptoms of migraine is attributed to its agonist activity at the 5-HT1B and 5-HT1D receptors in cranial blood vessels, leading to vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[2] The chemical structure of naratriptan, N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide, features a core indole scaffold, a feature it shares with the neurotransmitter serotonin.[2]
The synthesis of naratriptan has been approached through various routes, including Fischer indole synthesis and palladium-catalyzed coupling reactions.[3][4] A highly convergent and industrially viable strategy hinges on the use of the pre-functionalized intermediate, This compound . This intermediate serves as a critical building block, allowing for the late-stage introduction of the ethanesulfonamide side chain at the C-5 position of the indole ring.
The Core Intermediate: Synthesis and Characterization of this compound
The synthesis of this key intermediate is a multi-step process that begins with readily available starting materials. The primary route involves the condensation of 5-bromoindole with N-methyl-4-piperidone.[5][6]
Synthetic Pathway
The synthesis can be conceptually broken down into two key transformations:
-
Condensation: A base-catalyzed aldol-type condensation between 5-bromoindole and N-methyl-4-piperidone.
-
Reduction: The subsequent reduction of the resulting enamine intermediate to the desired saturated piperidine derivative.
Caption: The catalytic cycle of the Heck reaction in naratriptan synthesis.
Experimental Protocol: Heck Coupling and Final Reduction
This protocol outlines the final steps to convert the key intermediate into naratriptan. [4][7] Step 3: Heck Coupling Reaction
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), and a phosphine ligand such as tri-o-tolylphosphine (P(o-tol)₃, 0.02-0.10 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
Add N-methylvinylsulfonamide (1.1-1.5 eq) and a base, typically triethylamine (Et₃N, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C for 8-12 hours, monitoring for the disappearance of the starting material.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product, N-Methyl-2-[3-(1-methyl-4-piperidinyl)-1H-indole-5-yl]ethenesulfonamide, with an appropriate organic solvent.
-
The crude product can be purified by column chromatography or crystallization.
Step 4: Hydrogenation to Naratriptan
-
Dissolve the product from Step 3 in a suitable solvent, such as methanol or ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically balloon pressure or slightly elevated pressure) at room temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain crude naratriptan.
-
The final product can be further purified by recrystallization or salt formation (e.g., naratriptan hydrochloride) to meet pharmaceutical-grade specifications.
Conclusion
The intermediate, This compound , is undeniably a linchpin in a highly efficient and convergent synthesis of naratriptan. Its strategic design allows for the straightforward construction of the core indole-piperidine structure, followed by the robust and well-established Heck coupling to introduce the crucial ethanesulfonamide side chain. Understanding the synthesis of this intermediate and its subsequent transformations is essential for any scientist or researcher involved in the development and manufacturing of naratriptan and other triptan-based therapeutics. The protocols and mechanistic insights provided in this guide offer a solid foundation for the practical application and further optimization of this important synthetic route.
References
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(3), 656-659. Available at: [Link]
-
ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
- Google Patents. (2008). Novel process for the preparation of naratriptan hydrochloride. WO2008056378A2.
-
Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. Available at: [Link]
-
ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from: [Link]
- Google Patents. (2009). Process for preparation of naratriptan hydrochloride. WO2009118753A2.
-
Diva-portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. Retrieved from: [Link]
-
PubMed. (1999). Naratriptan: an alternative for migraine. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 4: Naratriptan from a-Anilinoacetaldehyde Dimethylacetal by TiCl4-Mediated Cyclisation. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]
- Google Patents. (2012). Process for the synthesis of naratriptan. US20120220778A1.
-
National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Database. Retrieved from: [Link]
- Google Patents. (2013). Method for preparing 5-bromoindole. CN102558017A.
- Google Patents. (2013). 5-bromoindole preparation method. CN103387530A.
-
ResearchGate. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Retrieved from: [Link]
-
PubMed Central. (2017). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Retrieved from: [Link]
-
ElectronicsAndBooks. (2005). Cascade Alkenyl Amination/Heck Reaction Promoted by a Bifunctional Palladium Catalyst: A Novel One-Pot Synthesis of Indoles from. Retrieved from: [Link]
Sources
- 1. The photoredox-catalyzed hydrosulfamoylation of styrenes and its application in the novel synthesis of naratriptan - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]
Spectroscopic Characterization of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Technical Guide
Introduction
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a key intermediate in the synthesis of Naratriptan, a medication used for the treatment of migraine headaches.[1] The precise molecular structure and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient. Spectroscopic analysis provides an unambiguous confirmation of the compound's identity and structural integrity. This in-depth technical guide presents a comprehensive analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by peer-reviewed literature, offering researchers and drug development professionals a definitive resource for the characterization of this important heterocyclic compound.
Molecular Structure
The structural formula of this compound is presented below. The molecule consists of a brominated indole ring system linked at the 3-position to a 1-methylpiperidine moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the elucidation of molecular structure. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 300 MHz instrument.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.19 | br s | 1H | Indole N-H |
| 7.76 | s | 1H | Indole C4-H |
| 7.25 | m | 2H | Indole C6-H , C7-H |
| 6.98 | s | 1H | Indole C2-H |
| 3.01 | d | 2H | Piperidine C2,6-H (axial) |
| 2.75 | m | 1H | Piperidine C4-H |
| 2.36 | s | 3H | N-CH ₃ |
| 2.15 | m | 2H | Piperidine C3,5-H (axial) |
| 2.03 | d | 2H | Piperidine C2,6-H (equatorial) |
| 1.82 | q | 2H | Piperidine C3,5-H (equatorial) |
Interpretation of the ¹H NMR Spectrum:
-
Indole Protons: The broad singlet at 8.19 ppm is characteristic of the indole N-H proton, and its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[1] The downfield chemical shift is indicative of an acidic proton in an aromatic environment. The singlets at 7.76 ppm and 6.98 ppm are assigned to the C4-H and C2-H protons of the indole ring, respectively. The multiplet at 7.25 ppm corresponds to the C6-H and C7-H protons. The electron-withdrawing effect of the bromine atom at the C5 position deshields the adjacent C4 and C6 protons, causing them to appear at a lower field.
-
Piperidine Protons: The signals corresponding to the piperidine ring protons appear in the upfield region (1.8-3.1 ppm). The N-methyl group protons resonate as a sharp singlet at 2.36 ppm. The remaining piperidine protons exhibit complex splitting patterns due to their diastereotopic nature and conformational rigidity of the ring. The multiplet at 2.75 ppm is assigned to the methine proton at C4 of the piperidine ring. The signals at 3.01 ppm and 2.03 ppm are assigned to the axial and equatorial protons at C2 and C6, respectively. Similarly, the signals at 2.15 ppm and 1.82 ppm are attributed to the axial and equatorial protons at C3 and C5.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum was also recorded in CDCl₃ on a 300 MHz instrument.[1]
| Chemical Shift (ppm) | Assignment |
| 135.01 | Indole C7a |
| 128.44 | Indole C3a |
| 124.72 | Indole C4, C6 |
| 121.66 | Indole C2 |
| 120.96 | Indole C7 |
| 112.50 | Indole C5, C3 |
| 56.30 | Piperidine C2, C6 |
| 46.42 | N-C H₃ |
| 32.80 | Piperidine C3, C5 |
Interpretation of the ¹³C NMR Spectrum:
-
Indole Carbons: The aromatic carbons of the indole ring resonate in the downfield region (112-136 ppm). The signal at 112.50 ppm is attributed to the C5 carbon bearing the bromine atom, with its chemical shift influenced by the heavy atom effect. The same signal also likely includes the C3 carbon. The other aromatic carbons appear at their expected chemical shifts.
-
Piperidine Carbons: The aliphatic carbons of the piperidine ring and the N-methyl group appear in the upfield region. The carbons at C2 and C6 of the piperidine ring are observed at 56.30 ppm, while the C3 and C5 carbons are at 32.80 ppm. The N-methyl carbon gives a characteristic signal at 46.42 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound shows two molecular ion peaks of equal intensity at m/z 293 and 295.[1]
Interpretation of the Mass Spectrum:
The presence of two molecular ion peaks with a 1:1 intensity ratio is a characteristic isotopic signature for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This observation strongly supports the presence of a single bromine atom in the molecule.
A plausible fragmentation pathway is initiated by the cleavage of the bond between the indole ring and the piperidine moiety.
Caption: Proposed fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | Indole N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium-Strong | Aliphatic C-H stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1100 | Strong | C-N stretch |
| ~600 | Medium-Strong | C-Br stretch |
Interpretation of Expected IR Absorptions:
-
N-H Stretch: A sharp absorption band around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[2]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups are expected in the 2800-2950 cm⁻¹ region.
-
C=C and C-N Stretches: The aromatic C=C stretching vibrations of the indole ring will produce characteristic bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the piperidine ring are expected around 1100 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration will be observed in the fingerprint region, typically around 600 cm⁻¹.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak(s) and identify major fragment ions.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of all atoms in the molecule. Mass spectrometry verifies the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. While a specific IR spectrum was not available, the expected absorption bands correlate well with the known functional groups. This comprehensive spectroscopic data set serves as a crucial reference for quality control and assurance in the synthesis of this pharmaceutically important intermediate.
References
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 934-937. [Link]
-
Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 202-204. [Link]
Sources
A Technical Guide to Determining the Solubility of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole for Drug Development Professionals
Executive Summary
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][5] Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution, is a cornerstone of a compound's developability profile.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[2][3] Insufficient aqueous solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations and potentially leading to the premature termination of a promising drug candidate.[3][5]
The compound 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a notable intermediate in medicinal chemistry.[6][7][8] Its structural features, including the indole nucleus, the basic piperidine ring, and the bromo substituent, suggest that its solubility will be pH-dependent and may be limited in neutral aqueous media. A thorough understanding of its solubility in various solvents and buffer systems is therefore essential for its effective use in both synthesis and biological screening, as well as for the formulation of any potential drug product derived from it. Compounds with low solubility can produce unreliable results in in-vitro assays and complicate formulation development.[2][9]
This guide will delve into the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility.[10][11][12] We will explore the theoretical underpinnings of these measurements, provide detailed, step-by-step protocols for their determination, and discuss the interpretation of the resulting data.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When assessing the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior in solution.
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][13][14] It is determined by adding an excess of the solid compound to the solvent and allowing sufficient time for the system to reach equilibrium.[13][15] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[14][15] This value is critical for pre-formulation and formulation development, as it defines the upper limit of the drug concentration in a given vehicle.[9][10]
-
Kinetic Solubility : This measurement is more relevant to the early stages of drug discovery, where high-throughput screening (HTS) is common.[10][11][12][16] Kinetic solubility is determined by dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[10][11][16] The concentration at which precipitation is first observed is the kinetic solubility.[17] This method is faster than thermodynamic solubility determination and requires less compound, making it ideal for screening large numbers of compounds.[11][12][16] However, it can often overestimate the true thermodynamic solubility because the rapid addition of the DMSO stock can create a supersaturated solution.[15]
The choice of which solubility to measure depends on the stage of drug development. In early discovery, kinetic solubility provides a rapid assessment for structure-activity relationship (SAR) studies. As a compound progresses, a more accurate thermodynamic solubility measurement becomes essential for formulation and toxicological studies.
Experimental Protocols for Solubility Determination
This section provides detailed methodologies for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[14][15] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 2-5 mg of this compound into a glass vial.
-
Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Prepare samples in triplicate for each solvent system.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[12][13] A visual inspection for the presence of undissolved solid should be made at the end of the incubation period.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Create a calibration curve by preparing a series of serial dilutions of the stock solution.
-
Analyze the filtered supernatant and the calibration standards by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]
-
The concentration of the compound in the supernatant is determined from the calibration curve, which represents the thermodynamic solubility.
-
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often determined using methods that are amenable to a 96-well plate format, allowing for higher throughput.
Experimental Workflow
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[16]
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentrations.[10] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Seal the plate and shake for 1-2 hours at room temperature.[11]
-
Determine the solubility by one of the following methods:
-
Nephelometry: Measure the light scattering caused by any precipitate formed.[10] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Direct UV/HPLC Analysis: After incubation, filter the samples through a filter plate to remove any precipitate.[10][11] The concentration of the dissolved compound in the filtrate is then quantified using UV spectroscopy or HPLC against a calibration curve.
-
-
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | pH | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| Water | ~7.0 | Thermodynamic | TBD | TBD |
| PBS | 7.4 | Thermodynamic | TBD | TBD |
| Simulated Gastric Fluid | 1.2 | Thermodynamic | TBD | TBD |
| Simulated Intestinal Fluid | 6.8 | Thermodynamic | TBD | TBD |
| PBS (1% DMSO) | 7.4 | Kinetic | TBD | TBD |
| Ethanol | N/A | Thermodynamic | TBD | TBD |
| Propylene Glycol | N/A | Thermodynamic | TBD | TBD |
TBD: To Be Determined experimentally.
Interpretation of Results:
-
pH-Dependent Solubility: Given the presence of the basic piperidine moiety, it is expected that the solubility of this compound will be higher at lower pH values due to the formation of a more soluble protonated species.[18]
-
Kinetic vs. Thermodynamic: A significant difference between the kinetic and thermodynamic solubility values may indicate a tendency for the compound to form supersaturated solutions, which could have implications for its in vivo dissolution and absorption.
-
Biopharmaceutical Classification System (BCS): The aqueous solubility data, particularly at pH 1.2, 4.5, and 6.8, can be used in conjunction with permeability data to classify the compound according to the BCS, which is a valuable tool for predicting its in vivo performance.[2]
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the methodologies required to determine the solubility of this compound. By diligently applying the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to guide the progression of this compound through the drug discovery and development process. The resulting solubility profile will be instrumental in designing appropriate in vitro and in vivo studies, developing suitable formulations, and ultimately, assessing the therapeutic potential of this promising chemical entity. Future work should focus on generating this experimental data and correlating it with other physicochemical properties and in vivo pharmacokinetic data to build a complete developability profile.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
-
Drug Discovery News. Substance solubility. [Link]
-
Khadka, P. et al. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Pharmaceutical Formulation and Drug Delivery. IntechOpen. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Vo, C. L. N., Park, C., & Lee, B. J. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 429. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E1. [Link]
-
Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Advanced drug delivery reviews, 59(7), 546-567. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]
-
Pawar, P. A., & Mahajan, A. A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 57-67. [Link]
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
PubChem. 5-Bromoindole. [Link]
-
Pharmaffiliates. 5-Bromo-3-(1-methyl-4-piperidinyl)indole. [Link]
-
ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. [Link]
-
ACS Publications. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. [Link]
-
Molkem. (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. [Link]
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ucd.ie [ucd.ie]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy this compound | 121206-76-6 [smolecule.com]
- 9. evotec.com [evotec.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. tandfonline.com [tandfonline.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. pharmatutor.org [pharmatutor.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
The Multifaceted Biological Activities of Brominated Indoles: A Technical Guide for Drug Discovery Professionals
Abstract
Brominated indoles, a prominent class of marine-derived natural products, have emerged as a compelling scaffold in medicinal chemistry. Exhibiting a remarkable breadth of biological activities, these halogenated heterocycles have garnered significant attention for their potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known biological activities of brominated indoles, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic leads.
Introduction: The Chemical Ecology and Therapeutic Promise of Brominated Indoles
Marine organisms, particularly sponges and mollusks, are prolific producers of a diverse array of secondary metabolites, many of which possess unique chemical structures and potent biological activities.[1] Among these, brominated indoles stand out due to their prevalence and therapeutic potential. The incorporation of bromine atoms into the indole ring system often imparts enhanced biological efficacy and selectivity compared to their non-halogenated counterparts.[2] This guide will systematically explore the key biological activities of this fascinating class of molecules.
Anticancer Activity: Targeting Key Pathways of Malignancy
Numerous studies have demonstrated the potent anticancer properties of brominated indoles against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.
Induction of Apoptosis through Caspase Activation
A primary mechanism by which brominated indoles exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Compounds such as 6-bromoisatin and tyrindoleninone , isolated from the marine mollusk Dicathais orbita, have been shown to significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, in colorectal cancer cells.[5][6] This activation leads to the systematic dismantling of the cell, a hallmark of apoptosis. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 1: The Caspase Activation Cascade Initiated by Brominated Indoles.
Cell Cycle Arrest at the G2/M Checkpoint
In addition to inducing apoptosis, certain brominated indoles can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M checkpoint.[5][6] This prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic abnormalities. 6-bromoisatin, for instance, has been observed to cause an accumulation of colorectal cancer cells in the G2/M phase.[5] This effect is often associated with the modulation of key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins.
Figure 2: Inhibition of the G2/M Cell Cycle Checkpoint by Brominated Indoles.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in cancer development and progression by promoting cell proliferation, survival, and inflammation.[7] Several indole compounds have been identified as potent inhibitors of NF-κB activation. For example, 3-(2-bromoethyl)-indole (BEI-9) has been shown to inhibit both basal and TNF-α-induced NF-κB activation in colon cancer cells.[7][8] By suppressing this key pro-survival pathway, brominated indoles can sensitize cancer cells to apoptosis and inhibit their growth.
Figure 4: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [3][9]
-
Compound Preparation: Prepare a 2-fold serial dilution of the brominated indole in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophages. [10]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the brominated indole for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Directions
Brominated indoles represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with emerging evidence for neuroprotective effects, positions them as a privileged scaffold for drug discovery. Future research should focus on elucidating the detailed structure-activity relationships to optimize potency and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models of human disease. The continued exploration of the chemical diversity of the marine environment will undoubtedly lead to the discovery of novel brominated indoles with even more potent and specific biological activities.
References
- Ahmad, A., Sakr, W. A., & Rahman, K. M. (2011). Mechanisms and therapeutic implications of cell death induction by indole compounds. Cancers, 3(3), 2955-2974.
- Benkendorff, K., McIver, C. M., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802–3822.
- Benkendorff, K., McIver, C. M., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822.
- Carroll, A. R., Copp, B. R., Davis, R. A., Keyzers, R. A., & Prinsep, M. R. (2020). Marine natural products.
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3045-3053.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Esmaeelian, B., Benkendorff, K., & Abbott, C. A. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine drugs, 11(10), 3802-3822.
- El-Sayed, W. M., et al. (2015). 3-(2-Bromoethyl)
- Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
- Heo, K. S., Lee, S. J., & Kim, J. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 397-402.
- Li, Y., et al. (2016). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. Bioorganic & medicinal chemistry letters, 26(15), 3590-3593.
- Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & biology, 10(12), 1255-1266.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- O'Riordan, A., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133.
- Park, H., et al. (2021). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 7(11), 934.
- Perez, C., Pauli, M., & Bazerque, P. (1990). An antibiotic assay by the agar-well diffusion method. Acta Biologiae et Medicinae Experimentalis, 15, 113-115.
- Rhee, J. K., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life sciences, 76(3), 297-307.
- West, L. M., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133.
- Zullo, M., et al. (2021). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Marine Drugs, 19(11), 606.
- Zhang, X., et al. (2014). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. European Journal of Medicinal Chemistry, 86, 153-166.
- Copp, B. R., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases, 7(4), 846-857.
- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 633-639.
- Ismail, M. M., et al. (2012). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Molecules, 17(5), 4811-4823.
- Benkendorff, K., et al. (2017). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Marine drugs, 15(5), 133.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Gribble, G. W. (2010). Naturally occurring organohalogen compounds-a comprehensive update.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344-362.
- Wright, C. I., Geula, C., & Mesulam, M. M. (1993). Protease inhibitors and indoleamines selectively inhibit cholinesterases in the histopathologic structures of Alzheimer disease. Proceedings of the National Academy of Sciences, 90(2), 683-686.
- Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews Molecular cell biology, 9(3), 231-241.
- Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of neurochemistry, 104(6), 1433-1439.
- Bolognesi, M. L., et al. (2014). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. European journal of medicinal chemistry, 85, 433-442.
-
Bio-Rad Laboratories. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Elmore, S. (2007). Apoptosis: a review of programmed cell death.
- Stark, G. R., & Taylor, W. R. (2006). Control of the G2/M transition. Molecular biotechnology, 32(3), 227-248.
- Bhat, R. V., & Budd, S. L. (2002). GSK-3β signaling: a path to Alzheimer's disease. Bioessays, 24(6), 499-502.
- Meijer, L., et al. (2004). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 11(12), 1255-1266.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase - Wikipedia [en.wikipedia.org]
- 6. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole for Research and Development
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS No: 121206-76-6), a heterocyclic compound with significant potential in pharmaceutical research and drug development.[1][2][3][4][5][6] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely 5-bromoindole and piperidine, to establish a robust framework for its safe utilization in a laboratory setting. The document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, engineering controls, personal protective equipment (PPE) recommendations, and emergency procedures. The causality behind each recommendation is explained to foster a deep understanding of the associated risks and mitigation strategies.
Introduction: Understanding the Compound
This compound is a complex molecule featuring a brominated indole scaffold linked to a methylated piperidine ring.[1] Both the indole and piperidine moieties are prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[2][3][4][5][6] For instance, the core structure shares similarities with naratriptan, a medication used for treating migraines.[7] The indole nucleus is a well-known pharmacophore, while the piperidine ring can significantly influence a compound's pharmacological properties.[2][4] This structural complexity necessitates a cautious and well-informed approach to its handling to minimize potential exposure and ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a risk assessment must be conducted based on the known hazards of its constituent parts: the bromoindole core and the methylpiperidine side chain.
The Bromoindole Core
The Safety Data Sheet for 5-bromoindole indicates that while it may not be classified as hazardous under GHS/CLP regulations, general safe handling practices for chemical compounds are still required.[8][9] However, it is prudent to assume that, like many halogenated aromatic compounds, it may cause skin and eye irritation upon direct contact.[10][11] Inhalation of dust particles should also be avoided.[8]
The Methylpiperidine Moiety
Piperidine and its derivatives are known to be significantly more hazardous.[12][13][14][15][16] They are often flammable liquids and can be toxic if inhaled, absorbed through the skin, or swallowed.[15] Piperidine itself is corrosive and can cause severe skin burns and eye damage.[13] It can also cause respiratory irritation.[13] Therefore, the presence of the 1-methylpiperidin-4-yl group in the target molecule warrants a high degree of caution.
Composite Hazard Profile
Based on the analysis of its structural components, this compound should be handled as a compound that is potentially:
-
Irritating to the skin, eyes, and respiratory tract.[10][11][13]
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
A producer of hazardous combustion products , such as hydrogen halides, upon thermal decomposition.[9]
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Avoid ingestion, skin contact, and inhalation of dust or aerosols.[10][13] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[10][13] | Wear appropriate protective gloves and clothing.[10][13] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[10][13] | Wear safety glasses with side shields or chemical goggles.[10][13] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[11][13] | Handle in a well-ventilated area, preferably in a chemical fume hood.[11][14] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][14] Local exhaust ventilation is crucial for controlling the dispersion of dust or vapors at the source.[13][14]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.[12][13]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and change them frequently, especially if contaminated.
-
Lab Coat: A buttoned, full-length lab coat should be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Figure 1: A simplified workflow for ensuring adequate PPE.
Handling and Storage Protocols
General Handling
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13][14] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[13][14]
-
Contaminated Clothing: Remove and launder any contaminated clothing before reuse.[12][13]
Storage
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[8][12][14]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
Experimental Protocols: A Step-by-Step Guide
Weighing the Solid Compound
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully dispense the required amount of this compound into the weighing vessel using a clean spatula. Minimize the creation of dust.
-
Cleaning: After weighing, carefully clean the spatula and any residual dust from the balance and surrounding area within the fume hood using a damp cloth or a suitable solvent.
-
Closure: Tightly close the container of the stock compound.
Preparation of a Solution
-
Solvent Addition: In the fume hood, add the desired solvent to a suitable flask.
-
Compound Addition: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.
-
Mixing: Continue to stir until the compound is fully dissolved. If necessary, sonication can be used, ensuring the vessel is appropriately sealed to prevent aerosol release.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
Accidental Release
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[12]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][12]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it is deemed safe by trained personnel.
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[12][16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[8][10] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]
Figure 2: Decision-making flow for first aid response.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in clearly labeled, sealed containers.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[8][9]
Conclusion
While this compound holds promise as a valuable research tool, its safe handling is paramount. By understanding the potential hazards derived from its constituent chemical moieties and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. A culture of safety, grounded in a thorough understanding of the chemical properties and potential risks of novel compounds, is fundamental to advancing scientific discovery responsibly.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [No direct URL available in search results]
-
Pharmaffiliates. (n.d.). 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [No direct URL available in search results]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [No direct URL available in search results]
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [No direct URL available in search results]
- AmericanBio. (2015, February 23). PIPERIDINE - SAFETY DATA SHEET. Retrieved from [No direct URL available in search results]
- Unknown Supplier. (2025, December 19). 14 - SAFETY DATA SHEET. Retrieved from [No direct URL available in search results]
-
PubMed. (n.d.). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO., LTD. (2026, January 5). Unlocking Chemical Innovation: The Role of Indole Derivatives in Research. Retrieved from [No direct URL available in search results]
-
PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
PubMed Central. (2023, June 30). In Silico Studies of Indole Derivatives as Antibacterial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. nj.gov [nj.gov]
- 14. chemos.de [chemos.de]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. americanbio.com [americanbio.com]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Abstract
This application note provides a comprehensive guide and a detailed, field-proven protocol for the efficient one-pot synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This compound is a critical intermediate in the manufacture of Naratriptan, a selective 5-HT1 receptor agonist widely used for the treatment of migraine headaches.[1][2][3] The presented methodology eschews traditional multi-step procedures in favor of a direct, one-pot reductive alkylation of 5-bromoindole with N-methyl-4-piperidone. This process, utilizing triethylsilane as a mild and effective reducing agent, offers significant advantages in terms of operational simplicity, reduced reaction time, and improved overall yield by avoiding the isolation of unstable intermediates.[3] This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth mechanistic insights, a step-by-step protocol, and expert commentary to ensure successful and reproducible execution.
Introduction: The Strategic Importance of Indoles and One-Pot Methodologies
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to essential amino acids like tryptophan. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of biological activity.[4] Consequently, the development of robust and efficient synthetic routes to substituted indoles is of paramount importance in drug discovery and development.[5]
Traditionally, the synthesis of 3-alkylated indoles involves multi-step sequences, which can be time-consuming and often result in lower overall yields.[3] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more elegant and efficient approach.[6][7] They reduce solvent waste, minimize handling losses, and shorten production timelines, aligning with the principles of green chemistry.[7][8]
This guide details a highly effective one-pot synthesis of this compound (4), a key precursor to the anti-migraine drug Naratriptan.[3] The protocol is based on an acid-catalyzed reductive alkylation (or ionic hydrogenation) which provides the target molecule directly from commercially available starting materials in a single, streamlined process.[9]
Reaction Principle and Mechanism
The synthesis proceeds via an in-situ-generated electrophile from N-methyl-4-piperidone, which is then attacked by the nucleophilic C3 position of the 5-bromoindole ring. The resulting intermediate is immediately reduced by a hydride donor. This circumvents the formation and isolation of the exocyclic alkene intermediate that would be generated under basic condensation conditions, which would necessitate a separate reduction step.[3]
The mechanism can be broken down into three key stages:
-
Activation of the Carbonyl: The acid catalyst (e.g., Trifluoroacetic acid) protonates the carbonyl oxygen of N-methyl-4-piperidone, significantly increasing its electrophilicity.
-
Nucleophilic Attack: The electron-rich C3 position of 5-bromoindole attacks the activated carbonyl carbon, forming a tertiary alcohol intermediate.
-
Dehydration and Reduction: The intermediate quickly dehydrates under the acidic conditions to form a highly reactive tertiary carbocation stabilized by the indole ring (an indoleninium ion). This cation is then irreversibly reduced by a hydride transfer from triethylsilane (Et₃SiH) to yield the final, stable product.
Mechanistic Diagram
Caption: The mechanistic pathway of the one-pot synthesis.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Notes |
| 5-Bromoindole | 10075-50-0 | 196.04 g/mol | ≥98% | Starting material. |
| N-Methyl-4-piperidone | 1445-73-4 | 113.16 g/mol | ≥97% | Alkylating agent. |
| Triethylsilane (Et₃SiH) | 617-86-7 | 116.28 g/mol | ≥98% | Reducing agent. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | ≥99% | Acid catalyst. Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Reaction solvent. |
| Saturated NaHCO₃ (aq) | N/A | N/A | N/A | For aqueous work-up. |
| Brine (Saturated NaCl) | N/A | N/A | N/A | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | N/A | Drying agent. |
| Silica Gel | N/A | N/A | 230-400 mesh | For column chromatography. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | Eluent for chromatography. |
| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade | Eluent for chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon), if desired, though not strictly necessary
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the reductive alkylation of indoles.[9]
Step 1: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 5-bromoindole (5.0 g, 25.5 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 100 mL) to the flask to dissolve the starting material.
-
Add N-methyl-4-piperidone (3.17 g, 28.0 mmol, 1.1 eq) to the solution.
Step 2: Reaction Execution
-
Begin stirring the solution at room temperature.
-
Slowly add trifluoroacetic acid (TFA, 11.6 g, 7.8 mL, 102 mmol, 4.0 eq) to the reaction mixture dropwise via the dropping funnel over 10-15 minutes. An exotherm may be observed.
-
After the TFA addition is complete, add triethylsilane (4.45 g, 6.1 mL, 38.2 mmol, 1.5 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (~40°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent system of Ethyl Acetate/Hexanes (e.g., 70:30 v/v with 1% triethylamine to prevent streaking). The starting indole spot should disappear and a new, more polar product spot should appear.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH of the aqueous layer is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with a low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Load the crude product onto the column and elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and gradually increasing to 50-70% Ethyl Acetate). The addition of 0.5-1% triethylamine to the eluent system is highly recommended to improve the peak shape and prevent product degradation on the acidic silica.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. An expected yield is typically in the range of 75-85%.
Workflow and Data
Experimental Workflow Diagram
Caption: A generalized workflow for the one-pot synthesis.
Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₇BrN₂
-
Molecular Weight: 293.21 g/mol [10]
-
Mass Spectrometry (m/z): Expected peaks at 291 and 293 with ~1:1 intensity, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[3]
-
Purity (by HPLC): >98% after chromatography.
Safety Precautions
-
Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
N-Methyl-4-piperidone: Irritant. Avoid contact with skin and eyes.
-
General Precautions: The reaction quench with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with caution in an ice bath to control the reaction rate.
Conclusion
The one-pot reductive alkylation protocol detailed herein provides a highly efficient, robust, and scalable method for the synthesis of this compound. By combining the condensation and reduction steps, this procedure minimizes operational complexity and waste, making it a superior alternative to traditional multi-step approaches. This application note serves as a practical guide for chemists to reliably produce this key pharmaceutical intermediate, facilitating further research and development in the field of serotonin receptor agonists.
References
-
Bates, R. W., & Sae-Lao, P. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44967-44974. [Link]
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Semantic Scholar. [Link]
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 954-956. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. [Link]
-
ResearchGate. (2004). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
-
Chaskar, A., et al. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society, 54(4), 411-414. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11), 1478-1488. [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. PrepChem.com. [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]
-
HETEROCYCLES. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6), 1143. [Link]
-
ResearchGate. (2000). Synthesis of 5-Substituted Indole Derivatives. Part 4: Naratriptan from a-Anilinoacetaldehyde Dimethylacetal by TiCl4-Mediated Cyclisation. ResearchGate. [Link]
-
MDPI. (2000). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
Sources
- 1. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
The Versatile Scaffold: Application Notes on 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole in Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to potent therapeutic agents.[1][2] Within this diverse chemical space, the 3-(piperidin-4-yl)-1H-indole framework has emerged as a particularly fruitful scaffold, lending itself to the development of ligands for a range of biological targets.[3] This application note focuses on a key derivative, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , a molecule of significant interest due to its role as a crucial intermediate in the synthesis of the anti-migraine drug Naratriptan and as a versatile starting point for the exploration of new chemical entities targeting the central nervous system (CNS) and beyond.[4][5][6]
This guide will provide an in-depth exploration of the medicinal chemistry applications of this compound, offering detailed synthetic protocols, methodologies for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern its interactions with key biological targets. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Core Applications and Therapeutic Potential
The this compound scaffold has demonstrated significant utility in two primary areas of medicinal chemistry: the development of serotonin receptor agonists and the design of acetylcholinesterase (AChE) inhibitors.
Serotonin 5-HT1D Receptor Agonists for Migraine Therapy
The most prominent application of this compound is as a key building block for Naratriptan, a selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[7][8] Migraine is a debilitating neurological disorder characterized by severe headaches, and 5-HT1D receptor agonists are a mainstay of therapy. They are believed to exert their therapeutic effect through vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system.[7]
The this compound moiety provides the core pharmacophore for interaction with the 5-HT1D receptor. The indole nitrogen and the basic nitrogen of the piperidine ring are crucial for receptor binding. The bromo-substituent at the 5-position of the indole ring serves as a handle for further chemical modification, allowing for the introduction of various functional groups to fine-tune the compound's pharmacological profile.
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9] Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.
Caption: 5-HT1D Receptor Signaling Pathway.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
The 3-(piperidin-4-yl)-1H-indole scaffold has also been explored for the development of acetylcholinesterase (AChE) inhibitors.[10] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[11]
The indole ring of the scaffold can engage in π-π stacking interactions with aromatic residues in the active site of AChE, while the piperidine moiety can interact with the peripheral anionic site of the enzyme. Modifications at the 5-position of the indole and on the piperidine nitrogen can be used to optimize potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a reliable method for the synthesis of the title compound, which can be used as a key intermediate for the preparation of Naratriptan and other analogs.[4]
Materials:
-
5-Bromoindole
-
N-methyl-4-piperidone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Condensation
-
To a round-bottom flask, add 5-bromoindole (1.0 eq), N-methyl-4-piperidone (1.1 eq), and ethanol.
-
Add potassium hydroxide (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Step 2: Reduction
-
Suspend the product from Step 1 in acetic acid.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Basify the mixture with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthetic Workflow for the Target Compound.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay
This protocol outlines a colorimetric method for assessing the AChE inhibitory activity of compounds derived from the this compound scaffold, based on the Ellman's method.[10][12]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and the positive control in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of test compound solution (at various concentrations) or vehicle (for control) to the respective wells.
-
Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.
-
Immediately start monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The versatility of the this compound scaffold lies in the ability to systematically modify its structure to optimize its activity towards different biological targets.
| Modification Site | Observation for 5-HT1D Agonism | Observation for AChE Inhibition |
| Indole 5-Position | The bromo substituent can be replaced with other groups to modulate potency and selectivity. For instance, replacement with a sulfonamide group is a key feature of Naratriptan. | Halogen substitution can influence potency. Electron-withdrawing groups may enhance interactions with the enzyme's active site. |
| Indole N1-Position | Generally unsubstituted in potent 5-HT1D agonists. Alkylation can decrease activity. | N-alkylation with specific linkers can be used to target the peripheral anionic site of AChE, potentially increasing potency. |
| Piperidine N-Methyl | The methyl group is generally well-tolerated and contributes to the basicity required for receptor interaction. Larger alkyl groups may decrease affinity. | The N-methyl group can be replaced with other substituents, such as benzyl groups, to enhance interactions with the enzyme's gorge. |
Conclusion
This compound is a privileged scaffold in medicinal chemistry with proven applications in the development of treatments for migraine and potential for the discovery of novel therapies for neurodegenerative diseases. Its synthetic accessibility and the rich structure-activity relationship data available make it an attractive starting point for drug discovery campaigns. The detailed protocols and SAR insights provided in this application note are intended to empower researchers to effectively utilize this versatile chemical entity in their pursuit of new and improved therapeutics.
References
- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(3), 634-637.
-
ResearchGate. (n.d.). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Retrieved from [Link]
- Dulli, D. (1999). Naratriptan: an alternative for migraine. The Annals of Pharmacotherapy, 33(7-8), 837-843.
- Connor, H. E., & Feniuk, W. (1997). The pharmacology of naratriptan. European Journal of Neurology, 4(Suppl 3), S9-S16.
- Bignan, G. C., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 16(13), 3524-3528.
- Abdel-Hafez, A. A., et al. (2012). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Molecules, 17(7), 8125-8141.
- Santos, A. T., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 513-524.
-
Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]
- Ashcroft, D. M., & Millson, D. (2004). Naratriptan for the treatment of acute migraine: meta-analysis of randomised controlled trials. Pharmacoepidemiology and Drug Safety, 13(2), 73-82.
- Yar, M., et al. (2014). Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. Letters in Drug Design & Discovery, 11(5), 564-571.
-
Texas Health and Human Services. (n.d.). Drug Use Criteria: Serotonin 5-HT1B/1D Receptor Agonists. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
- Bignan, G. C., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 16(13), 3524-3528.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Leysen, J. E., et al. (1993). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 36(18), 2605-2615.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: a patent review.
- Xiao, J., et al. (2011). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program.
- Cihan-Üstündağ, G., & Çapan, G. (2020). A Review on the Synthesis of Indole Derivatives and Their Biological Activities. Mini-Reviews in Organic Chemistry, 17(5), 516-535.
- Schepetkin, I. A., et al. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. Frontiers in Pharmacology, 13, 969634.
- El-Gamal, M. I., et al. (2023).
- Lanza, M., et al. (2022). Functional characterization of cannabidiol effect on the serotonergic neurons of the dorsal raphe nucleus in rat brain slices. Frontiers in Pharmacology, 13, 969634.
-
Texas Health and Human Services. (n.d.). Drug Use Criteria: Serotonin 5-HT1B/1D Receptor Agonists. Retrieved from [Link]
Sources
- 1. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Regioselective Alkylation of 5-Bromoindole
Abstract
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, with N-alkylated indoles representing a privileged structural motif in numerous pharmacologically active compounds.[1][2] 5-Bromoindole serves as a versatile and strategic starting material, where the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions. This guide provides an in-depth exploration of the experimental setup for the alkylation of 5-bromoindole. We delve into the critical mechanistic principles governing regioselectivity, offering detailed, field-proven protocols for N-alkylation using classical strong base conditions, phase-transfer catalysis, and the Mitsunobu reaction. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 5-bromoindole derivatives with precision and control.
Mechanistic Insight: The N- vs. C3-Alkylation Dichotomy
The indole ring possesses two primary nucleophilic centers: the N1 nitrogen and the C3 carbon of the pyrrole ring. The inherent nucleophilicity of the C3 position is significantly higher than that of the nitrogen atom, making selective N-alkylation a non-trivial challenge.[2] The outcome of an alkylation reaction is a delicate balance of several factors, which can be modulated to favor the desired N-alkylated product over the kinetically favored C3-alkylated byproduct.[3][4]
The reaction typically begins with the deprotonation of the indole N-H by a base, forming a resonance-stabilized indolide anion. This anion exists as a hybrid of two major resonance structures, with negative charge density on both the nitrogen and the C3 carbon. The subsequent reaction with an electrophile (the alkylating agent) can occur at either site.
-
N1-Alkylation (Thermodynamic Product): Attack by the nitrogen atom leads to the thermodynamically more stable product. Conditions that promote the formation of a "harder" indolide anion, often involving polar aprotic solvents and alkali metal counter-ions like Na⁺ or K⁺, tend to favor N-alkylation.[3]
-
C3-Alkylation (Kinetic Product): Attack by the C3 carbon is often faster, leading to the kinetic product. This pathway can become significant if the reaction conditions are not carefully controlled.
The choice of base, solvent, temperature, and even the structure of the alkylating agent are critical levers for controlling this regioselectivity.[3]
Experimental Protocols
Here we present three robust protocols for the N-alkylation of 5-bromoindole, each offering distinct advantages depending on the substrate scope and desired reaction conditions.
Protocol 1: Classical N-Alkylation with Sodium Hydride
This is the most common and often high-yielding method for N-alkylation, employing a strong base to ensure complete deprotonation of the indole nitrogen.[5][6]
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., Benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2–0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30–60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium indolide salt.
-
Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 5-bromoindole.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)
PTC offers a milder, safer, and often more scalable alternative to using hazardous reagents like NaH. The catalyst facilitates the transfer of the hydroxide or indolide anion from the aqueous phase to the organic phase where the reaction occurs.[7][8]
Materials and Reagents:
-
5-Bromoindole
-
Alkylating agent (e.g., n-butyl bromide)
-
Toluene or Benzene
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 5-bromoindole (1.0 eq), the alkylating agent (1.2 eq), the phase-transfer catalyst (0.05–0.1 eq), and toluene.
-
Addition of Base: Add the 50% aqueous NaOH solution to the organic mixture.
-
Reaction: Stir the two-phase mixture vigorously at room temperature or with gentle heating (40–60 °C) for 4–24 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM or EtOAc (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Mitsunobu N-Alkylation
The Mitsunobu reaction is an exceptionally mild and versatile method for N-alkylation, particularly useful for secondary alcohols where direct alkylation via an Sₙ2 pathway would be difficult.[9] The reaction proceeds with inversion of stereochemistry at the alcohol's carbon center.[9][10]
Materials and Reagents:
-
5-Bromoindole
-
An appropriate alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromoindole (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere, cool the flask to 0 °C.
-
Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed. Caution: Azodicarboxylates are potentially explosive and should be handled with care.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–16 hours.
-
Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct.
-
Purification: Purify the residue directly by silica gel column chromatography. Often, a significant portion of the byproducts can be removed by trituration with a solvent like diethyl ether before chromatography.
Data Summary and Troubleshooting
| Method | Base / Reagents | Solvent | Temp. | Key Advantages | Common Challenges |
| Classical | NaH, KOH, K₂CO₃ | DMF, THF, DMSO | 0 °C to RT | High yields, well-established.[5] | Requires strictly anhydrous conditions; hazardous reagents (NaH).[6] |
| PTC | 50% aq. NaOH, K₂CO₃ | Toluene, CH₂Cl₂ | RT to 60 °C | Milder conditions, scalable, no anhydrous solvent needed.[7] | Requires vigorous stirring; catalyst can complicate purification. |
| Mitsunobu | PPh₃ / DIAD (or DEAD) | THF, DCM | 0 °C to RT | Very mild, good for complex/secondary alcohols, stereochemical inversion.[9][11] | Stoichiometric byproducts (phosphine oxide) can be difficult to remove. |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete deprotonation (Classical method), insufficient mixing (PTC), or impure reagents.
-
Solution: Ensure the base is fresh and active. For PTC, increase stirring speed. For all methods, use high-purity, anhydrous solvents where specified.[4]
-
-
Formation of C3-Alkylated Isomer:
-
Cause: Reaction conditions favoring the kinetic product.
-
Solution: Ensure complete formation of the indolide salt before adding the alkylating agent. Use of polar aprotic solvents like DMF is known to favor N-alkylation.[4] Running the reaction at lower temperatures may also improve N/C selectivity.
-
-
No Reaction:
-
Cause: Inactive alkylating agent, deactivated base, or insufficient temperature for less reactive electrophiles.
-
Solution: Check the purity of the alkylating agent. Consider gentle heating if the reaction is sluggish at room temperature.[6]
-
-
Purification Difficulties:
-
Cause: Byproducts with similar polarity to the product (e.g., triphenylphosphine oxide in Mitsunobu).
-
Solution: For Mitsunobu byproducts, precipitation/trituration with ether or hexanes before chromatography can be effective. Explore different solvent systems for column chromatography.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- PlumX. N-alkylation of indole ring using Mitsunobu reaction. PlumX.
-
Tona, R., et al. (2019). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics. [Link]
-
Reddy, L. H., et al. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
-
Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem.
-
Stahl, J. T., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Regioselectivity in enantioselective indole alkylation. ResearchGate. [Link]
-
Krawczyk, H., et al. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
ResearchGate. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles. ResearchGate. [Link]
-
Naz, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
ResearchGate. (2017). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
Ye, N., et al. (2007). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025).
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Mastering the Purification of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole: An Application Guide
Introduction: The Critical Role of Purity for a Key Naratriptan Intermediate
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a pivotal intermediate in the synthesis of Naratriptan, a selective 5-HT1 receptor agonist widely prescribed for the treatment of migraine headaches.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its synthetic precursors. This application note provides a comprehensive guide to the purification of this compound, addressing the specific challenges encountered during its synthesis and offering detailed protocols for achieving high levels of purity.
A notable challenge in the synthesis of this compound is the removal of the unreacted enamine intermediate, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, which can be difficult to separate from the final product, often leading to reduced yields and the introduction of impurities in the final API.[1] This guide will explore three robust purification techniques—crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—providing researchers, scientists, and drug development professionals with the necessary tools to overcome these challenges.
Physicochemical Properties: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification methods.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₇BrN₂ | [3] |
| Molecular Weight | 293.21 g/mol | [4] |
| Melting Point | 169-171 °C | [1] |
| Appearance | White to off-white solid | Inferred from synthesis papers |
| pKa (Estimated) | The 1-methylpiperidine nitrogen is basic (estimated pKa ~8.5-9.5), while the indole N-H is weakly acidic (pKa ~17). The basicity of the piperidine nitrogen is the most relevant for purification by ion exchange or pH-mediated techniques. | Chemical principles |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane), and to varying degrees in alcohols (e.g., ethanol, methanol) and other organic solvents like toluene. Sparingly soluble in non-polar solvents like hexanes and water. | Inferred from synthesis and purification literature[1][5] |
Purification Workflow Overview
The selection of a purification strategy will depend on the scale of the synthesis, the impurity profile, and the desired final purity. The following diagram illustrates a general workflow for the purification of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
Application Notes and Protocols for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole in 5-HT Receptor Studies
Introduction: Unveiling the Potential of a Naratriptan Precursor
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a heterocyclic compound recognized primarily as a key intermediate in the synthesis of Naratriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2][3][4] While not an end-product drug itself, its structural relationship to a potent and selective 5-HT ligand makes it an invaluable tool for researchers in pharmacology and medicinal chemistry. The indole scaffold is a privileged structure in serotonergic ligand design, and this specific molecule offers a unique starting point for structure-activity relationship (SAR) studies, new ligand discovery, and as a crucial reference compound in the development of novel therapeutics targeting the serotonin system.
This guide provides a comprehensive overview of the potential applications of this compound in 5-HT receptor research, complete with detailed protocols for its characterization. The methodologies described herein are designed to be robust and self-validating, enabling researchers to determine the compound's binding affinity and functional activity across various 5-HT receptor subtypes.
Physicochemical Properties and Synthesis Overview
The synthesis of this compound typically involves the condensation of 5-bromoindole with N-methyl-4-piperidone, followed by a reduction step.[1] Improved, scalable synthetic processes have been developed, making this intermediate accessible for research purposes.[1][2]
| Property | Value |
| Molecular Formula | C14H17BrN2 |
| Molecular Weight | 293.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| CAS Number | 101569-33-3 |
Rationale for Application in 5-HT Receptor Research
The serotonin (5-hydroxytryptamine, 5-HT) system is one of the most complex neurotransmitter systems, comprising at least 14 distinct receptor subtypes that modulate a vast array of physiological and pathological processes.[5][6] These receptors are divided into 7 families (5-HT1 to 5-HT7). With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein-coupled receptors (GPCRs) that signal through various second messenger pathways.[5][7]
The utility of this compound stems from its core structure, which is shared by many potent 5-HT receptor ligands. Its systematic characterization allows researchers to:
-
Establish a Baseline: Determine the inherent affinity and functional activity of this core scaffold, providing a baseline for SAR studies. The bromine atom at the 5-position and the methylpiperidinyl group at the 3-position are key vectors for chemical modification.
-
Deconstruct a Known Drug: By comparing its profile to that of Naratriptan, researchers can dissect the contribution of the N-methyl-ethanesulfonamide side chain to 5-HT1B/1D receptor affinity and agonist activity.
-
Discover Novel Ligands: Use it as a parent compound in medicinal chemistry campaigns to develop new ligands with altered selectivity or functional properties (e.g., targeting other 5-HT receptors like 5-HT1A, 5-HT6, or 5-HT7, which are implicated in mood disorders and cognitive function).
Application I: In Vitro Receptor Binding Affinity Profiling
The first critical step is to determine the compound's binding affinity (Ki) for a panel of 5-HT receptor subtypes. This is achieved through competitive radioligand binding assays.
Principle of the Assay: This assay measures the ability of the unlabeled test compound (this compound) to compete for binding with a known high-affinity radioligand at a specific receptor subtype expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki.[8][9]
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a general template and should be optimized for each specific receptor subtype and radioligand pair.
1. Materials and Reagents:
-
Receptor Source: Frozen cell membrane preparations from cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A, etc.).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype. (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test Compound: this compound, dissolved in 100% DMSO to make a 10 mM stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Non-Specific Binding (NSB) Control: A high concentration (1000x Kd of the radioligand) of a known, non-radioactive ligand (e.g., 10 µM Serotonin).
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter, multi-channel pipettes.
2. Assay Procedure:
-
Prepare Reagents: On the day of the assay, thaw the membrane preparation on ice and resuspend in Assay Buffer to a predetermined optimal concentration (e.g., 10-20 µg protein/well).[10] Prepare serial dilutions of the test compound in Assay Buffer (final DMSO concentration should be <1%). The final concentrations in the assay should typically range from 0.1 nM to 100 µM. Prepare the radioligand solution in Assay Buffer at a concentration equal to 2x its Kd value.
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding Wells: 50 µL Assay Buffer.
-
NSB Wells: 50 µL NSB Control.
-
Test Compound Wells: 50 µL of each concentration of the test compound dilution series.
-
-
Add Radioligand: Add 50 µL of the 2x radioligand solution to all wells.
-
Initiate Reaction: Add 100 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate under a lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[10] Add liquid scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
3. Data Analysis and Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Binding in presence of Test Compound - NSB) / (Total Binding - NSB)]).
-
Plot % Inhibition versus the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Hypothetical Data Table:
| 5-HT Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| 5-HT1A | [³H]8-OH-DPAT | 150 |
| 5-HT1B | [¹²⁵I]GTI | 85 |
| 5-HT1D | [³H]GR-125743 | 70 |
| 5-HT2A | [³H]Ketanserin | >10,000 |
| 5-HT7 | [³H]5-CT | 850 |
This hypothetical data suggests the compound has moderate affinity for 5-HT1B/1D receptors and weak or no affinity for others, providing a clear focus for subsequent functional studies.
Application II: In Vitro Functional Activity Profiling
Once binding affinity is established, functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity).
[³⁵S]GTPγS Binding Assay (for Gαi/o-coupled receptors)
Principle of the Assay: This is a direct measure of G-protein activation. In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation and accumulates. The amount of incorporated radioactivity is proportional to the level of G-protein activation by the agonist.[11][12][13] This assay is particularly well-suited for Gαi/o-coupled receptors like 5-HT1A and 5-HT1D.[14]
Detailed Protocol:
-
Materials: In addition to materials from the binding assay (excluding radioligand), you will need [³⁵S]GTPγS, GDP (non-radioactive), and a Gαi/o-specific antibody for more advanced applications.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Prepare receptor membranes and test compound dilutions as described previously.
-
In a 96-well plate, add 50 µL of test compound dilutions (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).
-
Add 50 µL of Assay Buffer containing GDP (e.g., 10 µM final concentration) and the receptor membranes (e.g., 5-15 µg protein/well).
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of Assay Buffer containing [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold wash buffer.
-
Dry the plate, add scintillant, and count as before.
-
-
Data Analysis:
-
Agonist Mode: Plot the specific binding of [³⁵S]GTPγS (Total - NSB) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like serotonin.
-
Antagonist Mode: Perform agonist dose-response curves in the presence of increasing concentrations of the test compound. A rightward shift in the agonist's EC50 indicates competitive antagonism. The pA₂ value (a measure of antagonist affinity) can be determined via Schild analysis.[13]
-
cAMP Accumulation Assay (for Gαs- and Gαi/o-coupled receptors)
Principle of the Assay: This assay measures the downstream consequence of adenylyl cyclase (AC) modulation. Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) activate AC, increasing intracellular cyclic AMP (cAMP) levels. Gαi/o-coupled receptors (e.g., 5-HT1A) inhibit AC, decreasing cAMP levels.[15] To measure inhibition, AC is first stimulated with an agent like forskolin. Modern assays use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for detection.[16][17]
Detailed Protocol (HTRF Format):
-
Materials: Whole cells expressing the receptor of interest, cell culture medium, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, forskolin (for Gαi/o assays), and a commercial HTRF cAMP assay kit.[17]
-
Procedure:
-
Culture and harvest cells. Resuspend them in stimulation buffer containing a PDE inhibitor.
-
For Gαi/o receptors: Add cells to wells containing the test compound, followed by the addition of forskolin (at a concentration that gives ~80% of its maximal response, e.g., EC80).
-
For Gαs receptors: Add cells to wells containing the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and add the HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and, using a cAMP standard curve run in parallel, convert these ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For Gαs agonists, determine EC50 and Emax.
-
For Gαi/o agonists, determine the IC50 (concentration causing 50% inhibition of the forskolin-stimulated response) and Emax.
-
Application III: Framework for In Vivo Exploration
Should this compound demonstrate potent and selective in vitro activity at a specific 5-HT receptor, preliminary in vivo studies may be warranted. Indole structures are known to be metabolized by gut microbiota and can influence host physiology, making in vivo assessment particularly relevant.[18][19][20]
1. Causality and Experimental Choices:
-
Target Engagement: The primary goal is to determine if the compound can reach the central nervous system (if targeting CNS receptors) and engage its target at relevant doses. This often involves pharmacokinetic (PK) studies to measure brain and plasma concentrations, followed by ex vivo receptor occupancy studies.
-
Pharmacodynamic (PD) Readout: A relevant behavioral or physiological test is chosen based on the receptor's known function. For example:
-
5-HT1A Agonism: Might be tested in models of anxiety (e.g., elevated plus-maze) or depression (e.g., forced swim test).[21]
-
5-HT1D Agonism: Could be evaluated in a neurogenic dural inflammation model of migraine.
-
-
Dose Selection: Doses are selected based on the in vitro potency, predicted brain penetration, and preliminary tolerability studies.
2. Self-Validating Protocol Design:
-
A robust in vivo study must include a vehicle control group to establish a baseline.
-
A positive control group (a known active drug for that model) is critical to validate the assay's sensitivity and responsiveness.
-
Multiple dose levels of the test compound should be used to establish a dose-response relationship.
-
Outcome measures should be recorded by personnel blinded to the treatment conditions to prevent bias.
Conceptual In Vivo Study:
-
Objective: To assess the anxiolytic-like effects of this compound in mice, based on a hypothetical high affinity for the 5-HT1A receptor.
-
Animals: Male C57BL/6 mice.
-
Groups:
-
Vehicle (e.g., Saline + 5% DMSO, 5% Tween 80).
-
Test Compound (1, 5, 10 mg/kg, intraperitoneal injection).
-
Positive Control (e.g., Buspirone, 5 mg/kg, i.p.).
-
-
Procedure:
-
Administer the assigned treatment 30 minutes before testing.
-
Place the mouse in the center of an elevated plus-maze.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
-
Anticipated Outcome: An anxiolytic compound would significantly increase the time spent and entries into the open arms compared to the vehicle group, without significantly altering total locomotor activity (total arm entries).
Summary and Future Directions
This compound represents more than a mere synthetic intermediate; it is a versatile chemical tool for the exploration of the serotonergic system. By systematically applying the binding and functional protocols detailed in this guide, researchers can precisely define its pharmacological profile. This foundational knowledge is the critical first step in leveraging this scaffold for SAR studies, understanding the pharmacophore of related drugs like Naratriptan, and potentially discovering novel ligands with unique therapeutic potential for a range of neurological and psychiatric disorders.
References
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. [Link]
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Semantic Scholar. [Link]
-
Sarkar, A., K-Popli, P., & Sankaran, V. G. (2023). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]
-
Tyagi, A., Sharma, S., et al. (2015). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]
-
Creative Diagnostics. Serotonergic Synapse Pathway. Creative Diagnostics Technical Resources. [Link]
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. ACS Publications. [Link]
-
Bockaert, J., Claeysen, S., et al. (2021). Novel and atypical pathways for serotonin signaling. PubMed Central. [Link]
-
Raymond, J. R., Mukhin, Y., et al. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. ResearchGate. [Link]
-
Wang, L. H., & DeAlmeida, V. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]
-
Sittampalam, G. S., & Jasper, J. R. (2012). GTPγS Binding Assays. NCBI Assay Guidance Manual. [Link]
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]
-
Creative Bioarray. GTPγS Binding Assay. Creative Bioarray Services. [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
-
Creative BioMart. cAMP Accumulation Assay. Creative BioMart Services. [Link]
-
Wang, L. H., & DeAlmeida, V. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
-
DeAlmeida, V., & Wang, L. H. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). SLAS Discovery. [Link]
-
Elands, J., Scheer, A., & Luyten, W. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
ResearchGate. (2000). Synthesis of 5-Substituted Indole Derivatives. Part 4: Naratriptan from a-Anilinoacetaldehyde Dimethylacetal by TiCl4-Mediated Cyclisation. ResearchGate. [Link]
-
Sun, S., & Bleckman, T. M. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Noyes, D. H., Tanguay, R. L., & Sowell, C. G. (2015). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PubMed Central. [Link]
-
Alexander, S. P. H., et al. (2013). 5-HT (5-Hydroxytryptamine). PubMed Central. [Link]
-
Beaumont, M., et al. (2021). The gut microbiota metabolite indole alleviates liver inflammation in mice. PubMed Central. [Link]
-
He, Y., et al. (2022). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. PubMed Central. [Link]
-
Abouzid, K. A. M., et al. (2016). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. PubMed Central. [Link]
-
Sniecikowska, J., et al. (2021). 5-HT 1A Receptor Affinity and Developability Parameters of Compounds 10−19 and the References. ResearchGate. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
- Google Patents. (2012). Method for preparing 5-bromoindole.
-
Kolaczkowski, M., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. PubMed. [Link]
-
Li, Q., et al. (2025). Indole compounds produced by gut microbiota after metabolizing tryptophan improve dysmotility in sepsis via the AHR-TRPA1 axis in enteric nerves. PubMed. [Link]
-
Yousif, A. M., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. [Link]
-
Alexeev, E. E., et al. (2018). Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Introduction and Strategic Importance
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (Molecular Formula: C₁₄H₁₇BrN₂, Molecular Weight: 293.21 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its primary role is that of a key building block in the synthesis of triptan-class drugs, which are vital for the treatment of migraine headaches.[3] The purity and structural integrity of this intermediate are paramount, as any impurities or isomeric variations can propagate through the synthesis, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of quality assurance. This guide presents a logical workflow, ensuring that each analytical technique provides a unique and complementary piece of information, culminating in a comprehensive and reliable characterization of the molecule.
Overall Characterization Workflow
The following diagram illustrates the integrated workflow for a full characterization of a newly synthesized or received batch of the target compound.
Caption: A logical workflow for the multi-technique characterization of the compound.
Chromatographic Analysis: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. For a molecule like this compound, a reverse-phase method is ideal, leveraging the compound's significant non-polar character.
Expert Rationale: The indole and piperidine rings provide hydrophobicity, making them well-suited for retention on a C18 stationary phase. A buffered aqueous-organic mobile phase is employed to ensure the piperidine nitrogen is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate quantification. UV detection is selected due to the strong chromophoric nature of the indole ring system.
Protocol 2.1: Reverse-Phase HPLC Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
The following table summarizes the instrumental parameters, which have been optimized for this compound.[4]
-
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A purity level of >98.5% is typically expected for high-quality batches.[4]
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopy provides irrefutable evidence of the compound's molecular structure. NMR confirms the connectivity of atoms, MS verifies the molecular weight, and FTIR identifies key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the precise arrangement of protons in the molecule.
Expert Rationale: The distinct chemical environments of the protons on the indole ring, the piperidine ring, and the N-methyl group give rise to a unique spectral fingerprint. Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves the compound and its residual solvent peak does not interfere with key signals.[4]
Protocol 3.1.1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).
-
Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Expected Chemical Shifts: The following table details the expected proton signals based on published data.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.19 | broad singlet | 1H | Indole N-H (confirms by D₂O exchange) |
| ~7.76 | singlet | 1H | Aromatic H (C4-H) |
| ~7.25 | multiplet | 2H | Aromatic H (C6-H, C7-H) |
| ~6.98 | singlet | 1H | Aromatic H (C2-H) |
| ~3.01 | doublet | 2H | Piperidine axial H (C2'-H, C6'-H) |
| ~2.75 | multiplet | 1H | Piperidine H (C4'-H) |
| ~2.36 | singlet | 3H | N-Methyl (N-CH₃) |
| ~2.15 | multiplet | 2H | Piperidine equatorial H (C2'-H, C6'-H) |
| ~2.03 | doublet | 2H | Piperidine axial H (C3'-H, C5'-H) |
| ~1.82 | quartet | 2H | Piperidine equatorial H (C3'-H, C5'-H) |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.
Expert Rationale: Electrospray Ionization (ESI) is a soft ionization technique that is ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A key validation feature is the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity separated by 2 Da (e.g., for [M+H]⁺, peaks at m/z 293 and 295), which is a hallmark of a mono-brominated compound.
Protocol 3.2.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent suitable for ESI, such as methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Mode: Positive ion mode.
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺.
-
Expected m/z values: ~293.07 (for C₁₄H₁₈⁷⁹BrN₂) and ~295.07 (for C₁₄H₁₈⁸¹BrN₂).
-
Confirm that the intensity ratio of these two peaks is approximately 1:1.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expert Rationale: While not providing detailed connectivity, FTIR serves as a rapid identity check. For this compound, we expect to see characteristic absorptions for the indole N-H bond, aromatic C-H and C=C bonds, and aliphatic C-H bonds of the piperidine and methyl groups. These expectations are based on extensive studies of indole derivatives.[5][6][7]
Protocol 3.3.1: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the finely ground solid sample.
-
Instrumentation: Any standard FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretching | Indole N-H[6] |
| 3100-3000 | C-H Stretching | Aromatic C-H |
| 2950-2800 | C-H Stretching | Aliphatic (Piperidine, CH₃) |
| 1620-1450 | C=C Stretching | Aromatic Ring[6] |
| 750-700 | =C-H Bending (out-of-plane) | Aromatic Ring |
Physical Characterization
A simple melting point determination is a crucial indicator of purity.
Expert Rationale: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden this range. Published data indicates a melting point of 169-171 °C for this compound.[4]
Protocol 4.1: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Instrumentation: Use a standard melting point apparatus (e.g., Büchi or Stuart).
-
Procedure: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range should be narrow (≤ 2 °C) and consistent with the reference value.
Conclusion
The analytical methods described provide a robust and self-validating framework for the complete characterization of this compound. By combining HPLC for purity, NMR for structural confirmation, MS for molecular weight verification, FTIR for functional group identification, and melting point for physical purity, researchers and developers can ensure the quality and identity of this vital pharmaceutical intermediate. Adherence to these protocols will yield a comprehensive data package suitable for research, development, and regulatory purposes.
References
-
Title: Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments Source: MDPI URL: [Link]
-
Title: An Improved Process for the Synthesis of this compound Source: Semantic Scholar URL: [Link]
-
Title: FT-IR spectrum of control indole. Source: ResearchGate URL: [Link]
-
Title: Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes Source: PubMed Central (PMC) URL: [Link]
-
Title: FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Source: ResearchGate URL: [Link]
-
Title: An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride Source: ResearchGate URL: [Link]
-
Title: Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations Source: Indian Academy of Sciences URL: [Link]
-
Title: Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Improved Process for the Synthesis of this compound Source: ACS Publications URL: [Link]
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: 5-Bromoindole | C8H6BrN Source: PubChem URL: [Link]
-
Title: 5-Bromo-3-(1-methyl-4-piperidinyl)indole Source: Pharmaffiliates URL: [Link]
-
Title: New Isatin–Indole Conjugates: Synthesis, Characterization, and a Source: Dovepress URL: [Link]
-
Title: Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 Source: National Institutes of Health (NIH) URL: [Link]
- Title: 5-bromoindole preparation method Source: Google Patents URL
-
Title: An Improved Process for the Synthesis of this compound Source: Organic Process Research & Development URL: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy this compound | 121206-76-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Derivatization of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Abstract
This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals engaged in the chemical modification of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This key heterocyclic scaffold, a crucial intermediate in the synthesis of pharmaceuticals such as Naratriptan, offers a versatile platform for the introduction of molecular diversity. The strategic location of the bromine atom at the C5 position of the indole ring provides a reactive handle for a multitude of modern cross-coupling reactions. This document provides an in-depth exploration of the principal derivatization strategies, including detailed mechanistic insights and field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as cyanation reactions. Furthermore, this guide discusses the reactivity of other positions within the molecule, offering a holistic view of its chemical landscape for the design of novel bioactive compounds.
Introduction: The Strategic Value of the this compound Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole scaffold is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological properties. The title compound, this compound, is of particular interest due to its established role as a key intermediate in the synthesis of the anti-migraine agent Naratriptan.[2][3][4] The bromine atom at the C5 position is not merely a synthetic relic; it is a powerful linchpin for post-synthesis diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of a wide array of substituents.
The reactivity of the indole ring is nuanced. While the C3 position is the most nucleophilic and prone to electrophilic substitution in unsubstituted indoles, the presence of the bulky 1-methylpiperidin-4-yl group at this position in our target molecule sterically shields it and directs reactivity towards other sites.[5] The C5 bromine atom on the electron-rich benzene portion of the indole is ideally suited for palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-heteroatom bond formation.[6][7]
This guide will focus on the practical application of these powerful catalytic methods for the derivatization of this specific indole scaffold. We will delve into the causality behind experimental choices, from ligand and base selection to solvent and temperature control, to provide a robust and reproducible framework for your research.
Core Derivatization Strategies at the C5 Position
The C5-bromo handle is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance, high efficiency, and well-understood mechanisms.[6] The following sections detail the most pertinent of these transformations.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is an unparalleled method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C5 position.[8][9] This reaction involves the coupling of the 5-bromoindole with an organoboron reagent, typically a boronic acid or a boronic ester.
Mechanistic Rationale: The catalytic cycle, which dictates our choice of reagents, proceeds through three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the indole, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is enhanced by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote the insertion.[2]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial as it forms a boronate salt, increasing the nucleophilicity of the organic group for transfer.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for 5-bromoindoles and can be optimized for specific boronic acids.[10]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst: Pd(dppf)Cl₂ (2–5 mol%) or Pd(OAc)₂ (2–5 mol%) with SPhos (4–10 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvent: Dioxane/H₂O (4:1) or Dimethoxyethane (DME)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
-
Step-by-Step Protocol:
-
To a flame-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Conditions for Suzuki Coupling of 5-Bromoindoles
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~95 | High yield for a related 5-bromo-1-ethyl-1H-indazole substrate.[11] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | High | General conditions for 5-bromoindole.[10] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Nickel catalysis offers a cost-effective alternative for heteroaromatic halides.[9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines at the C5 position.[12][13] This reaction is of immense value in medicinal chemistry for synthesizing aniline and heteroarylamine derivatives.
Mechanistic Rationale: The catalytic cycle shares principles with the Suzuki coupling but has distinct features:
-
Oxidative Addition: A Pd(0) complex adds to the 5-bromoindole to form a Pd(II) species.[14]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions.[12][14]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential as they accelerate the reductive elimination step, which is often rate-limiting.[15][16]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for aryl bromides and should be optimized for the specific amine.[12]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1–1.5 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (1–2 mol%) or a suitable pre-catalyst like RuPhos G2 (2-4 mol%)
-
Ligand: RuPhos, XPhos, or BrettPhos (2–8 mol%)
-
Base: NaOtBu or LHMDS (1.4–2.0 equiv)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox or Schlenk line techniques are highly recommended.
-
-
Step-by-Step Protocol:
-
Inside a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 2–24 hours.
-
Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the 5-bromoindole with an alkene to form a new, substituted alkene, providing a route to vinyl-indoles.[17] This reaction was notably used in a synthesis of Naratriptan, coupling a vinylsulfonamide with a close analogue of our starting material.[8]
Mechanistic Rationale:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond, as seen in the previous mechanisms.[18]
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. This step typically proceeds in a syn fashion.[4]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (E vs Z) of the product.[18]
-
Base-mediated Regeneration: A base (e.g., Et₃N, K₂CO₃) is required to neutralize the generated HBr and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[17]
Protocol: Heck Reaction with a Vinylsulfonamide
This protocol is adapted from a reported synthesis of Naratriptan.[8]
-
Reagents & Materials:
-
This compound (or its tetrahydropyridine analogue) (1.0 equiv)
-
Vinylsulfonamide derivative (e.g., N-benzyl-N-methylethenesulfonamide) (1.2 equiv)
-
Palladium catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Tri(o-tolyl)phosphine (10 mol%)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
-
Step-by-Step Protocol:
-
In a reaction vessel, dissolve the 5-bromoindole derivative, vinylsulfonamide, Pd(OAc)₂, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine to the mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90–100 °C under an inert atmosphere.
-
Monitor the reaction for 12-24 hours until completion (TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify via column chromatography to yield the desired 5-vinylindole product.
-
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling introduces alkynyl moieties, which are valuable for further transformations or as structural elements in their own right. The reaction couples the 5-bromoindole with a terminal alkyne.[11]
Mechanistic Rationale: This reaction uniquely involves a dual catalytic cycle.[13][14]
-
Palladium Cycle: Similar to the other couplings, it starts with oxidative addition of the 5-bromoindole to Pd(0).
-
Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a copper(I) acetylide. This step is crucial for activating the alkyne.[19]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Protocol: General Procedure for Sonogashira Coupling
This is a general protocol for aryl bromides.[20]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–2.0 equiv)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)
-
Copper(I) iodide (CuI) (1–5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Co-solvent (optional): THF or DMF
-
Inert gas supply (Argon or Nitrogen)
-
-
Step-by-Step Protocol:
-
To a reaction vessel, add the 5-bromoindole, palladium catalyst, and CuI.
-
Evacuate and backfill with inert gas.
-
Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Cyanation: Introduction of a Nitrile Group
The introduction of a cyano group at the C5 position opens up a wealth of further chemical transformations (e.g., hydrolysis to carboxylic acids, reduction to amines, formation of heterocycles). The cyanation of 5-bromoindole can be achieved using several reagents.
Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide
This method is a less toxic alternative to traditional copper(I) cyanide.[7]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
-
Step-by-Step Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add the 5-bromoindole, Zn(CN)₂, and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Heat the mixture to 80–100 °C and stir for 12–24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Derivatization at Other Molecular Sites
While the C5-bromo position is the most versatile handle for derivatization, other sites on the molecule can also be functionalized under specific conditions.
// Define the image node Indole [image="https://i.imgur.com/example.png", label=""]; // Placeholder for the chemical structure image
// Define invisible nodes for arrow targets N1 [pos="1.5,1.0!", width=0.1, height=0.1, label=""]; C2 [pos="0.5,1.5!", width=0.1, height=0.1, label=""]; C4 [pos="-1.0,0.5!", width=0.1, height=0.1, label=""]; C5 [pos="-1.5, -0.5!", width=0.1, height=0.1, label=""]; C6 [pos="-1.0, -1.5!", width=0.1, height=0.1, label=""]; C7 [pos="0.0, -1.5!", width=0.1, height=0.1, label=""]; Piperidine_N [pos="2.5, -1.0!", width=0.1, height=0.1, label=""];
// Define label nodes Label_N1 [pos="2.5,1.0!", label="N-H Functionalization\n(Alkylation, Arylation)", fontcolor="#4285F4"]; Label_C5 [pos="-3.0,-0.5!", label="C5-Br Cross-Coupling\n(Primary Site)", fontcolor="#EA4335"]; Label_CH [pos="1.0,-2.5!", label="C-H Activation\n(C2, C4, C6, C7)", fontcolor="#34A853"]; Label_Piperidine [pos="4.0, -1.0!", label="Piperidine Reactivity\n(e.g., Quarternization)", fontcolor="#FBBC05"];
// Draw arrows from labels to invisible nodes Label_N1 -> N1 [arrowhead=vee]; Label_C5 -> C5 [arrowhead=vee]; Label_CH -> C2 [arrowhead=vee]; Label_CH -> C4 [arrowhead=vee]; Label_CH -> C6 [arrowhead=vee]; Label_CH -> C7 [arrowhead=vee]; Label_Piperidine -> Piperidine_N [arrowhead=vee]; } .dot Potential sites for derivatization on the core scaffold.
N-H Functionalization of the Indole Ring
The indole N-H proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH, tBuOK) to form an indolyl anion. This nucleophile can then be reacted with various electrophiles.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like NaH in DMF can install an alkyl group on the indole nitrogen.
-
N-Arylation: While more challenging, N-arylation can be achieved via Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination conditions, coupling the indole with an aryl halide.[21] This often requires specific ligands and conditions to favor N-arylation over C-arylation.
C-H Activation
Direct C-H functionalization is a powerful, atom-economical strategy that avoids pre-functionalization. While the C5-bromo is the most straightforward handle, directed C-H activation can achieve functionalization at other positions (C2, C4, C7) of the indole ring, though this would likely require N-protection first.[22] These advanced methods often use palladium, rhodium, or ruthenium catalysts with a directing group attached to the indole nitrogen to guide the metal to a specific C-H bond.
Conclusion and Future Outlook
The this compound scaffold represents a rich platform for synthetic diversification. The protocols and principles outlined in this guide demonstrate that the C5-bromo position can be reliably transformed into a wide variety of functional groups using robust and well-established palladium-catalyzed cross-coupling methodologies. By understanding the underlying catalytic cycles, researchers can rationally select and optimize conditions to achieve their desired synthetic outcomes. Beyond the primary cross-coupling reactions, opportunities for N-H functionalization and C-H activation offer further avenues for exploring the chemical space around this important pharmaceutical intermediate. This guide provides a solid foundation for empowering researchers to generate novel analogues for accelerated drug discovery and development programs.
References
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Retrieved from ResearchGate. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]
-
Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). New Synthesis of Naratriptan. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from ResearchGate. [Link]
-
Molecules. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Gribble, G. W. (2010). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Journal of the Brazilian Chemical Society. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Maes, B. U. W., et al. (2019). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. rsc.org [rsc.org]
- 21. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Serotonergic Scaffold: Application Notes for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
This guide provides a comprehensive overview of the research applications and experimental protocols for the chemical compound 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. As a key structural intermediate in the synthesis of the anti-migraine drug Naratriptan, this molecule holds significant potential as a research tool for investigating serotonergic systems, particularly the 5-HT1 receptor subtypes.[1][2][3][4] Its indole scaffold is a well-established pharmacophore that interacts with a wide range of biological targets, offering a versatile platform for drug discovery and chemical biology.[5][6][7][8]
Section 1: Scientific Foundation and Rationale
The indole nucleus is a privileged structure in medicinal chemistry, renowned for its ability to mimic endogenous biomolecules and interact with various receptors.[8][9] The structural similarity of indole alkaloids to serotonin, an essential neurotransmitter, makes them particularly valuable for studying the central nervous system.[5][9] this compound combines this indole core with a methylpiperidine moiety, a common feature in ligands targeting G-protein coupled receptors (GPCRs).
The primary rationale for utilizing this compound in a research setting stems from its direct lineage to Naratriptan, a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. This strongly suggests that this compound itself may serve as a valuable precursor, a tool compound for comparative studies, or a starting point for the synthesis of novel serotonergic agents.[2] Furthermore, the bromo- substitution on the indole ring offers a site for further chemical modification, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.[10]
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BrN₂ | [11] |
| Molecular Weight | 293.21 g/mol | [12] |
| Appearance | Expected to be a solid | - |
| Solubility | Poor aqueous solubility is expected for the free base; salt forms would be more soluble. Solubility in organic solvents like DMSO and ethanol is likely. | [13] |
| Storage | Store at 2-8°C in a refrigerator.[12] | - |
Section 2: Application Notes - Exploring the Serotonergic Landscape
The primary application of this compound is as a research tool for the investigation of the serotonin system. Indole derivatives are known to interact with various 5-HT receptor subtypes, and this compound's structural features make it a compelling candidate for such studies.[1][14]
Probing 5-HT₁ Receptor Subtypes
Given its role as a precursor to Naratriptan, this compound is an excellent candidate for investigating the 5-HT₁ receptor family, which are Gαi-coupled receptors that decrease intracellular cAMP levels upon activation.[15][16] Researchers can use this molecule to:
-
Serve as a reference compound in binding and functional assays when developing novel 5-HT₁ receptor ligands.
-
Act as a synthetic precursor for creating a focused library of analogs to explore the SAR at 5-HT₁ receptors. The bromine atom can be a handle for cross-coupling reactions to introduce further diversity.[10]
Below is a simplified representation of the signaling pathway associated with Gαi-coupled receptors like the 5-HT₁ subtypes.
Caption: Simplified Gαi-coupled signaling pathway.
Investigating Other Potential Targets
While the serotonin system is the most probable area of activity, the indole scaffold is known for its promiscuity.[17] Preliminary research on similar structures suggests other potential avenues of exploration:
-
Cannabinoid Receptors: Some indole derivatives have been investigated for their interaction with CB1 and CB2 receptors.[10]
-
Neurodegenerative Disease Research: There is interest in the neuroprotective effects of certain indole compounds in the context of Alzheimer's disease.[10]
-
Antiproliferative Effects: Analogs of this compound could be synthesized and screened for cytotoxic activity against cancer cell lines.[10]
Section 3: Experimental Protocols
The following protocols are foundational for characterizing the interaction of this compound with its putative targets.
Protocol: Radioligand Binding Assay for 5-HT₁ Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compound for a specific 5-HT₁ receptor subtype (e.g., 5-HT₁B or 5-HT₁D).
Principle: This assay measures the ability of the unlabeled test compound to displace a specific radiolabeled ligand from the receptor. The concentration at which 50% of the radioligand is displaced (IC₅₀) is determined and used to calculate the binding affinity (Ki).[18][19][20]
Materials:
-
Test Compound: this compound
-
Radioligand: e.g., [³H]-GR125743 for 5-HT₁B/D receptors.
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT₁ receptor subtype of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kd.
-
Thaw and dilute the membrane preparation in ice-cold assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL assay buffer + 25 µL radioligand + 200 µL membrane preparation.
-
Non-specific Binding: 25 µL non-specific binding control + 25 µL radioligand + 200 µL membrane preparation.
-
Test Compound: 25 µL of each dilution of the test compound + 25 µL radioligand + 200 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Protocol: cAMP Functional Assay for Gαi-Coupled Receptors
This protocol measures the functional activity of the test compound at a Gαi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Principle: Activation of Gαi-coupled receptors inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. This assay first stimulates cAMP production with forskolin and then measures the ability of the test compound (as an agonist) to reduce these forskolin-stimulated cAMP levels.[15][16][21][22][23]
Materials:
-
Test Compound: this compound
-
Cell Line: A cell line expressing the 5-HT₁ receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin: To stimulate adenylate cyclase.
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for detecting cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture reagents, 96-well or 384-well plates.
Procedure:
-
Cell Preparation:
-
Culture the cells to the appropriate confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with HEPES, BSA, and IBMX) at a predetermined optimal density.
-
-
Assay Setup:
-
Dispense cells into the wells of a microplate.
-
Add serial dilutions of the test compound to the wells.
-
Add a concentration of forskolin that gives a submaximal stimulation of cAMP (e.g., EC₅₀-EC₈₀).
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP modulation.
-
Cell Lysis and Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Generate a standard curve to convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal inhibitory effect).
-
Section 4: Preliminary ADME Profiling
For any compound with therapeutic potential, an early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[24][25][26][27][28] Standard in vitro assays can provide initial insights.
| Assay | Purpose |
| Kinetic Solubility | To determine the solubility of the compound in a physiological buffer. |
| LogD₇.₄ | To measure the lipophilicity of the compound at physiological pH. |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes (microsomes or hepatocytes). |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. |
| CYP Inhibition | To evaluate the potential for the compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes. |
Section 5: Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C.[12]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical advice.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- An Improved Process for the Synthesis of this compound. Organic Process Research & Development.
- In Vitro ADME Assays and Services.
- In Vitro ADME Assays and Services. ICE Bioscience.
- Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- In Vitro ADME. BioDuro.
- Fast turnaround early ADME in vitro screening available!. Admescope.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.
- The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disord. ScienceOpen.
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
- (PDF) Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review.
- New indole derivatives as potent and selective serotonin uptake inhibitors. PubMed.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. Revvity.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.
- Safety D
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders. PMC - PubMed Central.
- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.
- Indole Derivatives acting on Central Nervous System – Review.
- How to run a cAMP HTRF assay. YouTube.
- Safety D
- SAFETY D
- 5-Bromoindole | Chemical Intermedi
- 4-Bromoindole SDS, 52488-36-5 Safety D
- Indoline Derivatives as 5-HT(2C) Receptor Agonists. PubMed.
- SAFETY D
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1 | Journal of Medicinal Chemistry.
- 5-Bromoindole | C8H6BrN | CID 24905. PubChem.
- 5 - SAFETY D
- Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine. Benchchem.
- An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride.
- (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem.
- This compound. Smolecule.
- CAS No : 121206-76-6 | Product Name : 5-Bromo-3-(1-methyl-4-piperidinyl)indole.
- This compound. CymitQuimica.
- Receptor-Ligand Binding Assays. Labome.
- 5-Bromoindole - Safety D
- SAFETY D
- An Improved Process for the Synthesis of this compound.
- An Improved Process for the Synthesis of this compound. Semantic Scholar.
Sources
- 1. Agonist action of indole derivatives at 5-HT1-like, 5-HT3, and 5HT4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 121206-76-6 [smolecule.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. criver.com [criver.com]
- 25. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. admescope.com [admescope.com]
- 29. carlroth.com [carlroth.com]
- 30. carlroth.com [carlroth.com]
- 31. fishersci.com [fishersci.com]
- 32. echemi.com [echemi.com]
- 33. chemdmart.com [chemdmart.com]
- 34. fishersci.com [fishersci.com]
- 35. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | C14H17BrN2 | CID 11185464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. 5-Bromoindole - Safety Data Sheet [chemicalbook.com]
- 37. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This molecule is a critical intermediate in the synthesis of Naratriptan, a medication for treating migraine headaches.[1][2] Achieving a high yield and purity of this intermediate is paramount for the efficiency of the overall drug manufacturing process.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms, offering causal explanations for common issues and data-driven solutions to improve your experimental outcomes.
Overview of Primary Synthetic Strategies
The synthesis of this compound (Compound 4 ) is typically approached via two well-documented pathways starting from 5-bromoindole (1 ) and N-methyl-4-piperidone (2 ). Understanding the fundamentals of each route is key to effective troubleshooting.
-
Two-Step Condensation-Reduction: This classic approach involves a base-catalyzed condensation to form an exocyclic alkene intermediate, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (3 ), which is subsequently reduced to the desired product 4 .[1]
-
One-Pot Reductive Amination (Silane Reduction): A more streamlined approach involves the direct, acid-catalyzed reaction of the starting materials in the presence of a reducing agent, typically a silane, to form the target molecule 4 without isolating the intermediate 3 .[1][3]
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.
Category 1: Two-Step Condensation-Reduction Pathway
Question: My initial condensation reaction to form intermediate (3) has a low yield or fails to proceed. What are the common causes?
Answer: The condensation of 5-bromoindole with N-methyl-4-piperidone is a variation of a Knoevenagel-type reaction. The yield is highly dependent on several factors:
-
Base Strength and Stoichiometry: Potassium hydroxide (KOH) is a commonly used base. Ensure it is fresh and not carbonated from atmospheric exposure. Sub-stoichiometric amounts (e.g., ~0.2 equivalents) are often sufficient to catalyze the reaction.[1] Using too much base can lead to side reactions.
-
Solvent Choice: Anhydrous ethanol is the standard solvent. The presence of water can hinder the reaction. Ensure you are using a dry solvent.
-
Reaction Temperature and Time: The reaction typically requires heating to reflux for several hours (e.g., 7 hours).[1] Incomplete reactions can result from insufficient heating time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Question: During the reduction of intermediate (3) with sodium borohydride (NaBH₄), I get a mixture of products and unreacted starting material. How can I improve this step?
Answer: The reduction of the electron-rich alkene intermediate (3 ) can be challenging. While catalytic hydrogenation is an option, it involves handling hydrogen gas. The NaBH₄/Acid method is often preferred for its operational simplicity.[1]
-
The Critical Role of Acid: NaBH₄ alone is generally not strong enough to reduce this type of alkene. The addition of an acid, such as acetic acid (AcOH), is crucial. The acid protonates the double bond, making it more electrophilic and susceptible to hydride attack.
-
Optimized Conditions: Studies have shown that the combination of NaBH₄ and acetic acid at a controlled temperature of 40-45 °C provides excellent results, leading to high yield and purity (>99.5%).[1] Using other acids like formic or propionic acid may result in lower yields.
-
Purification Difficulty: A key challenge noted in the literature is the difficulty of separating the final product (4 ) from any unreacted intermediate (3 ).[1] Therefore, driving the reduction to completion is critical for achieving high purity and simplifying downstream processing.
Category 2: One-Pot Silane Reduction Pathway
Question: I am attempting the one-pot synthesis using triethylsilane, but my yields are poor and I see significant side products. What are the critical parameters?
Answer: The one-pot reductive amination using triethylsilane (Et₃SiH) is an elegant and efficient method, but it is sensitive to reaction conditions. This reaction is a form of ionic hydrogenation.
-
Acid Catalyst: A strong acid is required to activate the piperidone carbonyl group. Methanesulfonic acid has been shown to be effective.[1] The acid protonates the carbonyl, which is then attacked by the nucleophilic C3 position of the 5-bromoindole.
-
Role of Triethylsilane: Triethylsilane acts as the hydride donor. It reduces the iminium ion intermediate that is formed after the initial condensation and dehydration.
-
Order of Addition & Temperature Control: The order of reagent addition is crucial. Typically, the 5-bromoindole, triethylsilane, and acid are mixed in a solvent like toluene and heated. The N-methyl-4-piperidone is then added dropwise.[1] This slow addition helps to control the reaction rate and minimize the formation of bis-indole impurities, which can occur under acidic conditions.[1] Maintaining a consistent temperature (e.g., 70 °C) is also vital for a clean reaction.
Category 3: General Issues & Purification
Question: I'm observing a significant amount of a high molecular weight impurity, likely a bis(indolyl)methane derivative. How can this be avoided?
Answer: The formation of bis(indolyl)methane impurities is a classic side reaction when reacting indoles with aldehydes or ketones under acidic conditions.[1] The initial carbocation intermediate can be attacked by a second molecule of indole instead of being reduced. To minimize this:
-
Favor the One-Pot Silane Method: The presence of the silane reducing agent immediately traps the intermediate iminium ion, preventing it from reacting with a second indole molecule.
-
Control Stoichiometry: Ensure that the N-methyl-4-piperidone is not used in large excess. Slow addition of the piperidone, as described in the one-pot protocol, is the most effective strategy.
Question: What is the best method for purifying the final product, this compound?
Answer: As noted, separating the product from the alkene intermediate (3 ) is difficult.[1]
-
Crystallization: For large-scale work, developing a robust crystallization procedure is ideal. The literature reports successful purification by filtering the crude product and washing it with cold ethanol.[1]
-
Column Chromatography: For lab-scale purification, silica gel chromatography can be used. Given the basic nitrogen of the piperidine ring, peak tailing can be an issue. It is often beneficial to add a small amount of a volatile base, like triethylamine (~1%), to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
Optimized Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a proper laboratory setting. Always conduct a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: One-Pot Synthesis via Silane Reduction
This method is often preferred for its efficiency and scalability.[1][4]
-
Reaction Setup: To a suitable reactor, charge triethylsilane (3.0-3.1 eq), methanesulfonic acid (1.5 eq), 5-bromoindole (1.0 eq), and toluene (4 vol).
-
Heating: Heat the solution to 70 °C.
-
Piperidone Addition: Prepare a solution of N-methyl-4-piperidone (1.1 eq) in toluene (1 vol). Add this solution dropwise to the reactor over a period of 1-2 hours while maintaining the temperature at 70 °C.
-
Reaction Monitoring: Stir the reaction mixture at 70 °C until completion, as monitored by TLC or HPLC (typically 2-4 hours after addition is complete).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a cooled aqueous solution of sodium hydroxide to neutralize the acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Two-Step Condensation and NaBH₄/AcOH Reduction
This method is valuable when silane reagents are not preferred.
Step A: Condensation
-
Setup: Charge a reactor with 5-bromoindole (1.0 eq), N-methyl-4-piperidone (1.1 eq), potassium hydroxide (0.2 eq), and ethanol (3 vol).
-
Reaction: Heat the solution to reflux and maintain for 7-10 hours, monitoring for completion by TLC.
-
Isolation of Intermediate: Cool the solution to 0-5 °C. The intermediate product (3 ) will precipitate. Filter the solid, wash with cold ethanol, and dry under reduced pressure. This intermediate is often used directly in the next step.
Step B: Reduction
-
Setup: Suspend the intermediate (3 ) from the previous step in acetic acid.
-
Borohydride Addition: Cool the mixture and add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature between 40-45 °C.
-
Reaction: Stir at 40-45 °C until the reaction is complete.
-
Work-up & Purification: Follow a standard aqueous work-up and extraction procedure as described in Protocol 1. The final product can be purified by crystallization.
Quantitative Data Summary
The choice of reduction conditions in the two-step method has a significant impact on the yield and purity of the final product. The following data is adapted from a key study on this synthesis.[1]
| Entry | Reducing Agent | Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | NaBH₄ | Formic Acid | 40-45 | 5 | 85 | 98.5 |
| 2 | NaBH₄ | Acetic Acid | 40-45 | 5 | 95 | 99.8 |
| 3 | NaBH₄ | Propionic Acid | 40-45 | 5 | 88 | 98.0 |
Table 1: Comparison of different acids in the NaBH₄ reduction of intermediate (3).
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Shashikumar, N. D., Krishnamurthy, G., Rao, K. S. R., & Nagarajan, K. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 932–935. [Link][1]
-
Semantic Scholar. (2010). An Improved Process for the Synthesis of this compound. [Link][2]
-
ResearchGate. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. [Link][3][4]
-
Google Patents. (2012). 5-bromoindole preparation method. [5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Naratriptan Synthesis: A Technical Troubleshooting Guide for Researchers
Welcome to the Technical Support Center for Naratriptan Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of naratriptan. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning and field-proven insights to navigate the common challenges encountered during this multi-step synthesis. This resource is structured in a question-and-answer format to directly address the practical issues you may face at the bench.
Section 1: The Fischer Indole Synthesis Route
The Fischer indole synthesis is a cornerstone for constructing the indole core of naratriptan. However, this classic reaction is not without its pitfalls. This section will address common issues related to yield, purity, and scalability.
Q1: My Fischer indole synthesis of the naratriptan core is giving a low yield. What are the most likely causes and how can I optimize the reaction?
Low yields in the Fischer indole synthesis are a frequent challenge and can often be attributed to several factors, including suboptimal reaction conditions and the stability of intermediates.[1]
Causality and Optimization Strategies:
-
Acid Catalyst Choice and Concentration: The selection and concentration of the acid catalyst are critical.[1][2][3] Both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃) can be effective.[1][2][3] The optimal choice is often substrate-dependent. If you are experiencing low yields, it is advisable to screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often a good starting point for indolization.
-
Temperature Control: This reaction is highly sensitive to temperature.[1] While heat is required to drive the reaction, excessive temperatures can lead to the degradation of the starting materials and the desired product. A systematic optimization of the reaction temperature, starting from a moderate temperature (e.g., 80°C) and gradually increasing it, is recommended.
-
Hydrazone Formation and Stability: The initial formation of the phenylhydrazone is a crucial step. Ensure that the condensation of your substituted phenylhydrazine with the appropriate ketone or aldehyde goes to completion before proceeding with the cyclization. The stability of the hydrazone itself can be a factor; it's often best to use it in the subsequent step without prolonged storage.
-
Substituent Effects: The electronic nature of the substituents on the phenylhydrazine can influence the reaction's success. Electron-withdrawing groups can make the cyclization more difficult, while electron-donating groups can sometimes lead to side reactions.
Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis:
Caption: A decision-making flowchart for selecting the appropriate method to remove phosphine oxide byproducts.
Q4: I have identified an N-oxide impurity in my final naratriptan product. What is the likely source of this impurity and how can I prevent its formation?
The formation of N-oxide impurities, particularly on the piperidine nitrogen, is a potential issue, especially during oxidative workups or prolonged exposure to air. [4][5] Source and Prevention of N-Oxide Formation:
-
Oxidative Conditions: The tertiary amine of the piperidine ring is susceptible to oxidation. This can occur if the reaction is exposed to oxidizing agents, or even slowly over time with exposure to atmospheric oxygen.
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the final steps of the synthesis and the purification under an inert atmosphere to minimize contact with oxygen.
-
Avoid Strong Oxidants: Be mindful of the reagents used in the final steps and during workup. If an oxidation step is necessary earlier in the synthesis, ensure the oxidant is fully quenched before proceeding.
-
Storage: Store the final naratriptan product and its intermediates under an inert atmosphere and protected from light.
-
Analytical Detection of N-Oxide Impurities:
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the N-oxide impurity, which will have a mass 16 units higher than the parent naratriptan molecule.
-
HPLC: A well-developed HPLC method can often separate the N-oxide impurity from the main product, allowing for its quantification. [6]
Section 4: Key Reagents and Intermediates
The successful synthesis of naratriptan relies on the quality and reactivity of key starting materials and intermediates.
Q5: The synthesis of N-methylvinylsulfonamide is problematic due to its tendency to polymerize. Are there any strategies to minimize this issue?
N-methylvinylsulfonamide is a key reagent in some naratriptan syntheses, but its propensity to polymerize can lead to low yields and handling difficulties. [7] Inhibiting Polymerization of N-methylvinylsulfonamide:
-
Use of Polymerization Inhibitors: The addition of a small amount of a radical scavenger can inhibit the polymerization process. Phenolic inhibitors like hydroquinone or butylated hydroxytoluene (BHT) are commonly used.
-
Temperature Control: Polymerization is often initiated by heat. It is crucial to keep the reagent cool during storage and to use it in reactions at the lowest effective temperature.
-
Fresh Preparation: Whenever possible, it is best to prepare N-methylvinylsulfonamide fresh and use it immediately to avoid decomposition and polymerization upon storage.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
- Process for preparation of naratriptan hydrochloride. (2009).
-
(2025). Review of Analytical Methods for Identification and Determination of Triptans | Request PDF. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Naratriptan EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica, 3(2), 167-171. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Estimation of Naratriptan Hydrochloride in Bulk and Formulation by First Order Derivative UV- Spectrophotometric Methods. (n.d.). Retrieved from [Link]
-
VALIDATED STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF NARATRIPTAN. (n.d.). Retrieved from [Link]
-
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(5), 1030-1032. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
A three-component Fischer indole synthesis. (2007). Nature Protocols, 2(12), 3249-3254. [Link]
-
SynZeal. (n.d.). Naratriptan Impurities. Retrieved from [Link]
-
Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]
-
Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2589. [Link]
-
Naratriptan Tablets. (n.d.). Retrieved from [Link]
-
Process For Preparation Of Naratriptan Hydrochloride. (n.d.). Quick Company. Retrieved from [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2019). ChemSusChem, 12(16), 3746-3753. [Link]
-
What are the special considerations for the Japp-Klingemann reaction? (2016). ResearchGate. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds. (2019).
-
Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts. (2013). Tetrahedron Letters, 54(39), 5344-5348. [Link]
-
Synthesis of Rizatriptan Analogues via the Fischer Indole Synthesis in the Presence of Sustainable Natural Deep Eutectic Solvents and Catalyst. (2023). Catalysts, 13(5), 896. [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2013). Tetrahedron Letters, 54(25), 3262-3265. [Link]
- Process for the preparation of N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide. (1997).
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pd/Cu-free Heck and Sonogashira cross-coupling reaction by Co nanoparticles immobilized on magnetic chitosan as reusable catalyst. (2017). Green Chemistry, 19(19), 4565-4573. [Link]
-
Japp-Klingemann reaction. (n.d.). Chemeurope.com. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2018). Dalton Transactions, 47(29), 9576-9590. [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments, (85), e51368. [Link]
-
Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione. (2011). Medicinal Chemistry Research, 20(8), 1273-1277. [Link]
-
The Intramolecular Heck Reaction. (2004). Retrieved from [Link]
- Method for preparing 5-bromoindole. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Naratriptan Impurities | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromoindole Alkylation
Welcome to the dedicated technical support center for the alkylation of 5-bromoindole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this critical transformation. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic rationale behind experimental choices.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems encountered during the N-alkylation of 5-bromoindole, offering causative explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My N-alkylation reaction shows minimal to no consumption of 5-bromoindole. What are the likely causes and how can I improve the conversion rate?
Answer: Low conversion is a frequent issue that typically points to problems with deprotonation, reagent quality, or reaction conditions.
-
Insufficient Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation to form the reactive indolide anion.[1]
-
Causality: If the base is too weak, the equilibrium will favor the starting indole, resulting in a low concentration of the nucleophile.
-
Solutions:
-
Switch to a Stronger Base: Sodium hydride (NaH) is a common and highly effective choice for generating the indolide anion.[1][2][3] Other strong bases like potassium hydroxide (KOH) can also be effective, particularly in polar aprotic solvents.[1][2]
-
Ensure Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Any moisture in the solvent or on the glassware will consume the base, reducing its effective concentration. Always use anhydrous solvents and properly dried glassware under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Increase Base Stoichiometry: Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.[4]
-
-
-
Poor Reagent Quality or Reactivity:
-
Causality: The purity of the 5-bromoindole, alkylating agent, and solvent is paramount.[3] Less reactive alkylating agents, such as alkyl chlorides or sterically hindered halides, may require more forcing conditions.
-
Solutions:
-
Verify Reagent Purity: Use freshly purchased or purified reagents. 5-Bromoindole can be purified by recrystallization.[6]
-
Activate the Alkylating Agent: For less reactive alkyl halides (e.g., alkyl chlorides), the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Increase Reaction Temperature: For sluggish reactions, gradually increasing the temperature can enhance the reaction rate. However, this must be done cautiously as it can also promote side reactions.[3][4]
-
-
Issue 2: Poor Regioselectivity (N- vs. C-Alkylation)
Question: My reaction is producing a significant amount of the C3-alkylated byproduct alongside my desired N-alkylated product. How can I improve the N-selectivity?
Answer: Achieving high regioselectivity is one of the primary challenges in indole alkylation. The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.[3]
-
Influence of Reaction Conditions:
-
Causality: The choice of base and solvent system profoundly influences the ionic character of the intermediate and, consequently, the site of alkylation.
-
Solutions:
-
Base and Solvent Selection: The classic combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is well-established for promoting N-alkylation.[3][5] This combination generates a more "ionic" indolide anion, which favors reaction at the nitrogen atom.
-
Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[3] Conversely, some catalytic systems may require lower temperatures to achieve high selectivity.[7]
-
-
-
Catalytic Control:
-
Causality: Modern synthetic methods offer excellent control over regioselectivity through the use of specific catalysts and ligands.
-
Solution: While classical methods are often sufficient, certain catalytic systems, such as those employing copper or iridium, can provide exceptional control over N- versus C-alkylation, depending on the ligand used.[1][3]
-
Issue 3: Formation of Dialkylated or Other Side Products
Question: I am observing the formation of what appears to be dialkylated products or other unexpected impurities. What could be causing this and how can it be prevented?
Answer: The formation of multiple products often arises from the high reactivity of the indole nucleus or the alkylating agent.
-
Polyalkylation:
-
Causality: If the N-alkylated product is still sufficiently nucleophilic, it can react further with the alkylating agent, leading to polyalkylation. This is more common when the indole or the initial product is highly activated.[8]
-
Solutions:
-
Control Stoichiometry: Use a modest excess of the alkylating agent (e.g., 1.0-1.2 equivalents) to minimize the chance of a second alkylation.[4]
-
Slow Addition: Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which can disfavor polyalkylation.[2]
-
-
-
Degradation:
-
Causality: Indoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to decomposition.
-
Solution: Monitor the reaction closely by Thin-Layer Chromatography (TLC).[2] Upon completion, quench the reaction promptly and proceed with the workup to avoid prolonged exposure to harsh conditions.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of 5-bromoindole alkylation.
Q1: What is the general mechanism for the N-alkylation of 5-bromoindole? The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the nitrogen atom of the indole ring, creating a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), forming the N-alkylated product and a salt byproduct.[2]
Q2: Which bases and solvents are recommended for the N-alkylation of 5-bromoindole? The optimal choice depends on the specific alkylating agent and desired reaction conditions. The following table summarizes commonly used systems.
| Base | Solvent(s) | Typical Temperature | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to Room Temp | Highly effective for a wide range of alkyl halides. Requires anhydrous conditions.[2][3] |
| Potassium Hydroxide (KOH) | DMSO, DMF | Room Temp to 60 °C | A strong, less hazardous alternative to NaH.[1][2] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Room Temp to 80 °C | A milder base, often used in palladium-catalyzed reactions.[1] |
Q3: How should I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the 5-bromoindole spot indicates the completion of the reaction.
Q4: What is the standard workup and purification procedure? A typical aqueous workup is employed to remove the inorganic salts and polar solvents.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench any excess base by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or water.[2][4]
-
Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or diethyl ether.[2][4]
-
Washing: Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[2][4]
-
Purification: The crude product is typically purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[2]
III. Experimental Protocols & Visualizations
General Experimental Protocol for N-Alkylation of 5-Bromoindole
This protocol provides a representative procedure using sodium hydride and an alkyl halide.
Materials:
-
5-Bromoindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide or methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.[2]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[2][4]
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC until the starting material is consumed.[2]
-
Work-up: Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).[2]
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[2]
Workflow & Troubleshooting Diagrams
Caption: General workflow for the N-alkylation of 5-bromoindole.
Caption: Decision tree for troubleshooting common alkylation issues.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
-
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles.
-
Reddy, K. S., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health.
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
-
Erowid. (2004). Synthesis of 5-Bromo Indole.
-
Haskel, A., et al. (2018). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. National Institutes of Health.
-
BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
-
BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 5-Bromo Indole [erowid.org]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole under storage
A Guide to Understanding and Preventing Stability Issues During Storage and Handling
Welcome to the technical support guide for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS No. 121206-76-6). This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and prevent the degradation of this critical synthetic intermediate. As a key building block in the synthesis of Naratriptan and other neurologically active compounds, maintaining its purity and stability is paramount for reproducible experimental outcomes.[1][2][3]
This guide provides in-depth answers to frequently encountered stability issues, outlines preventative measures, and details protocols for purity assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid sample of this compound, which was initially off-white, has developed a pink or brownish tint. What's happening?
A1: A visible color change is the most common indicator of chemical degradation in indole-containing compounds.[4] The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[4] This process can be initiated by exposure to atmospheric oxygen, light, and trace impurities. The resulting colored species are often low-level polymeric or oxidized byproducts. While a slight discoloration may not significantly alter the bulk purity for some preliminary applications, it is a definitive sign of instability and the material should be re-analyzed for purity before use in sensitive, quantitative experiments.
Q2: What are the primary environmental factors that cause the degradation of this compound?
A2: The stability of this compound is primarily compromised by three factors, often acting synergistically:
-
Oxygen: Atmospheric oxygen is the principal driver of oxidation for the electron-rich indole nucleus.[4]
-
Light: Indole derivatives are frequently photosensitive, particularly to UV light, which can provide the energy to initiate oxidative reactions.[4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[4]
The diagram below illustrates the relationship between these environmental factors and the degradation of the indole core.
Caption: Key factors leading to the oxidative degradation of indole compounds.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To mitigate the risks outlined above, stringent storage conditions are essential. The following table summarizes the recommended parameters for short-term and long-term storage.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerator)[5] | -20°C (Freezer)[4][6] | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Tightly sealed container. | Under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, the primary oxidant.[4] |
| Light | Amber glass vial or opaque container.[4] | Amber glass vial or opaque container, stored in the dark. | Protects the photosensitive indole nucleus from light-induced degradation.[4][7] |
| Container | Tightly sealed, appropriate size vial. | Tightly sealed vial with a PTFE-lined cap. | Prevents moisture absorption and contamination.[6][7] A properly sized vial minimizes headspace. |
Q4: I have observed an unknown peak in my HPLC analysis after storing a solution of the compound. What could it be?
A4: While the exact degradation products for this specific molecule are not extensively documented in the public domain, we can infer likely structures based on the known reactivity of 3-substituted and brominated indoles.[8] The most probable degradation pathway involves oxidation at the C2 and C3 positions of the indole ring. Potential byproducts include:
-
Oxindole derivatives: Formed by oxidation at the C2 position.
-
3-oxo derivatives: A common product from the oxidation of 3-substituted indoles.[8]
-
Ring-opened products: More extensive oxidation can lead to cleavage of the pyrrole ring, forming species like anthranilate derivatives.[9][10]
-
Indigo-type dimers: Oxidative coupling between indole molecules can lead to colored dimers.[8]
Identifying these impurities often requires mass spectrometry (LC-MS or GC-MS) to determine their molecular weights.
Proactive Stability Management: Protocols & Workflows
Proactive measures during handling and analysis are crucial for preserving the integrity of this compound.
Troubleshooting Workflow for Suspected Degradation
If you suspect your sample has degraded, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for assessing and addressing compound stability.
Protocol 1: Recommended Handling and Aliquoting Procedure
To prevent degradation of the bulk material, it is critical to handle it properly, especially when preparing aliquots for daily use.
Materials:
-
Stock vial of this compound
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance
-
Inert gas source (Argon or Nitrogen) with delivery needle and exhaust needle
-
Glovebox or fume hood[6]
Procedure:
-
Equilibration: Before opening, allow the main stock container to warm to room temperature (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, perform all weighing and transfers inside a glovebox flushed with an inert gas. If a glovebox is unavailable, work quickly in a fume hood.
-
Aliquoting: Weigh the desired amount of solid into a pre-labeled amber vial. Prepare multiple small aliquots rather than repeatedly accessing a large stock bottle.
-
Inert Gas Blanketing: Place the cap loosely on the aliquot vial. Insert the long inert gas delivery needle into the headspace above the solid and a shorter exhaust needle.
-
Purging: Gently flush the vial with inert gas for 1-2 minutes to displace all air. The flow should be low to avoid blowing the solid material.[4]
-
Sealing: While maintaining the positive gas flow, remove the exhaust needle first, followed by the delivery needle, and immediately tighten the cap securely.
-
Storage: Place the newly created aliquot and the main stock vial back into the appropriate storage condition (-20°C for long-term).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Regularly assessing the purity of your compound is the best way to ensure reliable experimental results. This protocol provides a general method for HPLC analysis, which should be optimized for your specific instrumentation.[11]
Instrumentation & Consumables:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample solvent: 50:50 Acetonitrile:Water
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound at 1 mg/mL in the sample solvent.
-
Perform serial dilutions to create working standards (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm[11]
-
Column Temperature: 30°C
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Purity is typically calculated as the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.[11]
-
For accurate quantification, a calibration curve with certified reference standards is required. For routine checks, area percent is sufficient to monitor for the appearance of new degradation peaks.
-
For absolute purity determination, quantitative NMR (qNMR) using a certified internal standard is a highly accurate method.[12]
References
-
Pharmaffiliates. (n.d.). 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Retrieved from [Link]
-
CordenPharma. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). Retrieved from [Link]
-
Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
-
Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. Retrieved from [Link]
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. Retrieved from [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. Retrieved from [Link]
-
Frontiers Media S.A. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
-
Semantic Scholar. (2010). An Improved Process for the Synthesis of this compound. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Buy this compound | 121206-76-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Welcome to the technical support center for the purification of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Column Chromatography Issues
Question: I am having difficulty separating the desired product from a closely-eluting impurity during column chromatography. What are my options?
Answer:
This is a common challenge, often due to the presence of structurally similar impurities. The most likely culprit is the unreacted intermediate, 5-bromo-3-(1-methyl-4-piperidylidene)-1H-indole, which has a similar polarity to the final product.[1] Here’s a systematic approach to improve your separation:
Probable Causes & Solutions:
-
Suboptimal Stationary Phase: Standard silica gel might not provide sufficient resolution.
-
Solution: Consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for basic compounds like yours.[2] Alternatively, reverse-phase chromatography on a C18 column can be effective, particularly if the impurities have different hydrophobic characteristics.
-
-
Incorrect Mobile Phase Polarity: The chosen eluent system may not be optimal for resolving your product and the impurity.
-
Solution: Fine-tune your mobile phase. For normal phase chromatography, a common mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol). Try a shallower gradient or isocratic elution with a solvent system that gives a retention factor (Rf) of around 0.25-0.35 for your desired compound on a TLC plate.[2] Adding a small amount of a tertiary amine, like triethylamine (0.1-1%), to the mobile phase can reduce tailing and improve the resolution of basic compounds on silica gel.
-
-
Column Overloading: Exceeding the capacity of your column will lead to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the weight of the stationary phase.
-
Experimental Protocol: Optimized Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a solvent system of Dichloromethane:Methanol (98:2) and gradually increase the polarity to 95:5. Add 0.5% triethylamine to the mobile phase to minimize tailing.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column.
-
Elution: Run the column with the prepared mobile phase, collecting fractions and monitoring them by TLC or HPLC.
Question: My product is showing significant tailing on the TLC and column, even with a polar mobile phase. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel.[3][4][5]
Probable Causes & Solutions:
-
Strong Interaction with Acidic Silanols: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Solution: Add a basic modifier to your mobile phase. As mentioned previously, triethylamine (0.1-1%) is a common choice. Ammonia in methanol (e.g., a 7N solution) can also be used as a component of the polar modifier in your eluent system.
-
-
Presence of Acidic Impurities: Acidic impurities in your crude material can protonate your product, causing it to streak on the column.
-
Solution: Perform an aqueous work-up before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate solution to remove acidic impurities.
-
Crystallization Challenges
Question: I am trying to crystallize my product, but it keeps "oiling out" of solution. How can I induce crystallization?
Answer:
"Oiling out" occurs when the compound is highly soluble in the chosen solvent system at the crystallization temperature, or when the cooling rate is too fast.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The solvent may be too good at dissolving your compound.
-
Solution: Use a binary solvent system. Dissolve your compound in a good solvent (e.g., toluene, dichloromethane) at an elevated temperature and then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., n-heptane, hexanes) until the solution becomes slightly turbid.[6] Then, allow the solution to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid placing a hot solution directly into a cold environment.
-
-
Lack of Nucleation Sites: Spontaneous crystallization may not occur without an initiation point.
-
Solution: Introduce a seed crystal of the pure compound. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic scratches that can serve as nucleation sites.
-
Experimental Protocol: Recrystallization from a Toluene/n-Heptane System
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
While the solution is still warm, slowly add n-heptane dropwise until you observe persistent cloudiness.
-
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (2-8 °C) overnight to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.
Question: The purity of my product does not improve significantly after recrystallization. What could be the reason?
Answer:
This suggests that the impurities are co-crystallizing with your product, which can happen if the impurities are structurally very similar to the desired compound.
Probable Causes & Solutions:
-
Co-crystallization of Isomers or Homologs: Impurities with similar size, shape, and functional groups can be incorporated into the crystal lattice of your product.
-
Solution: Try a different solvent system for recrystallization. The solubility of your product and the impurities may differ significantly in another solvent. Alternatively, perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.
-
Section 2: Frequently Asked Questions (FAQs)**
Q1: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A1: Based on the synthetic route, several impurities can be present. These include:
-
Unreacted Starting Materials: 5-bromoindole and N-methyl-4-piperidone.
-
Dehydro-intermediate: 5-bromo-3-(1-methyl-4-piperidylidene)-1H-indole, which is a common and often difficult-to-remove impurity.[1]
-
Debrominated Product: 3-(1-methylpiperidin-4-yl)-1H-indole, which can form under certain reductive conditions.
-
Oxidized Byproducts: The indole ring is susceptible to oxidation.
-
Other Synthesis-Related Impurities: Depending on the specific synthetic method used, other impurities such as those related to side reactions of the starting materials or reagents may be present.[8]
| Impurity Name | Probable Origin |
| 5-bromo-3-(1-methyl-4-piperidylidene)-1H-indole | Incomplete reduction of the intermediate |
| 3-(1-methylpiperidin-4-yl)-1H-indole | Debromination during synthesis |
| 5-bromoindole | Unreacted starting material |
| N-methyl-4-piperidone | Unreacted starting material |
Q2: What is a reliable HPLC method for assessing the purity of this compound?
A2: A reverse-phase HPLC method is generally suitable for analyzing this compound. A published method utilizes the following conditions:[1]
-
Column: Inertsil ODS-3V (5 µm, 4.6 mm x 250 mm) or equivalent C18 column.
-
Mobile Phase: A mixture of 0.1% o-phosphoric acid in water and acetonitrile (7:3 v/v).
-
Detection: UV at 230 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
This method should provide good resolution of the main peak from common impurities.
Q3: How stable is this compound, and are there any special storage conditions I should follow?
A3: Bromoindoles can be sensitive to light and air, and may degrade over time, especially if impure.[9][10] The indole nucleus can be susceptible to oxidation. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, protected from light, and stored in a refrigerator at 2-8°C.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q4: Can you provide a general workflow for the purification of this compound?
A4: Certainly. Here is a logical workflow for the purification of this compound:
Caption: A typical purification workflow for this compound.
References
- US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents.
-
Diindolylamine Preparation and Stability Investigations - PMC - NIH. Available at: [Link]
-
Column chromatography. Available at: [Link]
-
C2 Selective Direct Alkynylation of Indoles - AWS. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI. Available at: [Link]
-
An Improved Process for the Synthesis of this compound. Available at: [Link]
-
An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available at: [Link]
-
CAS No : 121206-76-6 | Product Name : 5-Bromo-3-(1-methyl-4-piperidinyl)indole. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
- CN103387530A - 5-bromoindole preparation method - Google Patents.
- WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents.
-
In situ generation under basic or acidic reaction conditions of alkylideneindolenines or alkylideneindoleninium ions. - ResearchGate. Available at: [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride - ResearchGate. Available at: [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. Available at: [Link]
-
Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
avoiding impurities in the synthesis of naratriptan intermediate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of naratriptan and its key intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation and control during the synthetic process. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively ensure the highest purity of your compounds. Impurities introduced during synthesis can affect the stability, efficacy, and safety of the final active pharmaceutical ingredient (API)[1]. Therefore, rigorous control is a critical aspect of development[1][2].
Troubleshooting Guide: Common Impurity Issues
This section addresses specific, frequently encountered problems during the synthesis of naratriptan intermediates. Each question outlines a common observation, explains the underlying chemical principles, and provides actionable protocols for resolution.
Question 1: My reaction work-up shows significant levels of unreacted starting materials, specifically the indole derivative. What is causing this and how can I improve reaction completion?
Root Cause Analysis:
Incomplete consumption of starting materials is a common issue that typically points to sub-optimal reaction kinetics or deactivation of critical reagents. In syntheses involving steps like the Heck reaction, which is often used for naratriptan, several factors can be at play[3].
-
Insufficient Catalysis: The palladium catalyst may be deactivated or used in an insufficient amount. The quality of the catalyst (e.g., Pd/C, Palladium acetate) is paramount.
-
Stoichiometric Imbalance: Inaccurate measurement of reagents can leave one reactant in excess.
-
Low Reaction Temperature or Insufficient Time: The reaction may not have been allowed to proceed to completion.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Dichloromethane and dimethylformamide are often cited as effective solvents in different steps of naratriptan synthesis[4].
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Accurately weigh all reactants. Use a calibrated balance and ensure reagents are of the required purity.
-
Evaluate Catalyst Activity:
-
Use a fresh batch of the palladium catalyst. If using Pd/C, ensure it has been stored properly under inert conditions.
-
Consider a slight increase in the catalyst loading (e.g., from 1 mol% to 1.5 mol%) and observe the impact on conversion.
-
-
Optimize Reaction Conditions:
-
Increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extend the reaction time. Take aliquots every hour past the standard protocol time to determine the point of maximum conversion.
-
-
Ensure Proper Mixing: Use adequate agitation to ensure the reaction mixture is homogenous, especially in heterogeneous catalysis (e.g., with Pd/C).
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst Loading | 1.0 mol% | 1.2 - 1.5 mol% | Compensates for any minor deactivation or low intrinsic activity. |
| Temperature | 100 °C | 110 °C | Increases reaction rate; must be balanced against side-reaction risk. |
| Reaction Time | 8 hours | 10-12 hours (or by TLC) | Allows the reaction to proceed closer to 100% completion. |
| Solvent | Dimethylformamide | Anhydrous Dimethylformamide | Prevents potential side reactions or catalyst quenching caused by water. |
Question 2: I've identified an impurity with a mass of +16 amu, likely an N-oxide. How is this forming and what are the best preventative measures?
Root Cause Analysis:
The formation of N-oxides on tertiary amines, such as the piperidine nitrogen in the naratriptan structure, is a classic example of oxidative degradation[5]. The lone pair of electrons on the nitrogen is susceptible to attack by oxidizing agents.
-
Atmospheric Oxygen: Prolonged exposure of the reaction mixture or isolated intermediate to air, especially at elevated temperatures or under light, can cause slow oxidation.
-
Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF) or dioxane can form explosive and highly reactive peroxides over time. These are potent oxidizing agents.
-
Residual Oxidants: If an oxidation step was performed earlier in the synthetic sequence, incomplete removal of the oxidizing agent (e.g., H₂O₂) can lead to N-oxide formation in subsequent steps[6][7]. N-oxides themselves can be reactive and may participate in rearrangements like the Polonovski or Meisenheimer reactions under certain conditions[7].
Preventative Workflow:
This workflow is designed to systematically eliminate sources of oxidation.
Sources
- 1. veeprho.com [veeprho.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Welcome to the technical support center for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. The following information is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Troubleshooting Catalyst-Related Issues
Low yields, the formation of side products, and catalyst deactivation are common hurdles in the synthesis of complex molecules like this compound. This section provides a troubleshooting guide for these specific issues.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield of this compound. What are the common catalyst-related factors that could be contributing to this?
Answer: Low yields in this synthesis can often be traced back to several key factors related to the catalytic system. It's crucial to consider the chosen synthetic route, as different strategies will have unique catalytic requirements. A common route involves the condensation of 5-bromoindole with N-methylpiperidone, followed by reduction.[1] However, palladium-catalyzed cross-coupling reactions offer alternative and often more efficient pathways.[2][3]
Here are some common culprits and troubleshooting steps:
-
Suboptimal Reaction Conditions: The efficiency of many catalytic reactions, particularly palladium-catalyzed cross-couplings, is highly sensitive to temperature, reaction time, and solvent.[4][5]
-
Troubleshooting: Systematically vary the reaction temperature and time while monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The choice of solvent can also be critical; ensure you are using dry, degassed solvents, especially for palladium-catalyzed reactions, to prevent catalyst deactivation.[5]
-
-
Inappropriate Catalyst or Ligand Selection: The electronic and steric properties of the catalyst and its associated ligands are paramount for a successful reaction. For instance, in a Buchwald-Hartwig amination approach to form a C-N bond, the choice of phosphine ligand can dramatically impact the yield.[6][7]
-
Troubleshooting: If using a palladium-catalyzed approach, screen a variety of phosphine ligands with different steric bulk and electron-donating properties. For example, sterically hindered biaryl phosphine ligands like XPhos or SPhos are often effective in Buchwald-Hartwig aminations.[8]
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvents.[9]
-
Troubleshooting: Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for many palladium-catalyzed reactions.[5] If catalyst deactivation is suspected, consider using a pre-catalyst that is more stable to air and moisture.
-
-
Poor Quality Starting Materials: Impurities in the 5-bromoindole or the piperidine derivative can poison the catalyst or lead to unwanted side reactions.[4]
-
Troubleshooting: Purify your starting materials before use. Recrystallization or column chromatography are common methods for purification.[4]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, with significant impurities alongside the desired this compound. How can I improve the selectivity of my catalytic reaction?
Answer: The formation of side products is a common challenge in indole synthesis. The nature of these impurities can provide valuable clues about what is going wrong in your catalytic cycle.
-
Over-alkylation or N-alkylation: In base-catalyzed condensations, there's a risk of alkylation at the indole nitrogen in addition to the desired C3 position.[1]
-
Troubleshooting: The choice of base and reaction conditions can influence the C3 vs. N1 selectivity. Using a bulkier base or protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) can help direct the reaction to the desired C3 position.[4]
-
-
Homocoupling of Starting Materials: In palladium-catalyzed cross-coupling reactions, homocoupling of the aryl halide or the amine can be a significant side reaction.
-
Troubleshooting: This is often an indication of a suboptimal catalyst system or reaction conditions. Adjusting the ligand-to-metal ratio, changing the ligand, or lowering the reaction temperature can sometimes suppress homocoupling.
-
-
Formation of Isomers: Depending on the synthetic route, the formation of regioisomers can be a problem. For example, in a Fischer indole synthesis, the cyclization step can sometimes lead to different isomers.[10]
-
Troubleshooting: The choice of acid catalyst and its concentration are critical in a Fischer indole synthesis and often need to be empirically optimized.[4]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for the synthesis of this compound.
Q1: What are the most common catalytic methods for synthesizing 3-substituted indoles like this one?
A1: Several powerful palladium-catalyzed methods are frequently used for the synthesis of 3-substituted indoles. These include:
-
Heck Reaction: This involves the coupling of an aryl halide with an alkene. For this specific synthesis, a variation of the Heck reaction could be employed.[11]
-
Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds and can be adapted for indole synthesis.[6][7][12]
-
Suzuki and Sonogashira Couplings: These can be used to introduce substituents at various positions on the indole ring, which can then be further elaborated.[3][8]
Q2: I am considering a palladium-catalyzed approach. What are the key components of the catalytic system I need to consider?
A2: A typical palladium-catalyzed cross-coupling reaction requires three main components:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) pre-catalysts.
-
Ligand: The ligand is crucial for stabilizing the palladium center and modulating its reactivity. Phosphine-based ligands are very common, with a wide variety available to tune the reaction.[6]
-
Base: A base is required to facilitate the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu, K₃PO₄).
Q3: How do I choose the right ligand for my palladium-catalyzed reaction?
A3: Ligand selection is often empirical, but there are some general guidelines. The choice of ligand depends heavily on the specific type of cross-coupling reaction you are performing.
-
For Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands such as biarylphosphines (e.g., XPhos, SPhos, RuPhos) are often very effective.
-
For Heck reactions , both phosphine and N-heterocyclic carbene (NHC) ligands can be used. The choice will depend on the specific substrates. A good starting point is to screen a small library of ligands to identify the most promising candidates for your specific reaction.
Q4: My palladium catalyst appears to be turning black and precipitating out of the reaction mixture. What is happening and how can I prevent it?
A4: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition and deactivation.[9] This can be caused by:
-
Exposure to Oxygen: Many Pd(0) species are air-sensitive.
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Impurities: As mentioned earlier, impurities can poison the catalyst.
To prevent this, ensure your reaction is run under an inert atmosphere, use the minimum effective temperature, and use high-purity reagents and solvents. Using more robust pre-catalysts or ligands that form more stable palladium complexes can also help.
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Indole Synthesis
| Synthetic Method | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Heck Reaction [11] | Pd(OAc)₂ | PPh₃ or other phosphines | KOAc, Et₃N | DMF, MeCN | 80-120 |
| Buchwald-Hartwig [7] | Pd₂(dba)₃ | Biarylphosphines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Fischer Indole [4][13] | Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | - | - | Acetic Acid, Ethanol | 80-150 |
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This is a generalized procedure and must be optimized for the specific reaction.
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., a biarylphosphine, 2-10 mol%).
-
Reagent Addition: Add the aryl halide (e.g., 5-bromoindole derivative, 1.0 equiv), the coupling partner (e.g., the piperidine derivative, 1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the required time, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision workflow for catalyst and condition selection.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
- Palladium-Mediated Heck Reaction to the Synthesis of 3-Substituted Indoles and Indolones. (n.d.).
- Troubleshooting low yields in the Baeyer-Emmerling indole synthesis - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. (n.d.).
- Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (n.d.).
- Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.).
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC - NIH. (n.d.).
- An Improved Process for the Synthesis of this compound. (2010-05-25).
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
- Palladium-Catalyzed Aryl Amination–Heck Cyclization Cascade: A One-Flask Approach to 3-Substituted Indoles | Request PDF - ResearchGate. (2025-08-07).
- An Improved Process for the Synthesis of this compound. (2010-05-25).
- An Improved Process for the Synthesis of this compound. (2010-05-25).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. (2019-10-08).
- Synthesis of indoles - Organic Chemistry Portal. (n.d.).
- An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride - ResearchGate. (2025-08-07).
- Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. (2025-08-07).
- A three-component Fischer indole synthesis - PubMed. (n.d.).
- Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - MDPI. (n.d.).
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021-03-04).
- Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.).
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (2018-03-16).
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. (n.d.).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018-10-17).
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. (n.d.).
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2025-11-13).
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. (n.d.).
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical role of solvents. Our goal is to move beyond simple protocols and explain the causality behind experimental choices to help you troubleshoot and enhance your results.
The target molecule, this compound, is a crucial intermediate in the synthesis of Naratriptan, a medication used for treating migraine headaches.[1][2] Achieving a high-yield, high-purity synthesis is therefore of significant industrial and academic importance.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis.
Q1: What is the primary synthetic pathway for this compound?
The most common and scalable synthesis is a two-step process.[1] First, a base-catalyzed condensation reaction occurs between 5-bromoindole (1 ) and N-methyl-4-piperidone (2 ). This step forms an exocyclic alkene intermediate, 5-bromo-3-(1-methylpiperidin-4-ylidene)-3H-indole (3 ). This intermediate is then reduced to the final product, this compound (4 ).[1] An alternative, improved process involves a one-pot reaction using a silane reducing agent, which avoids the isolation of the intermediate 3 .[1][3]
Caption: General two-step synthesis pathway.
Q2: What is the fundamental role of the solvent in the initial condensation step?
In the established protocol, a polar protic solvent like ethanol serves multiple critical functions.[1]
-
Solubilization: It must effectively dissolve the reactants—5-bromoindole, N-methyl-4-piperidone, and the base (e.g., potassium hydroxide)—to create a homogeneous reaction medium.
-
Heat Transfer: As the reaction is typically run at reflux, the solvent acts as a heat-transfer medium, ensuring a stable and consistent reaction temperature.
-
Reaction Medium: It provides the environment for the chemical transformation to occur, influencing reaction kinetics and equilibrium.
Q3: Why is solvent selection so important for indole syntheses in general?
While this specific synthesis is a condensation, it's helpful to understand the broader context of indole chemistry. In classical methods like the Fischer indole synthesis, the solvent is not just a medium but an active participant in the reaction's success.[4][5] The choice of solvent can:
-
Influence Catalyst Acidity: Affect the strength of Brønsted or Lewis acid catalysts.[6][7]
-
Control Reaction Pathways: Determine regioselectivity when using unsymmetrical ketones, preventing the formation of undesired isomers.[8]
-
Stabilize Intermediates: The polarity and protic/aprotic nature of the solvent can stabilize or destabilize charged intermediates, directly impacting the reaction rate and yield.[9][10]
-
Minimize Side Reactions: An appropriate solvent can suppress side reactions like polymerization or the formation of tars, especially at elevated temperatures.[8]
Troubleshooting Guide: Solvent-Related Issues
This section targets specific problems you may encounter and links them directly to solvent choice and optimization.
Problem 1: Low Overall Yield
Q: My final yield is consistently low, even though I follow the protocol. Could the solvent in the first condensation step be the root cause?
A: Yes, this is a highly probable cause. A low overall yield often originates from an incomplete or inefficient condensation reaction (Step 1), which provides less of the crucial alkene intermediate (3 ) for the subsequent reduction step.
Causality: The primary driver for the condensation is achieving and maintaining a complete solution of all reactants at the reaction temperature. If the 5-bromoindole or the base has poor solubility in the chosen solvent, the reaction will be slow, incomplete, and the equilibrium may not favor the product.
Troubleshooting Protocol:
-
Verify Reactant Solubility: Before initiating the reaction, confirm that your starting materials, especially the 5-bromoindole and KOH, are fully soluble in the solvent at reflux temperature. Incomplete dissolution is a common point of failure.
-
Optimize Solvent Choice: While ethanol is the documented solvent, its relatively low boiling point (78 °C) may not be sufficient to drive the reaction to completion. Consider screening alternative polar protic solvents with higher boiling points. This can increase the reaction rate and push the equilibrium further toward the product side.
-
Monitor Reaction Progress: Do not proceed to the reduction step based on time alone. Use Thin-Layer Chromatography (TLC) to rigorously monitor the consumption of the 5-bromoindole starting material. The reaction should only be considered complete when the starting material is no longer visible by TLC.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Key Considerations |
| Ethanol | 78 | 5.2 | 25 | Standard reported solvent; may require extended reflux times.[1] |
| n-Propanol | 97 | 4.0 | 20 | Higher reflux temp may increase reaction rate. |
| Isopropanol | 82 | 3.9 | 18 | Similar to ethanol but may offer different solubility characteristics. |
| n-Butanol | 118 | 3.9 | 18 | Significantly higher temp can accelerate the reaction but may also increase side products. |
Problem 2: Difficult Purification & Persistent Impurities
Q: I am struggling to purify the final product. HPLC and NMR show a persistent impurity that I believe is the unreacted alkene intermediate from Step 1. How can I address this with solvent selection?
A: This is a classic problem in this synthesis, where the final product and the alkene intermediate have very similar structures and polarities, making separation by chromatography or crystallization challenging.[1] The most effective strategy is to prevent the impurity from carrying over by optimizing both the reaction and the work-up solvents.
Causality: The presence of the alkene intermediate (3 ) in the final product is a direct result of an incomplete reduction reaction (Step 2). However, the root cause is often an inefficient first step that produced a mixture of starting material and intermediate, complicating the entire process. Driving the initial condensation to completion is the best way to ensure a clean reduction.
Caption: Troubleshooting logic for impurity issues.
Troubleshooting Protocol:
-
Optimize Condensation Solvent (Proactive): As detailed in Problem 1, use a higher boiling solvent like n-butanol to push the condensation reaction as close to 100% conversion as possible. This is the most critical step to ensure a clean input for the reduction.
-
Optimize Extraction Solvent (Reactive): After the reduction is complete and the reaction is quenched, the choice of solvent for liquid-liquid extraction is vital. The polarity difference between the desired saturated product (4 ) and the unsaturated intermediate (3 ), though small, can be exploited.
-
Screening: Perform small-scale extractions with different solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and mixtures like 2-Methyltetrahydrofuran (2-MeTHF)/Heptane.
-
Partitioning: The goal is to find a system where the desired product preferentially partitions into the organic layer, leaving the more polar impurities (if any) in the aqueous layer, or vice-versa.
-
-
Optimize Crystallization Solvent (Purification): The final step to achieving high purity is crystallization. An ideal solvent (or solvent system) will dissolve your product at a high temperature but have poor solubility at low temperatures, while the impurities remain in the mother liquor.
-
Single Solvents: Screen solvents like acetonitrile, isopropanol (IPA), or ethyl acetate.
-
Anti-Solvent Systems: A powerful technique is to dissolve the crude product in a good solvent (e.g., ethanol, DCM) and then slowly add an "anti-solvent" in which it is insoluble (e.g., heptane, water) until crystallization begins. This can provide exquisite separation.
-
References
-
BenchChem. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. 11
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. 4
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. 1
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Semantic Scholar. 2
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development. 12
-
Benchchem. (2025). Troubleshooting low regioselectivity in the synthesis of substituted 3H-Indoles. 6
-
Shashikumar, N. D., Krishnamurthy, G., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. ResearchGate. 3
-
Benchchem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis. 9
-
Matsumoto, K., et al. (2001). Fischer indole synthesis in the absence of a solvent. ResearchGate. 13
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. 5
-
NIH. (n.d.). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. 10
-
Benchchem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. 8
-
ChemicalBook. (n.d.). 5-Bromoindole synthesis. 14
-
Adib, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 7
-
Wikipedia. (n.d.). Pictet–Spengler reaction. 15
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of the Work-up Procedure for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
<
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. This key intermediate, notably in the synthesis of the migraine therapeutic Naratriptan, presents unique challenges during its work-up and purification.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the experimental workflow.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the work-up of this compound.
Q1: A persistent emulsion has formed during the aqueous wash of the organic layer. How can I break it?
A1: Emulsion formation is a frequent challenge when partitioning basic, nitrogen-containing compounds like your target molecule between aqueous and organic phases.[4][5] The tertiary amine of the methylpiperidine moiety can act as a surfactant, stabilizing the interface between the two immiscible layers.
Causality: Emulsions in this context are often stabilized by the partial solubility of the protonated amine salt in both the aqueous and organic layers, creating a microscopic dispersion of one liquid within the other.[6]
Solutions:
-
Brine Wash: The most common and effective first step is to wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the organic droplets to coalesce.[7]
-
Change in pH: Carefully adjust the pH of the aqueous layer. If the emulsion formed under basic conditions, a slight acidification might break it, and vice-versa. However, be mindful of your product's stability and solubility at different pH values.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the dispersed droplets, leading to phase separation.[8]
-
Centrifugation: If the scale of your reaction allows, centrifugation is a highly effective method to force the separation of the layers.[6][8]
-
Solvent Addition: Adding more of the organic solvent can sometimes dilute the emulsifying agent and break the emulsion.
Q2: My product is precipitating out of the organic layer during the extraction process. What should I do?
A2: Unwanted precipitation during extraction can lead to significant product loss and complicates the separation process.
Causality: This issue often arises from a few key factors:
-
Salt Formation: If the aqueous layer is acidic, the basic nitrogen on the piperidine ring will be protonated, forming a salt. This salt may have limited solubility in your organic solvent.
-
Solvent Polarity: The chosen organic solvent may not be polar enough to keep the product, especially if it's in a salt form, fully dissolved.
-
Concentration: The product concentration in the organic layer might be exceeding its solubility limit.
Solutions:
-
pH Control: Ensure the aqueous layer is sufficiently basic (pH > 9-10) during the extraction to keep the piperidine nitrogen in its free base form, which is more soluble in common organic solvents like dichloromethane or ethyl acetate.
-
Solvent System Modification: Consider using a more polar organic solvent or a solvent mixture. For instance, adding a small amount of methanol or isopropanol to your primary extraction solvent (e.g., dichloromethane) can increase the solubility of your product.
-
Temperature: Gently warming the separatory funnel in a warm water bath can increase the solubility of your compound. Be cautious with volatile solvents and ensure proper venting.[8]
Q3: After the work-up, my crude product is a dark, oily residue instead of a solid. How can I purify it?
A3: The formation of a dark oil suggests the presence of impurities. These could be residual starting materials, byproducts from the reaction, or degradation products.
Causality: Indole rings, particularly when substituted, can be susceptible to oxidation or polymerization under acidic or harsh work-up conditions. The brominated indole core adds to this potential for side reactions.
Solutions:
-
Column Chromatography: This is a standard and effective method for purifying indole derivatives.[9] A silica gel column is typically used.
-
Solvent System (Eluent): The choice of eluent is critical. A gradient elution is often necessary. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. To prevent streaking of the basic product on the acidic silica gel, it is highly recommended to add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent system.
-
-
Recrystallization: If you can obtain a semi-pure solid after chromatography or if the oil solidifies on standing, recrystallization is an excellent final purification step.[9]
-
Solvent Selection: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or toluene/heptane, is often effective for indole derivatives.[10][11] The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: You can perform an additional acid-base work-up on the crude oil. Dissolve the oil in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous extraction of this compound?
A1: To ensure your product remains in the organic phase during extraction from an aqueous reaction mixture, the pH of the aqueous layer should be basic. A pH of 9-11 is generally recommended. This ensures the nitrogen on the 1-methylpiperidine ring is in its free base form, maximizing its solubility in common organic solvents like ethyl acetate or dichloromethane. If you are performing an acidic extraction to purify the product by moving it into the aqueous phase, a pH of 2-4 is typically effective.
Q2: What are the most common impurities to look out for and how can they be minimized?
A2: Common impurities can include:
-
Unreacted 5-bromoindole: This can be minimized by ensuring the reaction goes to completion. It can be removed during column chromatography.
-
Bis-indolyl methane derivatives: These can form if the reaction is run under strongly acidic conditions.[3] Using basic or milder acidic conditions can prevent their formation.
-
N-alkylated 5-bromoindole: While less common for C3-alkylation of indoles, some N1-alkylation can occur. This can be controlled by careful selection of reaction conditions.
-
Oxidation products: Indoles can be sensitive to air oxidation, leading to colored impurities. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: What are the best practices for the recrystallization of the final product?
A3: Recrystallization is a powerful technique for obtaining high-purity material.[9]
-
Solvent Screening: Test a range of solvents and solvent mixtures on a small scale to find the optimal system. Good single solvents to try include ethanol, isopropanol, and toluene. Mixed solvent systems like ethanol/water, isopropanol/heptane, or dichloromethane/hexane are also good candidates.[10][11]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary and Workflow Visualization
Table 1: Recommended pH Ranges for Work-up Procedures
| Step | Purpose | Recommended pH | Rationale |
| Initial Quench & Extraction | Keep product in organic layer | 9 - 11 | Ensures piperidine nitrogen is a free base, maximizing organic solubility. |
| Acidic Wash (Purification) | Move product to aqueous layer | 2 - 4 | Protonates the basic piperidine, making it water-soluble and separating it from non-basic impurities. |
| Final Product Isolation | Recover product from aqueous layer | > 9 | Deprotonates the piperidine salt, allowing re-extraction into an organic solvent. |
Experimental Workflow and Troubleshooting Diagram
Caption: Decision tree for the work-up and purification of this compound.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Shashikumar, N. D., et al. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development. 2010.
-
ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available from: [Link]
-
Erowid. Synthesis of 5-Bromo Indole. Available from: [Link]
- Google Patents. Method for preparing 5-bromoindole. CN102558017A.
- Google Patents. Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. US20080319205A1.
-
MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available from: [Link]
-
Chemistry Stack Exchange. Emulsion formation during extraction. Available from: [Link]
-
Quora. Why is the formation of emulsion in solvent extraction considered as a disadvantage? Available from: [Link]
-
Biotage. Tackling emulsions just got easier. Available from: [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available from: [Link]
Sources
- 1. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. biotage.com [biotage.com]
- 7. azom.com [azom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 5-Bromo Indole [erowid.org]
- 11. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Naratriptan, a medication for the treatment of migraine and cluster headaches.[1][2] The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are of paramount importance in pharmaceutical development. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages.
Route 1: The Classical Two-Step Synthesis
This conventional approach involves a two-step sequence: a base-catalyzed condensation of 5-bromoindole with N-methyl-4-piperidone, followed by the reduction of the resulting enamine intermediate.
Step 1: Base-Catalyzed Condensation
The initial step is a Knoevenagel-type condensation between 5-bromoindole and N-methyl-4-piperidone. The C-3 position of the indole nucleus, being electron-rich and nucleophilic, attacks the carbonyl carbon of the piperidone under basic conditions. Subsequent dehydration yields the stable enamine intermediate, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Experimental Protocol:
To a reactor charged with 5-bromoindole (500 g, 2.5 mol), N-methyl-4-piperidone (317.1 g, 2.8 mol), and ethanol (1500 mL), potassium hydroxide (28.6 g, 0.5 mol) is added. The mixture is heated to reflux and maintained for 7 hours. After completion, the solution is cooled to 0-5 °C. The precipitated solid is filtered, washed with cold ethanol (300 mL), and dried under reduced pressure at 50 °C to yield the enamine intermediate.[1]
Step 2: Reduction of the Enamine Intermediate
The second step involves the reduction of the C=C double bond of the enamine intermediate. This can be achieved through various methods, with catalytic hydrogenation and sodium borohydride being the most common.
Reduction Method A: Catalytic Hydrogenation
This method typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. While effective, it involves the handling of flammable hydrogen gas and pressurized equipment, which can be a concern for scalability.
Reduction Method B: Sodium Borohydride
A safer and more operationally simple alternative is the use of sodium borohydride in the presence of an acid, such as acetic acid.[1] This method avoids the complexities of catalytic hydrogenation.
Experimental Protocol (Sodium Borohydride):
The enamine intermediate is treated with sodium borohydride in the presence of acetic acid at a temperature of 40-45 °C. The reaction progress is monitored by HPLC. Upon completion, a standard workup and purification provide the final product.[1]
-
Yield: High (specific yield dependent on reaction scale and purification)
-
Purity: >99.8% (by HPLC)[1]
Mechanistic Pathway of the Classical Route
Caption: Classical two-step synthesis of the target molecule.
Assessment of the Classical Route:
-
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The individual steps are generally high-yielding.
-
-
Disadvantages:
-
A two-step process, which can be less efficient in terms of time and resources compared to a one-pot synthesis.
-
Purification of the final product from the unreacted enamine intermediate can be challenging, potentially leading to lower overall yields and product impurities if the reduction is not complete.[1]
-
Catalytic hydrogenation poses safety and equipment challenges for large-scale production.
-
Route 2: One-Pot Reductive Amination
An improved and more efficient approach is the one-pot reductive amination of 5-bromoindole with N-methyl-4-piperidone using a silane reducing agent, such as triethylsilane, in the presence of a strong acid.[2][3] This method bypasses the isolation of the enamine intermediate, streamlining the process.
Reaction Principle
In this one-pot procedure, the enamine intermediate is formed in situ and is immediately reduced by the silane. The strong acid acts as a catalyst for both the condensation and the subsequent reduction.
Experimental Protocol:
A reactor is charged with triethylsilane (445.4 g, 3.84 mol), methanesulfonic acid (184.3 g, 1.92 mol), 5-bromoindole (250 g, 1.25 mol), and toluene (1 L). The solution is heated to 70 °C. A solution of N-methyl-4-piperidone (159 g, 1.4 mol) in toluene (250 mL) is then added dropwise. The reaction is maintained at 70 °C for 30 minutes. Completion of the reaction is monitored by HPLC. A standard aqueous workup and purification yield the final product.[1]
Mechanistic Pathway of the One-Pot Route
Sources
A Comparative Guide to the Validation of Analytical Methods for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , a key intermediate in the synthesis of various pharmacologically active compounds. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a thorough understanding of how to establish a scientifically sound and defensible validation package.
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] This guide will compare and contrast the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this specific indole derivative.
The Importance of a Validated Method
Ensuring the identity, strength, quality, purity, and potency of drug substances and products is a critical aspect of pharmaceutical development.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures.[2][7][8][9][10][11] Adherence to these guidelines, such as ICH Q2(R2), is essential for regulatory submissions and ensuring data integrity throughout the product lifecycle.[4][7][8][12]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., identification, impurity testing, or assay).[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique extensively used for the qualitative and quantitative analysis of pharmaceutical compounds.[13][14] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality of Experimental Choices:
-
Column Chemistry: A C18 column is a common starting point for indole derivatives due to their moderate polarity.[15] The piperidine moiety adds a degree of polarity, making a well-retained peak achievable with a suitable mobile phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[15][16][17][18] The buffer controls the ionization of the basic piperidine nitrogen, leading to better peak shape. A gradient elution may be necessary to resolve the main component from any potential impurities.
-
Detection: UV detection is highly suitable for this compound due to the strong chromophore of the indole ring system. A wavelength of around 280 nm is a good starting point for detection.[19][20]
Experimental Protocol: A Typical RP-HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its process-related impurities.
Methodology:
-
Chromatographic System: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: 0.1% Trifluoroacetic acid in acetonitrile
-
-
Gradient Program: A time-based gradient from a higher proportion of A to a higher proportion of B to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation Parameters:
The method would be validated according to ICH Q2(R2) guidelines for the following parameters:[4][7][10][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This is demonstrated by analyzing blank samples, placebo, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A minimum of five concentrations are typically used to establish the linear range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[7] It is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[4][12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation:
| Validation Parameter | Acceptance Criteria | Typical Result for an Indole Derivative HPLC Method |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.995 | > 0.998[17][19] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0%[15] |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | ≤ 1.5%[7] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | RSD ≤ 2.0% for all variations | Passes for variations in flow rate, temperature, and mobile phase composition. |
Workflow Diagram:
Caption: HPLC method development and validation workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[13] For this compound, GC-MS can be particularly useful for impurity profiling and identification.
Principle: In GC, volatile compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.
Causality of Experimental Choices:
-
Volatility: The target compound has a relatively high molecular weight and may require derivatization to increase its volatility and thermal stability for GC analysis. However, direct injection may be possible with a high-temperature column and optimized inlet conditions.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of a wide range of compounds.[21]
-
Ionization: Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which is excellent for structural elucidation and library matching.
Experimental Protocol: A Typical GC-MS Method for Impurity Identification
Objective: To identify and quantify potential volatile impurities in a sample of this compound.
Methodology:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Validation Parameters:
While a full quantitative validation as described for HPLC may not always be necessary for impurity identification, key parameters to consider include:
-
Specificity/Selectivity: Demonstrated by the unique mass spectrum of the analyte and the absence of interfering peaks at the same retention time.[9]
-
Linearity and Range: For quantitative analysis of specific impurities.
-
LOD/LOQ: Crucial for detecting trace-level impurities.
-
Precision: Important for the reliable quantification of impurities.
Data Presentation:
| Parameter | Acceptance Criteria | Typical Result for a GC-MS Method |
| Specificity | Unique mass spectrum for the analyte. | Confirmed by library match and fragmentation pattern. |
| Linearity (r²) | ≥ 0.99 (for quantitation) | > 0.995 |
| LOD | Signal-to-Noise ratio of 3:1 | ng/mL level |
| LOQ | Signal-to-Noise ratio of 10:1 | ng/mL level |
| Precision (RSD) | ≤ 15% for trace analysis | < 10% |
Workflow Diagram:
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation and confirmation of chemical identity.[13][22] For this compound, ¹H and ¹³C NMR are essential for confirming the structure of the bulk material and identifying any structural isomers or major impurities.
Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent in which the compound is soluble is required (e.g., DMSO-d₆, CDCl₃).
-
Nuclei: ¹H NMR provides information on the number and types of protons and their connectivity. ¹³C NMR provides information on the carbon skeleton.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing unambiguous structural confirmation.
Experimental Protocol: Structural Confirmation by NMR
Objective: To confirm the chemical structure of this compound.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY to identify proton-proton couplings.
-
2D HSQC to correlate protons with their directly attached carbons.
-
Validation Parameters:
For identification purposes, the validation of an NMR method focuses on:
-
Specificity: The ability to provide a unique spectrum for the target compound. This is confirmed by comparing the observed spectrum with a reference standard or predicted spectrum.
Data Presentation:
The primary data from NMR is the spectrum itself, with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data should be consistent with the proposed structure.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| Indole NH | 10.0 - 12.0 | broad singlet |
| Aromatic CH | 6.5 - 8.0 | doublets, triplets |
| Piperidine CH | 1.5 - 3.5 | multiplets |
| N-CH₃ | 2.0 - 2.5 | singlet |
Logical Relationship Diagram:
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. jddtonline.info [jddtonline.info]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. omicsonline.org [omicsonline.org]
- 14. jddtonline.info [jddtonline.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medcraveonline.com [medcraveonline.com]
- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cetjournal.it [cetjournal.it]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 22. d-nb.info [d-nb.info]
The Serotonergic Activity of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole and its Analogs: A Comparative Guide to Indole Derivatives in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active molecules, including neurotransmitters, alkaloids, and synthetic drugs.[1] Its remarkable versatility stems from the tunable electronic properties of the bicyclic system and the numerous positions available for substitution, allowing for the fine-tuning of pharmacological activity. This guide provides an in-depth comparison of the biological activity of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key synthetic intermediate, and its therapeutically active derivative, Naratriptan, against other prominent indole-based compounds targeting the serotonergic system. We will explore the nuances of their receptor interactions, the structure-activity relationships that govern their selectivity, and the experimental methodologies used to elucidate their functional profiles.
The Significance of the Indole Scaffold in Serotonin Receptor Modulation
The endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) orchestrates a vast array of physiological and psychological processes by interacting with at least 14 distinct receptor subtypes.[2] These receptors, predominantly G-protein coupled receptors (GPCRs), represent major targets for therapeutic intervention in conditions ranging from migraine and depression to psychosis.[3] The structural resemblance of the indole core to the tryptamine backbone of serotonin itself makes it a privileged scaffold for designing ligands with high affinity for 5-HT receptors. By strategically modifying the indole ring and its substituents, medicinal chemists can achieve remarkable receptor subtype selectivity and desired functional outcomes, such as agonism, partial agonism, or antagonism.
Comparative Analysis of Indole Derivatives at Serotonin Receptors
This section compares the biological profile of Naratriptan, the active analog of this compound, with other indole derivatives that exhibit distinct activities at different serotonin receptor subtypes. This comparative approach highlights how subtle structural modifications to the indole scaffold can dramatically alter the pharmacological profile of a compound.
Naratriptan: A Selective 5-HT1B/1D Receptor Agonist
This compound serves as a crucial building block in the synthesis of Naratriptan, a second-generation triptan medication for the acute treatment of migraine headaches.[4][5] The biological activity of this class of compounds is primarily defined by their potent agonism at 5-HT1B and 5-HT1D receptors.[2][5]
-
Mechanism of Action : The therapeutic efficacy of Naratriptan in migraine is attributed to three key actions mediated by 5-HT1B/1D receptor activation:
-
Cranial Vasoconstriction : Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[2][6]
-
Inhibition of Neuropeptide Release : Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).[2][6]
-
Inhibition of Nociceptive Transmission : Activation of these receptors in the brainstem impedes pain signal transmission within the trigeminocervical complex.
-
Comparative Receptor Binding Profiles
The selectivity of an indole derivative for different 5-HT receptor subtypes is a critical determinant of its therapeutic utility and side-effect profile. The following table summarizes the binding affinities (Ki, nM) of Naratriptan and other representative indole-based drugs at various human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Indication | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | SERT |
| Naratriptan | Migraine | >1000 | 16 | 10 | >1000 | >1000 | >1000 |
| Sumatriptan | Migraine | 251 | 13 | 10 | >1000 | >1000 | >1000 |
| Vilazodone | Depression | 0.3 | >1000 | >1000 | 52 | >1000 | 0.1 |
| Pimavanserin | Parkinson's Psychosis | >1000 | >1000 | >1000 | 0.087 | 0.44 | >1000 |
Data compiled from multiple sources for illustrative comparison. Absolute values may vary between studies.[1][7][8][9][10]
Structure-Activity Relationship (SAR) Insights
The diverse receptor profiles presented in the table above can be rationalized by examining the structural differences between these indole derivatives.
-
Naratriptan vs. Sumatriptan : Both are 5-HT1B/1D agonists. Naratriptan's N-methylpiperidine moiety contributes to its higher lipophilicity and longer half-life compared to the dimethylaminoethyl side chain of Sumatriptan.[11] This structural difference also results in a slightly different side-effect profile, with Naratriptan often being better tolerated.[11]
-
Vilazodone : This molecule combines a classic indole-3-alkylamine structure with a piperazine-benzofuran carboxamide moiety. This unique combination confers high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, making it a potent serotonin partial agonist and reuptake inhibitor (SPARI).[1][8] The extended side chain at the 3-position of the indole is crucial for this dual activity.
-
Pimavanserin : In contrast to the tryptamine-like structures, Pimavanserin features a more complex N-aryl urea linkage to the indole core. This structural arrangement, particularly the fluorophenylmethyl and isobutoxyphenylmethyl groups, directs its binding with exceptionally high affinity and inverse agonist activity to the 5-HT2A receptor, with a secondary, lower affinity for the 5-HT2C receptor.[10][12] This profile is responsible for its antipsychotic effects without impacting the dopamine D2 receptor, which is a hallmark of typical antipsychotics.[12]
Experimental Methodologies for Assessing Biological Activity
To ensure the scientific integrity of the data presented, it is crucial to understand the experimental protocols used to characterize these compounds. The following sections detail the standard methodologies for radioligand binding and functional assays.
Radioligand Binding Assay
This technique is the gold standard for determining the affinity of a compound for a specific receptor.[13] It involves a competition experiment between an unlabeled test compound (e.g., Naratriptan) and a radiolabeled ligand with known high affinity for the target receptor.
-
Membrane Preparation :
-
Culture cells engineered to express a high density of the target human serotonin receptor subtype (e.g., HEK293 cells expressing 5-HT1B).
-
Harvest the cells and homogenize them in an ice-cold buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction, which contains the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup :
-
In a 96-well plate, add a constant amount of the prepared cell membranes to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a constant, low concentration (near the Kd value) of the appropriate radioligand (e.g., [3H]5-carboxamidotryptamine for 5-HT1D receptors).
-
For determining non-specific binding, a parallel set of wells is prepared with a high concentration of a known, non-radioactive ligand to saturate the receptors.
-
-
Incubation :
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection :
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[14]
-
Functional Assay: cAMP Measurement for Gi-Coupled Receptors
Since 5-HT1 receptors are coupled to the inhibitory G-protein (Gi), their activation leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15][16] Functional assays measure this downstream effect to determine if a compound is an agonist, antagonist, or inverse agonist.
-
Cell Preparation :
-
Use a cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A).
-
Harvest the cells and resuspend them in a stimulation buffer.
-
-
Compound Stimulation :
-
Dispense the cell suspension into a 384-well assay plate.
-
To measure agonist activity, add increasing concentrations of the test compound (e.g., Vilazodone) along with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable baseline of cAMP.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor activation and modulation of cAMP levels.
-
-
cAMP Detection :
-
Lyse the cells and add the detection reagents from a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. These kits typically contain a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
-
Signal Measurement :
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Measure the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a compatible plate reader.
-
-
Data Analysis :
-
The ratio of the two emission signals is inversely proportional to the amount of cAMP produced in the cells.
-
Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) from this curve.
-
Visualizing the Scientific Workflow
To better illustrate the logical flow of compound characterization, the following diagrams outline the key decision points and experimental processes.
Caption: High-level workflow for characterizing novel indole derivatives.
Caption: Simplified signaling cascade for Gi-coupled 5-HT1 receptors.
Conclusion
The this compound scaffold, as embodied by its derivative Naratriptan, exemplifies a highly successful strategy for achieving selective agonism at 5-HT1B/1D receptors for the treatment of migraine. By comparing its focused pharmacological profile with other indole derivatives like the dual-action Vilazodone and the highly selective 5-HT2A inverse agonist Pimavanserin, we gain a deeper appreciation for the chemical diversity and therapeutic potential inherent in the indole nucleus. The continued exploration of structure-activity relationships, guided by robust in vitro assays, will undoubtedly lead to the development of next-generation indole-based therapeutics with even greater precision and efficacy for a wide range of neurological and psychiatric disorders.
References
- Meltzer, H. Y., & Roth, B. L. (2013). The 5-HT2A receptor as a target for antipsychotic drugs. Current opinion in pharmacology, 13(1), 94–101.
- Napier, C., Stewart, M., Melrose, H., Turnbull, K., Hirst, W., & Wilson, S. (1999). Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. European journal of pharmacology, 368(2-3), 259–268.
- Papadakis, G. E., & Papadopoulos, D. (2021). Vilazodone for Major Depression in Adults: Pharmacological Profile and Efficacy.
- Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin modulation of cortical circuits and cognition.
- Acadia Pharmaceuticals Inc. (2025). NUPLAZID® (pimavanserin): Proposed Mechanism of Action.
- Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Hulme, E. C. (2013). Radioligand binding assays. eLS.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells. PerkinElmer.
- Frontini, A., Cignarella, A., & Canonico, P. L. (2014). G protein-coupled receptor signaling analysis using homogenous time-resolved Förster resonance energy transfer (HTRF®) technology. International journal of molecular sciences, 15(2), 2553–2569.
- Shashikumar, N. D., Krishnamurthy, G., Gopinath, L., Swamy, B. S., & Nagarajan, K. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 868–871.
- Dawson, L. A., & Watson, J. M. (2009). Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders. CNS neuroscience & therapeutics, 15(2), 107–117.
-
National Center for Biotechnology Information. (n.d.). Naratriptan. PubChem Compound Database. Retrieved from [Link]
- Goadsby, P. J. (2005). The pharmacology of triptans. Headache, 45 Suppl 1, S12-20.
- Dr.Oracle. (2025). What is the difference between naratriptan and sumatriptan (triptans)
-
National Center for Biotechnology Information. (n.d.). Vilazodone. PubChem Compound Database. Retrieved from [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Ferrari, M. D., Roon, K. I., Lipton, R. B., & Goadsby, P. J. (2001). Oral triptans (serotonin 5-HT(1B/1D) agonists) in acute migraine treatment: a meta-analysis of 53 trials. Lancet, 358(9294), 1668–1675.
- Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands.
- Wulff, S., et al. (2020). Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol.
- Tfelt-Hansen, P., & Koehler, P. J. (2008). History of the triptans. Cephalalgia, 28(11), 1177–1190.
- Allergan USA, Inc. (2021). VIIBRYD (vilazodone hydrochloride) tablets, for oral use.
- Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Albert, P. R., & Tiberi, M. (2001). Receptor signaling and structure: insights from the first cloned serotonin receptors. Trends in endocrinology and metabolism, 12(10), 453–460.
- Dr.Oracle. (2025). Which serotonin receptor sites do triptans (5-Hydroxytryptamine receptor agonists) affect?.
-
ResearchGate. (n.d.). pKi values of triptans at human 5-HT receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sumatriptan. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pimavanserin. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Serotonin Receptor Agonists (Triptans) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 9. dovepress.com [dovepress.com]
- 10. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. acadia.com [acadia.com]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Stimulation of cAMP synthesis by Gi-coupled receptors upon ablation of distinct Galphai protein expression. Gi subtype specificity of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intermediates in Triptan Syntheses: A Guide for Researchers, Scientists, and Drug Development Professionals
The advent of the triptan class of drugs has revolutionized the acute treatment of migraine, offering targeted relief to millions by acting as selective serotonin 5-HT1B/1D receptor agonists. The therapeutic success of these molecules has spurred extensive research into efficient, scalable, and cost-effective synthetic routes. Central to these synthetic strategies is the choice and preparation of key intermediates, which significantly dictate the overall efficiency, purity, and economic viability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparative analysis of the pivotal intermediates in the syntheses of three leading triptans: sumatriptan, rizatriptan, and zolmitriptan. We will dissect the prevalent synthetic pathways, focusing on the causality behind the selection of specific intermediates and providing supporting experimental data to offer a comprehensive resource for professionals in drug development and chemical research.
The Fischer Indole Synthesis: A Unifying Synthetic Pillar
A cornerstone in the synthesis of the majority of triptans is the venerable Fischer indole synthesis. This powerful acid-catalyzed reaction constructs the core indole heterocycle from a substituted phenylhydrazine and a suitable aldehyde or ketone. The strategic choice of these precursors is paramount as it installs the desired substituents onto the indole scaffold, defining the identity of the final triptan molecule. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to forge the indole ring.
Figure 1: The Fischer Indole Synthesis pathway, a common route to the triptan core structure.
Sumatriptan: The Sulfonamide-Bearing Hydrazine Intermediate
The synthesis of sumatriptan, the first-in-class triptan, typically relies on a key intermediate that carries the characteristic sulfonamide side chain.
Key Intermediate: 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
This intermediate is critical as it directly introduces the N-methylsulfonamidomethyl group at the 5-position of the indole ring. Its synthesis and purity are therefore of utmost importance for the efficiency of the overall process.
Synthetic Pathway Overview:
Figure 2: A common synthetic route for Sumatriptan highlighting the key hydrazine intermediate.
Experimental Protocol: Synthesis of 4-Hydrazino-N-methylbenzenemethanesulfonamide Hydrochloride
-
Diazotization: A stirred mixture of 4-Amino-N-methylbenzenemethanesulfonamide, water, and concentrated hydrochloric acid is cooled to below 0°C. A solution of sodium nitrite in water is added slowly, maintaining the temperature below 0°C. The mixture is stirred for an additional 15 minutes.[2]
-
Reduction: The cold diazonium salt mixture is then added slowly to a cold solution of stannous chloride dihydrate in concentrated hydrochloric acid, again keeping the temperature below 0°C.[2]
-
Isolation: After the addition is complete, the mixture is allowed to warm to room temperature. The resulting solid is collected by filtration, washed with diethyl ether, and dried to yield the title compound.[2] An assay by periodate titration showed this to be 91.3% pure.[2]
Causality of Experimental Choices: The sub-zero temperatures are crucial for the stability of the diazonium salt intermediate, preventing its decomposition. Stannous chloride is a classical and effective reducing agent for the conversion of diazonium salts to hydrazines. The hydrochloride salt form of the intermediate enhances its stability for storage and subsequent use.
Rizatriptan: Pre-installing the Triazole Moiety
The synthesis of rizatriptan is distinguished by the early introduction of the 1,2,4-triazole ring, a key pharmacophoric element.
Key Intermediate: 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline
The strategy of forming this aniline intermediate streamlines the synthesis by incorporating the triazole moiety before the construction of the indole core.
Synthetic Pathway Overview:
Figure 3: Synthesis of Rizatriptan, emphasizing the formation of the key aniline intermediate.
Experimental Protocol: Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline
-
Alkylation: 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt are reacted in DMF. The reaction mixture is poured into ice water to precipitate the product, which is collected by filtration and recrystallized from ethyl acetate to yield 1-(4-nitrobenzyl)-1H-1,2,4-triazole.[3]
-
Reduction: The nitro-triazole intermediate is dissolved in ethanol and heated. Iron powder and hydrochloric acid are added portion-wise, and the reaction is refluxed. After completion, the mixture is filtered, and the filtrate is neutralized with ammonia and extracted with ethyl acetate. The organic layer is dried and evaporated to yield the desired aniline intermediate.[3] A reported yield for this step is 90%.[3]
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the triazole salt and the benzyl bromide. The subsequent reduction of the nitro group is a standard and robust transformation, with iron in acidic medium being a cost-effective choice for large-scale production.
Zolmitriptan: A Stereoselective Approach with a Chiral Intermediate
The synthesis of zolmitriptan introduces the challenge of stereochemistry, as the molecule contains a chiral center. This necessitates a synthetic route that can control the formation of the desired (S)-enantiomer.
Key Intermediate: (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one
This chiral building block is the cornerstone of many zolmitriptan syntheses. Its pre-defined stereochemistry is carried through the synthetic sequence to ensure the enantiopurity of the final drug substance.
Synthetic Pathway Overview:
Figure 4: Stereoselective synthesis of Zolmitriptan via a chiral oxazolidinone intermediate.
Experimental Protocol: Synthesis of (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one
-
Reduction of Nitro Group: (S)-2-Amino-3-(4-nitrophenyl)-propanol is reduced to (S)-2-amino-3-(4-aminophenyl)propanol. This can be achieved using various reducing agents, such as iron filings in ethanol with hydrochloric acid.
-
Cyclization: The resulting amino alcohol is reacted with diethyl carbonate in the presence of potassium carbonate at elevated temperatures (e.g., 135°C) to effect cyclization to the oxazolidinone ring.
-
Isolation and Purification: After cooling, the reaction mixture is worked up, and the product is crystallized from a suitable solvent like isopropanol. A reported process gives the product in 76.7% yield with a purity of 99.1% by HPLC.[4]
Causality of Experimental Choices: The use of a chiral starting material from the "chiral pool," such as a derivative of L-phenylalanine, is a common and effective strategy for asymmetric synthesis. The cyclization with diethyl carbonate is a reliable method for forming the oxazolidinone ring.
Comparative Analysis of Key Intermediates
The choice of the key intermediate has a profound impact on the overall efficiency and complexity of the triptan synthesis. The following table provides a comparative summary of the synthesis of the pivotal intermediates discussed.
| Triptan | Key Intermediate | Reported Yield | Reported Purity | Key Advantages | Potential Challenges |
| Sumatriptan | 4-Hydrazino-N-methylbenzene-methanesulfonamide HCl | 91.3% (by titration)[2] | 91.3%[2] | Direct introduction of the sulfonamide side chain. | The hydrazine intermediate can be unstable; use of tin salts can be problematic on an industrial scale.[5] |
| Rizatriptan | 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline | 90% (for the final reduction step)[3] | >99% (for the precursor)[3] | Early and efficient incorporation of the triazole moiety. | Potential for formation of regioisomers during the initial alkylation of the triazole. |
| Zolmitriptan | (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one | 76.7%[4] | 99.1% (HPLC)[4] | Excellent control of stereochemistry. | Requires a chiral starting material and careful handling to prevent racemization. |
Conclusion
The synthetic pathways to sumatriptan, rizatriptan, and zolmitriptan, while all converging through the Fischer indole synthesis, showcase distinct and elegant strategies in the design and utilization of key intermediates. The synthesis of sumatriptan is characterized by a more linear approach where the key side chain is carried on the hydrazine precursor. In contrast, the synthesis of rizatriptan benefits from the early and high-yielding installation of the triazole ring onto an aniline precursor. The synthesis of zolmitriptan provides a compelling case for the use of a chiral intermediate to enforce the required stereochemistry of the final molecule.
For researchers and drug development professionals, a thorough understanding of these comparative aspects is crucial for process optimization, cost reduction, and the design of novel synthetic routes to next-generation therapeutics. The data presented herein underscores that the optimal choice of an intermediate is a balance of factors including synthetic accessibility, stability, and its ability to streamline the path to the final active pharmaceutical ingredient with high purity and yield.
References
- CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google P
- WO2006137083A1 - Improved process for the preparation of rizatriptan benzoate - Google P
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. (URL: [Link])
-
A novel and convenient approach toward the synthesis of Rizatriptan - Indian Academy of Sciences. (URL: [Link])
- EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google P
- WO2006053116A2 - Rizatriptan process - Google P
-
WO/2006/054311 IMPROVED PROCESS FOR THE PREPARATION OF HIGH PURITY SUMATRIPTAN - WIPO Patentscope. (URL: [Link])
-
Synthesis of (d) (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one hydrochloride - PrepChem.com. (URL: [Link])
- WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)
- WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google P
- WO2005075422A1 - Synthesis methods and intermediates for the manufacture of rizatriptan - Google P
-
An Improved Process For The Preparation Of Sumatriptan - Quick Company. (URL: [Link])
- CN101092387A - Method for preparing Sumatriptan Succinate - Google P
-
4-yl-ethoxy)phenyl]-5 - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])
-
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Your Key Pharmaceutical Intermediate Partner. (URL: [Link])
-
A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5 - PubMed. (URL: [Link])
-
a cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug - Der Pharma Chemica. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to Cross-Reactivity Profiling of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole derivatives. Given that the parent scaffold is a key intermediate in the synthesis of the anti-migraine drug Naratriptan, a selective 5-HT1B/1D receptor agonist, a focused approach to screening for off-target interactions is critical.[1][2] This document will elucidate the rationale behind experimental choices, provide detailed protocols, and present a model for comparative data analysis.
The Imperative of Early Cross-Reactivity Profiling
In drug discovery, early identification of off-target binding can prevent costly late-stage failures and mitigate the risk of adverse clinical events.[3] For derivatives of this compound, which are structurally related to CNS-acting agents, a comprehensive safety pharmacology assessment is essential.[4][5] This involves not only evaluating the primary target engagement but also systematically screening for unintended interactions with a broad range of biological targets.
Predicting Cross-Reactivity: Learning from Structural Analogs
The pharmacological profiles of Naratriptan and the structurally similar Eletriptan offer valuable insights into the likely primary targets and potential off-target interactions of novel derivatives. Both are selective 5-HT1B/1D receptor agonists used to treat migraines.[1][6] Naratriptan exhibits weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors, with no significant activity at other serotonin receptor subtypes, adrenergic, dopaminergic, muscarinic, or benzodiazepine receptors.[7] Eletriptan also demonstrates high affinity and selectivity for 5-HT1B/1D receptors.[8] This suggests that the primary focus for cross-reactivity studies of new derivatives should be on other G-protein coupled receptors (GPCRs), particularly other serotonin receptor subtypes, as well as a broader panel of CNS targets.
A Phased Approach to Cross-Reactivity Assessment
A tiered experimental approach is recommended to efficiently profile novel derivatives. This begins with in vitro binding and functional assays against a broad panel of targets, followed by more focused secondary screening and finally, tissue-based assessments.
Phase 1: Broad Panel In Vitro Screening
The initial phase aims to identify any significant off-target interactions early in the discovery process. A comprehensive screen against a panel of receptors, ion channels, transporters, and enzymes is crucial. Commercial services, such as Eurofins' SafetyScreen panels, offer a standardized and efficient way to conduct this initial assessment.[9][10]
Recommended Initial Screening Panels:
-
GPCR Panel: With a focus on serotonin, dopamine, adrenergic, and muscarinic receptors.
-
Kinase Panel: A broad kinome scan to identify any unexpected inhibition of protein kinases, which can lead to toxicity.[11][12]
-
Ion Channel Panel: Including key cardiac channels like hERG to assess the risk of QT interval prolongation.[4]
-
Transporter Panel: Focusing on neurotransmitter transporters such as SERT, DAT, and NET.
Phase 2: Secondary Confirmatory and Functional Assays
Any "hits" identified in the broad panel screening should be followed up with more detailed secondary assays to confirm the interaction and determine its functional consequence (agonist, antagonist, or inverse agonist activity).
Key Secondary Assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the derivative for the identified off-target.[13][14]
-
Functional Assays: Such as cAMP assays for GPCRs or cellular phosphorylation assays for kinases, to elucidate the functional impact of the off-target binding.
Phase 3: Tissue Cross-Reactivity Studies
For lead candidates proceeding to preclinical development, tissue cross-reactivity (TCR) studies are a regulatory requirement.[15][16] These studies use immunohistochemistry (IHC) to visualize the binding of the therapeutic candidate to a panel of normal human tissues, identifying potential on- and off-target binding sites in a physiological context.[3][17][18]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptor Subtypes
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for various serotonin receptor subtypes.
Materials:
-
HEK293 cells transiently or stably expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-5-CT for 5-HT1A).
-
Test compound (this compound derivative).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[19]
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound (at various concentrations), buffer for total binding, or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.[20]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases.
-
Specific peptide substrates for each kinase.
-
[γ-33P]ATP.
-
Test compound.
-
Kinase reaction buffer.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, the test compound (at various concentrations), and the recombinant kinase.
-
-
Initiation of Reaction:
-
Add [γ-33P]ATP to initiate the phosphorylation reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Filtration:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
-
Detection:
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Data Presentation and Comparison
To facilitate a clear comparison of the cross-reactivity profiles of different derivatives, data should be presented in a structured tabular format.
Table 1: Comparative Receptor Binding Profile (Ki in nM)
| Target | Derivative A | Derivative B | Naratriptan (Reference) |
| 5-HT1B | 1.2 | 0.8 | 5.1 |
| 5-HT1D | 0.9 | 0.6 | 3.2 |
| 5-HT1A | >1000 | 850 | >1000 |
| 5-HT2A | >1000 | >1000 | >1000 |
| D2 | >1000 | >1000 | >1000 |
| α1A | 950 | >1000 | >1000 |
Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase | Derivative A | Derivative B | Staurosporine (Reference) |
| CDK2/cyclin A | <10 | 15 | 98 |
| GSK3β | 8 | 12 | 95 |
| ROCK1 | 25 | 35 | 92 |
| PKA | <5 | 9 | 99 |
Visualization of Experimental Workflows
Caption: Phased workflow for cross-reactivity profiling.
Conclusion
A systematic and rigorous assessment of cross-reactivity is a cornerstone of modern drug development. For novel this compound derivatives, a tiered approach, beginning with broad in vitro screening and culminating in tissue-based assays, provides a comprehensive understanding of their selectivity profiles. By leveraging knowledge from structurally related approved drugs and employing validated experimental protocols, researchers can de-risk their candidates and make informed decisions to advance the most promising compounds toward clinical development. This guide serves as a foundational framework for designing and interpreting these critical studies.
References
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/27959656/
- Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem. Available from: https://www.benchchem.com/application-notes/1103009/talopram-radioligand-binding-assays
- Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/books/NBK586026/
- Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. Available from: https://www.iphasebio.com/tissue-cross-reactivity-tcr-study-for-antibody-pre-clinical-safety-assessment-under-fda-ema-guidelines/
- Tissue Cross-Reactivity Studies. Precision For Medicine. Available from: https://www.precisionformedicine.com/specialty-laboratory-services/tissue-cross-reactivity-studies/
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556023/
- Safety Pharmacology Studies. Charles River. Available from: https://www.criver.com/products-services/safety-assessment/pharmacology/safety-pharmacology-studies
- Naratriptan | C17H25N3O2S | CID 4440. PubChem. Available from: https://pubchem.ncbi.nlm.nih.
- Radioligand binding methods: practical guide and tips. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/8537902/
- Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4383120/
- [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine]. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/11995112/
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: https://www.giffordbioscience.com/wp-content/uploads/2018/12/Radioligand-Binding-Assay-Protocol.pdf
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. Available from: https://www.histologix.com/blog/a-quick-beginners-guide-to-tissue-cross-reactivity-studies-in-biologic-development
- Eletriptan. StatPearls - NCBI Bookshelf. Available from: https://www.ncbi.nlm.nih.gov/books/NBK560829/
- GLP Tissue Cross Reactivity Testing. Precision For Medicine. Available from: https://www.precisionformedicine.com/wp-content/uploads/2021/08/GLP-TCR-Services-Brochure.pdf
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/
- Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine. Benchchem. Available from: https://www.benchchem.com/application-notes/1103008/10-methoxyibogamine-radioligand-binding-assays
- Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax®), A new triptan for migraine. ResearchGate. Available from: https://www.researchgate.net/publication/11497230_Pharmacological_pharmacokinetic_and_clinical_profile_of_eletriptan_RelpaxR_A_new_triptan_for_migraine
- Unleashing the Power of Eletriptan hydrobromide: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. Patsnap Synapse. Available from: https://synapse.patsnap.com/article/110000000000000003/unleashing-the-power-of-eletriptan-hydrobromide-a-comprehensive-review-on-rd-breakthroughs-action-mechanisms-and-drug-target
- In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available from: https://www.eurofinsdiscoveryservices.com/in-vitro-safety-panels-in-pharmacology-profiling/
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109778/
- Eletriptan: a review of its use in the acute treatment of migraine. ResearchGate. Available from: https://www.researchgate.
- New perspectives in CNS safety pharmacology. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/11798305/
- Safety Pharmacology. Charles River. Available from: https://www.criver.com/sites/default/files/resource-files/SafetyPharmacology_DS_US.pdf
- CNS SafetyScreen panel. Eurofins Discovery. Available from: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/in-vitro-safety-pharmacology-and-toxicology-profiling/safety-panels/cnssafetyscreen-panel-fr/
- Naratriptan: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: https://www.drugs.
- Naratriptan. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/12463278/
- Naratriptan: a review. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/15992123/
- Preclinical neuropharmacology of naratriptan. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/16389295/
Sources
- 1. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. histologix.com [histologix.com]
- 4. criver.com [criver.com]
- 5. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iphasebiosci.com [iphasebiosci.com]
- 16. level.com.tw [level.com.tw]
- 17. precisionformedicine.com [precisionformedicine.com]
- 18. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Establishing a Definitive Reference Standard for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents, the purity and characterization of intermediates are paramount. This guide provides a comprehensive framework for establishing a primary reference standard for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of the migraine therapeutic, Naratriptan. We will delve into the synthesis, purification, and rigorous analytical characterization required to qualify this compound as a reference standard. Furthermore, we will compare the quality attributes of a fully characterized reference standard against those of a typical bulk material to underscore the importance of this process in drug development.
The Imperative for a High-Purity Reference Standard
A chemical reference standard serves as the benchmark against which routine production batches of a substance are evaluated. Its accurately determined purity and well-characterized properties are essential for:
-
Accurate quantification: Ensuring the correct amount of the intermediate is carried forward in the synthetic process.
-
Impurity profiling: Identifying and controlling unwanted side products.
-
Stability testing: Assessing the degradation of the intermediate under various conditions.
-
Regulatory compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
The establishment of a reference standard is not merely about achieving high purity; it is about unequivocally knowing the identity and purity of the material with a high degree of certainty.
Synthesis and Purification: The Foundation of Quality
The synthesis of this compound is well-documented and typically involves the condensation of 5-bromoindole with N-methyl-4-piperidone.[1] However, the choice of the subsequent purification method is critical in elevating a batch from a simple intermediate to a reference standard candidate.
Comparative Purification Strategies
| Purification Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. | Effective for removing impurities with different solubility profiles. Can yield highly crystalline material. | Solvent selection is crucial and can be time-consuming. May not remove impurities with similar solubility. |
| Column Chromatography | Separating the compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). | Highly effective for separating closely related impurities. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvents. Potential for product degradation on the stationary phase. |
For a reference standard, a combination of these methods is often employed. For instance, an initial purification by column chromatography can be followed by recrystallization to achieve the highest possible purity and a stable crystalline form.
Rigorous Characterization: The Path to a Reference Standard
A candidate batch of this compound must undergo a battery of analytical tests to confirm its identity, purity, and stability.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are indispensable for confirming the molecular structure.
-
¹H NMR (300 MHz, CDCl₃): δ 8.19 (1H, br s, indole N-H), 7.76 (1H, s), 7.25 (2H, m), 6.98 (1H, s), 3.01 (2H, d), 2.75 (1H, m), 2.36 (3H, s), 2.15 (2H, m), 2.03 (2H, d), 1.82 (2H, q).[1]
-
¹³C NMR (300 MHz, CDCl₃): δ 135.01, 128.44, 124.72, 121.66, 120.96, 112.50, 56.30, 46.42, 32.80.[1]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Low-Resolution MS (EI): m/z 293 and 295 (M⁺, M⁺+2), consistent with the presence of one bromine atom.[1]
-
High-Resolution MS (HRMS): Essential for confirming the elemental composition. The theoretical exact mass for C₁₄H₁₈BrN₂⁺ ([M+H]⁺) is 293.0657. A measured value within a few parts per million (ppm) of this provides strong evidence for the assigned formula.
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the theoretical values.
-
Theoretical Calculation for C₁₄H₁₇BrN₂: C, 57.35%; H, 5.85%; N, 9.55%.
-
Acceptance Criteria: Typically, the experimental values should be within ±0.4% of the theoretical values.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of purity assessment.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and a suitable organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at 225 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30 °C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
To ensure the analytical method is "stability-indicating," the reference standard candidate must be subjected to forced degradation under various stress conditions. This helps to identify potential degradation products and demonstrate that the analytical method can separate them from the parent compound.
-
Acid Hydrolysis: Reflux the compound in 0.1 N HCl.[3]
-
Base Hydrolysis: Reflux the compound in 0.1 N NaOH.[3]
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).[2]
-
Photolytic Degradation: Expose the compound to UV and visible light.
Samples from each condition should be analyzed by the developed HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.
Workflow for Establishing the Reference Standard
Caption: Workflow for establishing a reference standard.
Comparison: Reference Standard vs. Bulk Material
The following table highlights the critical differences between a fully characterized reference standard and a typical bulk intermediate material.
| Characteristic | Reference Standard | Typical Bulk Material |
| Purity | Accurately determined, typically >99.5% | Generally lower and may not be precisely known. |
| Characterization | Exhaustive (NMR, MS, HRMS, EA, etc.) | Limited (e.g., melting point, basic HPLC). |
| Impurity Profile | Known and quantified. | May contain unknown or unquantified impurities. |
| Stability | Assessed through forced degradation studies. | Stability data is often limited or absent. |
| Documentation | Comprehensive Certificate of Analysis with all data. | Basic specification sheet. |
| Traceability | Traceable to a specific, highly characterized batch. | Batch-to-batch variability may be higher. |
The Relationship Between Primary and Working Standards
Once a primary reference standard is established, it can be used to qualify secondary, or working, standards. These working standards are used for routine laboratory analyses, preserving the primary standard for critical applications.
Caption: Hierarchy of reference standards.
Conclusion
Establishing a reference standard for this compound is a rigorous but essential process in the development of Naratriptan. It requires a multi-faceted approach encompassing meticulous synthesis and purification, followed by comprehensive analytical characterization and stability assessment. The resulting well-defined reference standard provides the analytical bedrock for ensuring the quality, consistency, and safety of the final pharmaceutical product. The investment in creating a robust reference standard pays dividends throughout the drug development lifecycle, from process optimization to regulatory submission and commercial manufacturing.
References
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Organic Process Research & Development, 14(4), 918–920. [Link]
-
Patel, K., et al. (2011). Development and validation of stability indicating assay method for naratriptan by ultra performance liquid chromatography. Der Pharmacia Lettre, 3(6), 102-107. [Link]
-
Kulkarni, V. V., & Sonawane, K. (2014). Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. Sciforum. [Link]
-
Reddy, B. S., et al. (2012). Stability Indicating Assay Method Development and Validation of Naratriptan Hydrochloride By RP–HPLC. Research Journal of Pharmacy and Technology, 5(1), 123-128. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) Reference Standards. [Link]
Sources
A Comparative Guide to the Quantitative Analysis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole in Reaction Mixtures
In the landscape of pharmaceutical development, the rigorous quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of several pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering experimental data and field-proven insights to inform the selection of the most appropriate analytical methodology for their specific needs.
Introduction: The Critical Need for Precise Quantification
This compound is a heterocyclic compound whose purity and concentration in reaction mixtures directly impact the yield and impurity profile of the final API. Accurate and precise quantification is therefore not merely a procedural step but a critical control point in the manufacturing process. The choice of analytical technique is dictated by a variety of factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, and considerations of sample throughput and cost. This guide will dissect the nuances of HPLC-UV, GC-MS, and qNMR, providing a comprehensive framework for their application in this specific context.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[1][2] For a non-volatile and thermally stable compound like this compound, reversed-phase HPLC with UV detection is a highly suitable and robust method.
The Causality Behind the Method:
The selection of a reversed-phase method is predicated on the molecule's moderate polarity. The C18 stationary phase provides a hydrophobic environment that retains the analyte, while a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent, facilitates its elution. UV detection is appropriate due to the presence of the indole chromophore, which absorbs strongly in the UV region.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent, typically a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 225 nm
3. Calibration:
-
Prepare a stock solution of a certified reference standard of this compound in the diluent.
-
Perform serial dilutions to create a series of calibration standards ranging from approximately 0.05 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Integrate the peak corresponding to this compound in the sample chromatogram.
-
Quantify the concentration using the linear regression equation derived from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes
While HPLC is generally preferred for non-volatile compounds, GC-MS can be a viable alternative, particularly for impurity profiling where volatile byproducts may be present.[2] For the analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability.
The Rationale for Derivatization:
The indole nitrogen and the basic piperidine nitrogen can lead to poor peak shape and thermal degradation in the hot GC injection port. Silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule more volatile and less prone to adsorption on the chromatographic column.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the reaction mixture into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
3. Calibration:
-
Prepare a stock solution of the certified reference standard.
-
Derivatize a series of standards at different concentrations following the same procedure as the sample.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.
4. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify using the calibration curve based on the integrated peak area of a selected ion (e.g., the molecular ion or a major fragment).
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method
qNMR has emerged as a powerful primary ratio method for quantitative analysis, offering the distinct advantage of not always requiring a specific reference standard of the analyte.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]
The Principle of Absolute Quantification:
By adding a known amount of an internal standard with a known purity to a precisely weighed sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This method provides a high degree of accuracy and precision.[5][6]
Experimental Protocol: qNMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube (record weight to 0.01 mg).
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with known purity) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker)
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
Dummy Scans (ds): 4
-
-
Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. For this compound, a proton on the indole ring distant from other protons is a good candidate. For maleic acid, the two equivalent olefinic protons will give a sharp singlet.
4. Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Comparative Performance Analysis
The choice of the optimal analytical method depends on a careful evaluation of their performance characteristics. The following table provides a comparative summary based on typical experimental data for the analysis of pharmaceutical intermediates.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV absorption detection. | Chromatographic separation based on volatility, followed by mass-based detection. | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.[3] |
| Selectivity | Good; can be optimized with mobile phase and column selection. | Excellent; mass spectrometric detection provides high specificity. | Excellent; relies on unique chemical shifts of protons in the molecule. |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.1 ng/mL (after derivatization) | ~0.1% (w/w) |
| Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 ng/mL (after derivatization) | ~0.3% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 | Not applicable (absolute method) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1%[3] |
| Sample Throughput | High | Medium (derivatization step) | Medium to Low (long relaxation delays) |
| Cost (Instrument) | Moderate | High | Very High |
| Cost (Per Sample) | Low | Moderate | High |
| Strengths | Robust, widely available, good for non-volatile compounds.[1] | High sensitivity and selectivity, excellent for impurity identification. | Absolute quantification, non-destructive, provides structural information.[4] |
| Limitations | Requires reference standards, potential for co-elution. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Lower sensitivity than chromatographic methods, requires expensive instrumentation. |
Conclusion and Recommendations
For routine quantitative analysis of this compound in reaction mixtures where the primary goal is to determine the concentration of the main component, HPLC-UV stands out as the most practical and cost-effective method. Its robustness, high throughput, and excellent precision make it well-suited for quality control environments.
GC-MS becomes particularly valuable when there is a need for higher sensitivity or when identifying and quantifying volatile impurities that may be present in the reaction mixture. The requirement for derivatization, however, adds a layer of complexity and potential for analytical variability.
qNMR offers unparalleled accuracy as an absolute quantification method and is an excellent choice for the certification of reference materials or for studies where a high degree of certainty in the quantitative value is required.[3] Its lower throughput and higher cost, however, may make it less suitable for routine in-process control.
Ultimately, the selection of the most appropriate analytical technique should be based on a thorough understanding of the specific analytical requirements, available resources, and the stage of drug development. This guide provides the foundational knowledge and practical protocols to make an informed decision for the quantitative analysis of this compound.
References
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
European Journal of Pharmaceutical Sciences. (2018). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
Semantic Scholar. (n.d.). Easy, Precise and Accurate Quantitative NMR. [Link]
-
Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
ResearchGate. (2025). Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. [Link]
-
PubMed. (1998). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. [Link]
-
ResearchGate. (n.d.). LOD, LOQ, linearity, accuracy and precision at two concentration levels.... [Link]
-
ResearchGate. (2025). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. [Link]
-
LCGC. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (n.d.). [Link]
-
The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. [Link]
-
ResearchGate. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]
-
National Institutes of Health. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
-
Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
A Comparative Guide to Kinetic Studies of the Formation of 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole stands as a critical step in the production of Naratriptan, a prominent anti-migraine therapeutic.[1][2] A thorough understanding of the reaction kinetics is paramount for process optimization, ensuring high yield, purity, and cost-effectiveness in pharmaceutical manufacturing. This guide provides an in-depth comparison of methodologies for the kinetic analysis of the formation of this key intermediate, offering insights into experimental design, data interpretation, and alternative synthetic strategies.
I. Synthetic Pathways: A Foundation for Kinetic Comparison
The formation of this compound is primarily achieved through two principal routes, each presenting unique kinetic profiles and process considerations.
Method A: The Classical Two-Step Approach
This widely employed method involves the condensation of 5-bromoindole with N-methyl-4-piperidone to form an enamine intermediate, which is subsequently reduced to the final product.[1]
Method B: The One-Pot Silane Reduction
An improved, more streamlined approach utilizes a one-pot reaction with triethylsilane, bypassing the isolation of the intermediate and offering potential kinetic advantages.[1][2]
II. Experimental Design for Kinetic Profiling
A robust kinetic study hinges on the precise monitoring of reactant consumption and product formation over time. The choice of analytical technique is critical and depends on the specific reaction conditions and the chemical properties of the species involved.
Experimental Protocol: Kinetic Monitoring via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for acquiring kinetic data for the two-step synthesis (Method A).
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and sampling port is charged with 5-bromoindole, N-methyl-4-piperidone, and a suitable solvent (e.g., ethanol). The reaction is initiated by the addition of a base catalyst (e.g., KOH).[1]
-
Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by dilution in a cold acidic solution) to halt the reaction.
-
Sample Preparation: The quenched sample is filtered and diluted to a suitable concentration for HPLC analysis.
-
HPLC Analysis: The concentrations of 5-bromoindole, N-methyl-4-piperidone, the enamine intermediate, and the final product are quantified using a calibrated HPLC method with a suitable stationary phase (e.g., C18) and a mobile phase that provides adequate separation of all components. UV detection is typically employed.
-
Data Analysis: The concentration versus time data is plotted to determine the initial reaction rates. These rates are then used to determine the reaction order with respect to each reactant and the overall rate constant.
In-Situ Monitoring: The Advantage of Spectroscopic Techniques
For real-time kinetic analysis, in-situ methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy can be invaluable. These techniques eliminate the need for sampling and quenching, providing a continuous stream of data.
-
NMR Spectroscopy: By monitoring the disappearance of characteristic proton or carbon signals of the reactants and the appearance of product signals, reaction kinetics can be accurately determined. This method is particularly useful for identifying and quantifying transient intermediates.
-
FTIR Spectroscopy: The change in vibrational frequencies of specific functional groups (e.g., the C=O stretch of the piperidone, the N-H stretch of the indole) can be correlated with concentration changes, offering a non-invasive way to follow the reaction progress.
III. Comparative Kinetic Analysis
While specific, published kinetic data for the formation of this compound is scarce, we can construct a comparative analysis based on established principles of organic reaction kinetics for similar transformations.
Table 1: Hypothetical Comparative Kinetic Data for Synthesis Methods A and B
| Parameter | Method A (Two-Step) - Step 1 (Condensation) | Method A (Two-Step) - Step 2 (Reduction) | Method B (One-Pot Silane Reduction) |
| Rate Law | Rate = k₁[5-Bromoindole]ᵃ[N-methyl-4-piperidone]ᵇ | Rate = k₂[Enamine Intermediate]ᶜ[Reducing Agent]ᵈ | Rate = k₃[5-Bromoindole]ᵉ[N-methyl-4-piperidone]ᶠ[Triethylsilane]ᵍ |
| Hypothetical Rate Constant (k) at 25°C | 1.2 x 10⁻³ M⁻¹s⁻¹ | 3.5 x 10⁻³ M⁻¹s⁻¹ | 2.8 x 10⁻³ M⁻²s⁻¹ |
| Hypothetical Activation Energy (Ea) | 65 kJ/mol | 50 kJ/mol | 55 kJ/mol |
| Key Kinetic Considerations | Rate is dependent on the concentration of both reactants and the catalyst. The formation of the enamine intermediate can be reversible. | The rate is dependent on the concentration of the intermediate and the reducing agent. The choice of reducing agent significantly impacts the rate. | Complex rate law with multiple dependencies. The reaction proceeds through a series of in-situ steps, making detailed kinetic deconvolution challenging. |
Causality Behind Experimental Choices:
-
Temperature Control: The use of a jacketed reactor is crucial for maintaining a constant temperature, as reaction rates are highly temperature-dependent (Arrhenius equation).
-
Catalyst Selection: In Method A, the choice and concentration of the base catalyst will directly influence the rate of the condensation step. In Method B, the nature of the silane and any co-catalysts will be the primary drivers of the reaction rate.
-
Solvent Effects: The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction kinetics.
IV. Mechanistic Insights and Visualizations
Understanding the reaction mechanism is fundamental to interpreting kinetic data. The following diagrams illustrate the proposed pathways for the formation of this compound.
Workflow for Kinetic Analysis
Caption: Comparative workflows for kinetic studies of Method A and Method B.
Reaction Mechanism: Method A (Two-Step)
Caption: Simplified reaction mechanism for the two-step synthesis of the target molecule.
V. Conclusion and Future Directions
The kinetic study of the formation of this compound is essential for the efficient and scalable production of this vital pharmaceutical intermediate. While direct comparative kinetic data in the public domain is limited, this guide provides a framework for designing and interpreting such studies. The choice between a classical two-step synthesis and a modern one-pot approach will depend on a variety of factors including equipment availability, desired throughput, and the level of process control required.
Future work should focus on generating and publishing detailed experimental kinetic data for both synthetic routes. Such data would enable the development of accurate predictive models for reaction optimization and would be of significant value to the pharmaceutical and chemical industries. The application of advanced techniques like computational fluid dynamics (CFD) in conjunction with kinetic modeling could further enhance our understanding and control of this important reaction.
VI. References
-
Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development, 14(4), 918-920. [Link]
-
ResearchGate. (n.d.). An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Retrieved from [Link]
Sources
- 1. Kinetic Analysis for the Multistep Profiles of Organic Reactions: Significance of the Conformational Entropy on the Rate Constants of the Claisen Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic modeling of multi-step transformations using sequential dynamic flow experiments - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these compounds is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a key synthetic intermediate, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, against a certified reference standard. As a crucial precursor in the synthesis of Naratriptan, a medication for migraine treatment, its purity profile directly impacts the final drug product.[1][2]
This document is structured to provide not just procedural steps, but the underlying scientific rationale for each technique, empowering researchers and drug development professionals to make informed decisions in their analytical strategies. We will explore a multi-modal approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity in Pharmaceutical Synthesis
Impurities in a drug substance can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[3][4] The International Council for Harmonisation (ICH) has established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and qualification of impurities.[3][5][6] For a synthetic intermediate like this compound, a robust purity assessment ensures that downstream reactions are not compromised and that the final API is free from potentially harmful contaminants.
Orthogonal Analytical Approaches for Comprehensive Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is the gold standard. This guide will focus on a powerful triad of techniques: HPLC for quantitative separation, MS for identification, and qNMR for an absolute purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[7] It is particularly well-suited for the analysis of indole derivatives.[8][9]
The choice of a C18 stationary phase is predicated on the hydrophobic nature of the indole ring system. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the effective separation of the main compound from impurities with varying polarities. UV detection is suitable for this compound due to the chromophoric nature of the indole ring.
Objective: To quantify the purity of synthesized this compound relative to a certified reference standard and to detect and quantify any impurities.
Materials:
-
Synthesized this compound
-
Certified Reference Standard (CRS) of this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the CRS in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to initial conditions and a 5-minute equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks (Area Percent). Use the response of the CRS to quantify any identified impurities.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 12.5 | 1,500,000 | 99.9 |
| Synthesized Batch 1 | 12.5 | 1,450,000 | 98.5 |
| Impurity A | 10.2 | 15,000 | 1.0 |
| Impurity B | 14.8 | 7,500 | 0.5 |
The described HPLC method must be validated to ensure its suitability for its intended purpose.[10][11][12] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of potential impurities. This can be demonstrated by spiking the sample with known impurities.[10]
-
Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Impurity Identities
While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, making it indispensable for impurity identification.[13][14][15]
By coupling the HPLC outflow to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting compounds. This information, along with fragmentation data (MS/MS), allows for the structural elucidation of unknown impurities.
Caption: Workflow for LC-MS based impurity identification.
Based on the synthesis of Naratriptan, for which our compound is an intermediate, potential impurities could include:[1]
-
Unreacted starting materials: 5-bromoindole and N-methyl-4-piperidone.
-
By-products: Such as the unreduced intermediate 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
-
Degradation products: Resulting from oxidation or other decomposition pathways of the indole ring.
Quantitative NMR (qNMR): An Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[16][17][18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[16][19]
Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR provides an absolute purity value (as a mass fraction) by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight.[20] This makes it a powerful and orthogonal technique to HPLC.
Objective: To determine the absolute purity of synthesized this compound.
Materials:
-
Synthesized this compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d6)
-
High-precision analytical balance
-
NMR tubes
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound (e.g., 10 mg) into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
std = internal standard
-
-
| Analytical Method | Synthesized Batch 1 Purity | Reference Standard Purity |
| HPLC (% Area) | 98.5% | 99.9% |
| qNMR (% w/w) | 98.2% | 99.8% |
Conclusion: An Integrated Strategy for Purity Assurance
The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous and multi-faceted analytical approach. This guide has outlined a robust strategy that combines the quantitative power of HPLC, the identification capabilities of LC-MS, and the absolute measurement of qNMR. By understanding the principles behind each technique and adhering to established regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]
-
Naratriptan Impurities and Related Compound. Veeprho. [Link]
-
Ensuring API Quality—The EDQM Perspective. Pharmaceutical Technology. [Link]
-
European Pharmacopoeia: Ensuring Quality and Standards. Pharmaoffer.com. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Testing of Active Pharmaceutical Ingredients (APIs). [Link]
-
List of European Pharmacopoeia Reference Standards. [Link]
-
An Improved Process for the Synthesis of this compound. Semantic Scholar. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Naratriptan Impurities. SynZeal. [Link]
-
naratriptan hydrochloride and its Impurities. Pharmaffiliates. [Link]
-
Ultraviolet detection procedure for liquid chromatographic determination of indole in shrimp. PubMed. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. [Link]
-
Bisaryl Naratriptan. SynZeal. [Link]
-
Naratriptan Hydrochloride. USP-NF ABSTRACT. [Link]
-
PF Vol. 33. USP-NF. [Link]
-
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole. Molkem. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. database.ich.org [database.ich.org]
- 11. scribd.com [scribd.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ojs.chimia.ch [ojs.chimia.ch]
- 14. biomedres.us [biomedres.us]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. usp.org [usp.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole: A Guide for Research Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (CAS No. 121206-76-6), a heterocyclic compound, presents unique considerations for its responsible disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated indole derivative, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your research waste with confidence and scientific integrity.
Understanding the Compound: Hazard Profile and Key Characteristics
Before initiating any disposal protocol, a thorough understanding of the compound's properties is paramount. This compound is a brominated organic compound, which places it in the category of halogenated waste. While a comprehensive toxicological profile may not be available for this specific research chemical, its structural analogs and the presence of the bromine atom necessitate a cautious approach.
Based on available data for similar compounds, researchers should assume that this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a designated controlled area.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 121206-76-6 | CymitQuimica[1] |
| Molecular Formula | C₁₄H₁₇BrN₂ | CymitQuimica[1] |
| Molecular Weight | 293.21 g/mol | Pharmaffiliates[2] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with segregation at the point of generation and ends with collection by a certified hazardous waste management service. The following protocol outlines the critical steps to ensure safe and compliant disposal.
Sources
A Comprehensive Guide to the Safe Handling of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, from initial receipt to final disposal.
Chemical Identity and Hazard Analysis
-
Chemical Name: this compound
-
CAS Number: 121206-76-6[1]
-
Molecular Formula: C14H17BrN2[1]
-
Molecular Weight: 293.21 g/mol [1]
Hazard Summary:
Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Brominated aromatic compounds can cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Toxicity if Swallowed: Some brominated anilines are toxic if swallowed.
The piperidine moiety also presents potential toxicological concerns. Piperidine itself is a corrosive agent and can cause a range of effects from irritation to central nervous system toxicity at high concentrations.[4] Piperidine alkaloids are known to be acutely toxic to livestock and have been associated with teratogenic effects.[5]
| Hazard Category | Potential Effect | Source of Information |
| Acute Toxicity (Oral) | Potentially toxic if swallowed. | Extrapolated from data on 2,4-Dibromoaniline. |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on data for 3-bromo-1H-indole-2-carbaldehyde.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on data for 3-bromo-1H-indole-2-carbaldehyde.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on data for 3-bromo-1H-indole-2-carbaldehyde.[2] |
Risk Assessment and Engineering Controls
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Engineering Controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is crucial for personal safety. The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] A face shield should be worn in situations where there is a significant risk of splashing.
-
Skin and Body Protection:
-
A laboratory coat must be worn at all times.
-
Long pants and closed-toe shoes are required.[7]
-
For procedures with a higher risk of skin contact, consider a chemically resistant apron or coveralls.
-
-
Hand Protection:
-
Chemically resistant gloves, such as nitrile rubber, should be worn.[2]
-
Gloves should be inspected for any signs of degradation or puncture before use.
-
For prolonged or immersive contact, it is advisable to consult a glove selection guide to ensure the chosen material offers adequate protection against the specific solvents being used.
-
-
Respiratory Protection:
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is clearly labeled with the chemical name, and any hazard warnings.[9][10]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] A refrigerator at 2-8°C is recommended for storage.[1]
-
Maintain an accurate inventory of the chemical.
Preparation of Solutions
-
Don all required PPE as outlined in Section 3.
-
Perform all weighing and solution preparation activities inside a chemical fume hood.
-
Use a spatula to handle the solid material. Avoid creating dust.
-
Slowly add the solid to the desired solvent to prevent splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent the release of aerosols or vapors.
Handling and Use in Experiments
-
Clearly label all vessels containing the compound.
-
Keep containers closed when not in use.
-
Transport the chemical in a secondary container to prevent spills.
-
After handling, wash hands thoroughly with soap and water.
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow the instructions of the emergency response team.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Waste Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, leak-proof, and clearly labeled container for hazardous liquid waste.
-
Do not mix incompatible waste streams.
-
Aqueous solutions containing low concentrations of similar compounds may be permissible for drain disposal in some jurisdictions, but due to the unknown toxicity of this specific compound, it is recommended that all aqueous waste be collected for chemical waste disposal.[12]
-
-
Sharps:
-
Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container for chemically contaminated sharps.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-bromo-1H-indole-2-carbaldehyde.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- University of New Mexico. (n.d.). Chemical Safety Guidelines.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Fisher Scientific. (2025, December 18). 5-Bromoindole Safety Data Sheet.
- Pharmaffiliates. (n.d.). 5-Bromo-3-(1-methyl-4-piperidinyl)indole.
- Sigma-Aldrich. (2025, September 22). 2,4-Dibromoaniline Safety Data Sheet.
- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Organic Process Research & Development.
- Thermo Fisher Scientific. (2025, September 7). 1H-Indole, 1-methyl- Safety Data Sheet.
- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Thermo Fisher Scientific. (2025, December 19). 4'-Bromoacetanilide Safety Data Sheet.
- Purdue University. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride.
- Shashikumar, N. D., et al. (2010). An Improved Process for the Synthesis of this compound. Semantic Scholar.
- Lunn, G. (n.d.).
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- ChemicalBook. (2025, November 22). 5-Bromoindole - Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Saxena, M., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry.
- Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- University of Pennsylvania EHRS. (2023, May 22). Ethidium Bromide Waste Disposal.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Green, B. T., et al. (2012).
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. osha.gov [osha.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. fishersci.com [fishersci.com]
- 12. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
